2,5-Dibromopyridin-3-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-dibromopyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2NO/c6-3-1-4(9)5(7)8-2-3/h1-2,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXPYIXETNBCFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673895 | |
| Record name | 2,5-Dibromopyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857429-79-9 | |
| Record name | 2,5-Dibromopyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: A Versatile Trifunctional Scaffold
An In-depth Technical Guide to the Chemical Properties of 2,5-Dibromopyridin-3-ol
Senior Application Scientist Note: Direct experimental data for this compound is not extensively available in peer-reviewed literature or commercial databases. This guide has been constructed by leveraging established principles of physical organic chemistry and drawing inferences from the known properties of structurally analogous compounds, such as substituted pyridinols and dibromopyridines. The information presented herein, particularly regarding reaction protocols and quantitative data, should be considered predictive and requires experimental validation.
This compound is a halogenated pyridinol derivative possessing three distinct functional groups: a hydroxyl group, and two bromine atoms at positions C2 and C5 of the pyridine ring. This trifunctional arrangement makes it a potentially valuable building block in synthetic chemistry. The interplay between the electron-donating hydroxyl group and the electron-withdrawing bromine atoms, combined with the inherent electronic nature of the pyridine ring, imparts a unique reactivity profile. This guide provides a comprehensive overview of its predicted chemical and physical properties, potential synthetic routes, and foreseeable applications, particularly in the fields of medicinal chemistry and materials science. The pyridine scaffold is a privileged structure in drug design, and its derivatives are integral to numerous pharmaceuticals and agrochemicals.[1][2]
Molecular Structure and Physicochemical Properties
The core of this compound is a pyridine ring, which is an aromatic six-membered heterocycle containing one nitrogen atom. The substitution pattern is critical to its properties.
Caption: Chemical structure of this compound.
Predicted Physicochemical Data
The properties in the following table are estimated based on data from structurally related compounds and computational models. For instance, the melting point of 2-amino-5-bromopyridin-3-ol is reported as 204-207°C, suggesting that this compound is also a high-melting solid due to intermolecular hydrogen bonding.[3]
| Property | Predicted Value | Rationale / Comparative Data |
| IUPAC Name | This compound | Standard nomenclature |
| Molecular Formula | C₅H₃Br₂NO | - |
| Molecular Weight | 252.89 g/mol | - |
| Appearance | Off-white to brown solid | Similar to related compounds like 3-Amino-2,5-dibromopyridine (brown solid).[4] |
| Melting Point | > 200 °C | High melting point expected due to hydrogen bonding, similar to 2-amino-5-bromopyridin-3-ol (204-207°C).[3] |
| Solubility | Slightly soluble in water; Soluble in DMSO, methanol, and other polar organic solvents. | Based on solubility data for 2-amino-5-bromopyridine-d3.[5] |
| pKa (acidic) | ~7-8 | The hydroxyl group is expected to be more acidic than that of 3-hydroxypyridine (~8.7) due to the inductive effect of two bromine atoms. |
| pKa (basic) | ~1-2 | The pyridine nitrogen is expected to be significantly less basic than that of pyridine (~5.2) due to the strong electron-withdrawing effects of the substituents. |
Spectroscopic Profile (Predicted)
Spectroscopic analysis is essential for structure elucidation and purity assessment. The following are predicted spectral characteristics.
-
¹H NMR:
-
Two signals are expected in the aromatic region (δ 7.0-8.5 ppm), corresponding to the protons at C4 and C6. These would appear as doublets due to mutual coupling.
-
A broad singlet corresponding to the hydroxyl proton (O-H) would likely be observed, with its chemical shift being highly dependent on solvent and concentration.
-
-
¹³C NMR:
-
Five distinct signals are expected for the pyridine ring carbons.
-
The carbons directly attached to the bromine atoms (C2, C5) and the hydroxyl group (C3) will be significantly shifted. C2 and C5 would be downfield shifted due to halogen substitution, while C3 would be strongly shifted downfield by the attached oxygen.
-
-
Infrared (IR) Spectroscopy:
-
A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration.
-
Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region.
-
C=C and C=N stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ range.
-
A C-O stretching vibration around 1200-1300 cm⁻¹.
-
C-Br stretching vibrations would be observed at lower frequencies, typically below 800 cm⁻¹.
-
-
Mass Spectrometry:
-
The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br exist in an approximate 1:1 ratio). This would result in a triplet of peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1 for the molecular ion.
-
Synthesis and Reactivity
Proposed Synthetic Pathways
Caption: Proposed synthesis via diazotization and hydrolysis.
Protocol: Synthesis of this compound from 2-Amino-5-bromopyridin-3-ol
-
Diazotization: Dissolve 2-Amino-5-bromopyridin-3-ol[3][7] in a cold aqueous solution of a strong mineral acid (e.g., H₂SO₄ or HBr).
-
Maintain the temperature between 0-5 °C using an ice-salt bath.
-
Add a solution of sodium nitrite (NaNO₂) dropwise while vigorously stirring. The reaction progress should be monitored for the consumption of the starting amine. This forms the intermediate diazonium salt. This procedure is analogous to the Sandmeyer reaction conditions used for converting 2-amino-5-bromopyridine to 2,5-dibromopyridine.[8][9]
-
Hydrolysis: After the diazotization is complete, slowly warm the reaction mixture. The diazonium group is replaced by a hydroxyl group, releasing nitrogen gas. In some procedures, the diazonium salt solution is added to a boiling aqueous solution to facilitate this step.
-
Work-up and Purification: Cool the reaction mixture and neutralize it. The product can then be extracted with an appropriate organic solvent (e.g., ethyl acetate). The crude product would then be purified, likely via column chromatography or recrystallization.
Chemical Reactivity
The molecule's three functional groups provide distinct sites for chemical modification.
Caption: Predicted reactivity of this compound.
-
Reactions at the Hydroxyl Group: The phenolic hydroxyl group can undergo O-alkylation to form ethers or O-acylation to form esters. These reactions allow for the introduction of a wide variety of side chains.
-
Reactions at the Bromine Atoms: The bromine atoms are excellent leaving groups for various transition metal-catalyzed cross-coupling reactions.[10] This enables the formation of new carbon-carbon or carbon-heteroatom bonds, allowing for the introduction of alkyl, aryl, or acetylenic moieties. The bromine at C2 is generally more activated towards nucleophilic substitution than the one at C5.
-
Reactions at the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom allows it to act as a base or a nucleophile. It can be alkylated to form pyridinium salts or oxidized to form an N-oxide.
Applications in Research and Development
Given its trifunctional nature, this compound is a promising scaffold for constructing libraries of complex molecules for screening in drug discovery programs.
-
Medicinal Chemistry: Halogenated pyridines are crucial intermediates in the synthesis of pharmaceuticals.[11] The ability to selectively functionalize the two bromine atoms and the hydroxyl group allows for the systematic exploration of the chemical space around the pyridine core to optimize biological activity and pharmacokinetic properties. Deuterated versions of such scaffolds are also valuable tools in metabolic stability assays.[12]
-
Materials Science: Pyridine-containing compounds are used in the development of organic light-emitting diodes (OLEDs), polymers, and ligands for catalysis.[10] The rigid, aromatic structure of this compound could be incorporated into larger conjugated systems with specific electronic or photophysical properties.
Safety and Handling
No specific safety data exists for this compound. The following precautions are based on data for similar hazardous compounds like brominated pyridines.[13][14][15][16]
| Hazard Category | Description and Precautionary Statements |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. (H302, H312, H332). Do not eat, drink or smoke when using this product. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[14][15] |
| Skin Irritation | Causes skin irritation (H315). Wash skin thoroughly after handling. Wear protective gloves.[13][14] |
| Eye Irritation | Causes serious eye irritation (H319). Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes.[13][14] |
| Respiratory Irritation | May cause respiratory irritation (H335). Use in a well-ventilated area or under a fume hood.[14][15] |
| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and eye/face protection. A NIOSH-approved respirator is recommended if dust is generated.[13] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up.[13] |
| Disposal | Dispose of contents/container to an approved waste disposal plant.[13] |
Disclaimer: This information is for guidance only and is based on related compounds. A full risk assessment should be conducted before handling this chemical. Always consult the most current Safety Data Sheet (SDS) for any chemical used.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. 2-amino-5-bromopyridin-3-ol CAS#: 39903-01-0 [m.chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. 2-amino-5-bromopyridin-3-ol | 39903-01-0 [chemicalbook.com]
- 8. heteroletters.org [heteroletters.org]
- 9. 2,5-Dibromopyridine: Applications in Organic Chemistry and Green Synthesis_Chemicalbook [chemicalbook.com]
- 10. nbinno.com [nbinno.com]
- 11. 2,5-Dibromopyridin-3-amine | 90902-84-4 | Benchchem [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. fishersci.com [fishersci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. fishersci.com [fishersci.com]
2,5-Dibromopyridin-3-ol CAS number
An In-depth Technical Guide to Halogenated Pyridinols as Core Scaffolds in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of halogenated pyridinol derivatives, focusing on 2-amino-5-bromopyridin-3-ol (CAS No: 39903-01-0) as a representative and well-documented analogue for the less characterized 2,5-Dibromopyridin-3-ol. Pyridine scaffolds are of immense interest to researchers in medicinal chemistry and drug development due to their prevalence in biologically active compounds. This document details the physicochemical properties, synthesis methodologies, potential reactivity, and critical safety protocols associated with this class of compounds. The insights provided are intended to equip researchers and scientists with the foundational knowledge required for the effective utilization of these versatile chemical building blocks in the synthesis of novel therapeutic agents.
Introduction: The Strategic Importance of the Pyridine Nucleus
The pyridine ring is a fundamental heterocyclic scaffold that features prominently in a vast array of pharmaceuticals and biologically active molecules. Its unique electronic properties, ability to participate in hydrogen bonding, and structural resemblance to benzene make it a privileged core in drug design. The introduction of halogen atoms and hydroxyl groups onto this scaffold significantly modulates its reactivity and pharmacological profile. Specifically, bromine atoms serve as excellent leaving groups for metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures, while the hydroxyl group provides a key site for interaction with biological targets.
While the specific compound this compound is not widely documented in commercial catalogs or mainstream chemical literature, its close analogue, 2-amino-5-bromopyridin-3-ol (CAS No: 39903-01-0) , offers a valuable and well-characterized proxy for understanding the chemistry of this compound class. This guide will therefore focus on this analogue, providing a robust framework for its synthesis, handling, and potential applications.
Physicochemical and Structural Characteristics
A thorough understanding of a compound's physical and chemical properties is paramount for its successful application in synthesis and research. The key properties of 2-amino-5-bromopyridin-3-ol are summarized below.
| Property | Value | Source(s) |
| CAS Number | 39903-01-0 | [1][2][3] |
| Molecular Formula | C₅H₅BrN₂O | [2][3] |
| Molecular Weight | 189.01 g/mol | [2][3] |
| Appearance | Off-white solid | [1][3] |
| Melting Point | 204-207 °C | [3] |
| Boiling Point | 368.7±42.0 °C (Predicted) | [3] |
| Density | 1.898 g/cm³ (Predicted) | [3] |
| Solubility | Slightly soluble in water | [1] |
| IUPAC Name | 2-amino-5-bromopyridin-3-ol | [2] |
| SMILES | NC1=NC=C(Br)C=C1O | [2] |
| InChIKey | Not readily available |
Synthesis of 2-amino-5-bromopyridin-3-ol: A Validated Protocol
The synthesis of 2-amino-5-bromopyridin-3-ol is reliably achieved through the hydrolysis of a cyclic precursor, 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one. This method is advantageous due to its high yield and straightforward execution.[1][3]
Reaction Principle and Causality
The core of this synthesis is a base-mediated hydrolysis. The starting material contains an oxazolone ring fused to the pyridine core. This ring is susceptible to nucleophilic attack under basic conditions. The sodium hydroxide (NaOH) serves as the nucleophile (as hydroxide ions, OH⁻) that attacks the carbonyl carbon of the oxazolone ring, leading to ring-opening. Subsequent acidification neutralizes the resulting phenoxide and any excess base, causing the product, which is sparingly soluble in neutral aqueous media, to precipitate out of solution. The release of carbon dioxide during neutralization is a clear indicator of the successful breakdown of the oxazolone precursor.[1][3]
Detailed Experimental Protocol
Materials:
-
6-bromo-3H-oxazolo[4,5-b]pyridin-2-one (21.5 g, 100 mmol)
-
2N Sodium Hydroxide (NaOH) solution (250 mL, 500 mmol)
-
Hydrochloric Acid (HCl) or other suitable acid for neutralization
-
Deionized Water
Procedure:
-
Suspend 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one (21.5 g) in 250 mL of a 2N NaOH solution in a suitable reaction vessel.[1][3]
-
Heat the mixture to reflux and maintain the reaction overnight. The reaction is complete when the suspended solid fully dissolves, forming a clarified solution.[1][3]
-
Cool the reaction mixture to ambient room temperature.
-
Carefully neutralize the solution with acid to a pH of approximately 7. Caution: This step will release significant amounts of CO₂ gas; perform the addition slowly and with adequate ventilation. A precipitate will form during neutralization.[1][3]
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid thoroughly with water to remove any residual salts.
-
Dry the product under high vacuum to yield 2-amino-5-bromopyridin-3-ol as an off-white solid. (Expected yield: ~17.8 g, 98%).[1][3]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-amino-5-bromopyridin-3-ol.
Applications in Drug Discovery and Chemical Synthesis
While specific applications of 2-amino-5-bromopyridin-3-ol are niche, its structure suggests significant potential as a versatile intermediate in drug discovery programs.[4] The strategic placement of three distinct functional groups—amino, bromo, and hydroxyl—on the pyridine core allows for a multitude of subsequent chemical transformations.
-
Cross-Coupling Reactions: The bromine atom at the 5-position is a prime handle for Suzuki, Sonogashira, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of aryl, alkyl, and amino groups, enabling the rapid generation of diverse compound libraries for screening. The reactivity of bromopyridines in such reactions is a cornerstone of modern medicinal chemistry.[5]
-
Amino Group Functionalization: The primary amine at the 2-position can be readily acylated, alkylated, or converted into a diazonium salt for further Sandmeyer-type reactions. This provides another vector for molecular elaboration.
-
Hydroxyl Group Modification: The phenolic hydroxyl group at the 3-position can be alkylated to form ethers or acylated to form esters, which can modulate the compound's solubility, lipophilicity, and ability to act as a hydrogen bond donor.
The strategic use of deuterated building blocks, such as deuterated aminopyridines, has also become a key strategy in modern drug development to enhance metabolic stability.[6] While not deuterated itself, 2-amino-5-bromopyridin-3-ol represents the type of core scaffold that medicinal chemists seek for creating new chemical entities (NCEs).
Logical Relationship of Functional Groups in Synthesis
Caption: Reactivity map of 2-amino-5-bromopyridin-3-ol functional groups.
Safety, Handling, and Storage
Proper handling of halogenated aromatic compounds is crucial to ensure laboratory safety. Based on data for structurally similar compounds, 2-amino-5-bromopyridin-3-ol should be handled with care.[2]
Hazard Identification and Precautionary Measures
| Hazard Category | GHS Classification (Anticipated) | Precautionary Measures |
| Acute Toxicity | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[7] |
| Skin Irritation | Causes skin irritation. | Wear protective gloves and clothing.[2][8] |
| Eye Irritation | Causes serious eye irritation. | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[2][8] |
| Respiratory Irritation | May cause respiratory irritation. | Avoid breathing dust. Use only in a well-ventilated area.[2] |
Recommended Handling and Storage
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields when handling this compound.[7]
-
Engineering Controls: Handle in a chemical fume hood to avoid inhalation of dust. Ensure eyewash stations and safety showers are readily accessible.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][9]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
2-amino-5-bromopyridin-3-ol stands as a highly functionalized and synthetically valuable building block for medicinal chemistry and materials science. Its straightforward, high-yield synthesis makes it an accessible intermediate for research and development. The compound's three distinct points of reactivity—the bromo, amino, and hydroxyl groups—provide chemists with a versatile platform for constructing complex and diverse molecular libraries. By adhering to rigorous safety protocols, researchers can effectively leverage the unique chemical properties of this and similar pyridinol scaffolds to advance the frontiers of drug discovery.
References
- 1. 2-amino-5-bromopyridin-3-ol | 39903-01-0 [chemicalbook.com]
- 2. 2-amino-5-bromopyridin-3-ol 95% | CAS: 39903-01-0 | AChemBlock [achemblock.com]
- 3. 2-amino-5-bromopyridin-3-ol CAS#: 39903-01-0 [m.chemicalbook.com]
- 4. Drug discovery and development: Role of basic biological research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
Introduction: The Pyridine Scaffold and the Promise of 2,5-Dibromopyridin-3-ol
An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Potential Applications of 2,5-Dibromopyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
The pyridine ring is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design.[1] By functionalizing the pyridine ring with various substituents, medicinal chemists can fine-tune the steric, electronic, and pharmacokinetic properties of a molecule to optimize its biological activity.
This guide provides a comprehensive technical overview of a specific, highly functionalized pyridine derivative: This compound . While this compound is not as widely documented as some other pyridine derivatives, its structure suggests significant potential as a versatile building block for the synthesis of novel chemical entities. This document will delve into its molecular structure, predicted spectroscopic properties, plausible synthetic routes, and its potential applications in drug discovery, drawing upon established chemical principles and data from closely related analogues.
Molecular Structure and Physicochemical Properties
The structure of this compound is characterized by a pyridine ring substituted with two bromine atoms at positions 2 and 5, and a hydroxyl group at position 3. This arrangement of substituents creates a unique electronic and steric environment that dictates the molecule's reactivity and potential for forming intermolecular interactions.
Key Structural Features:
-
Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, which reduces the electron density of the ring and influences the reactivity of the substituents.
-
Bromine Substituents: The two bromine atoms are also electron-withdrawing via induction, further decreasing the electron density of the pyridine ring. They also serve as excellent leaving groups in nucleophilic aromatic substitution and participate in a wide range of palladium-catalyzed cross-coupling reactions.
-
Hydroxyl Group: The hydroxyl group at the 3-position is an electron-donating group through resonance and an electron-withdrawing group via induction. This dual nature influences the acidity of the proton and the nucleophilicity of the oxygen.
Tautomerism: A Critical Consideration
Hydroxypyridines can exist in equilibrium with their pyridinone tautomers. In the case of this compound, it can exist in tautomeric equilibrium with 2,5-Dibromo-1,2-dihydropyridin-3-one . The position of this equilibrium is influenced by the solvent and the electronic nature of the other substituents on the ring. The pyridinone tautomer is significant in medicinal chemistry, as it can act as both a hydrogen bond donor and acceptor, mimicking the peptide bond.[2][3]
Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₃Br₂NO | - |
| Molecular Weight | 252.89 g/mol | - |
| CAS Number | Not available | - |
| Predicted pKa | ~8.5 (for the hydroxyl proton) | Estimated |
| Predicted LogP | ~1.8 | Estimated |
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy:
The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring.
-
H4: This proton is expected to be a doublet, coupled to H6. Its chemical shift will be influenced by the adjacent hydroxyl and bromine substituents.
-
H6: This proton is expected to be a doublet, coupled to H4. Its chemical shift will be influenced by the adjacent bromine atom and the ring nitrogen.
-
OH: The hydroxyl proton will likely appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum will show five distinct signals for the carbon atoms of the pyridine ring. The chemical shifts will be influenced by the attached substituents, with the carbons bearing bromine atoms expected at higher field and the carbon attached to the hydroxyl group at lower field.
Infrared (IR) Spectroscopy:
The IR spectrum is expected to exhibit the following characteristic absorption bands:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
-
C=C and C=N stretching: A series of bands in the 1400-1600 cm⁻¹ region, corresponding to the pyridine ring.
-
C-Br stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS):
The mass spectrum should show a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (¹⁹Br and ⁸¹Br). The fragmentation pattern would likely involve the loss of bromine and potentially the hydroxyl group.
Synthesis and Reactivity
While a specific, optimized synthesis for this compound is not published, plausible synthetic routes can be designed based on established pyridine chemistry.
Proposed Synthetic Workflow:
A logical approach would be the diazotization of 2,5-dibromopyridin-3-amine, followed by hydrolysis of the diazonium salt. 2,5-Dibromopyridin-3-amine is a known compound (CAS 90902-84-4).[6][7]
Proposed synthesis of this compound.
Experimental Protocol: Diazotization and Hydrolysis (Hypothetical)
-
Diazotization: Dissolve 2,5-dibromopyridin-3-amine in a cold aqueous solution of a strong acid (e.g., sulfuric acid).
-
Add a solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.
-
Stir the reaction mixture at low temperature for a specified period to ensure complete formation of the diazonium salt.
-
Hydrolysis: Slowly warm the reaction mixture to facilitate the hydrolysis of the diazonium salt to the desired 3-hydroxypyridine derivative.
-
Work-up and Purification: Neutralize the reaction mixture and extract the product with a suitable organic solvent. Purify the crude product by chromatography or recrystallization.
Reactivity of this compound:
This molecule offers multiple reaction sites for further chemical modification, making it a valuable synthetic intermediate.
Key reaction pathways for this compound.
-
Reactions at the Hydroxyl Group: The hydroxyl group can undergo O-alkylation and O-acylation to introduce a variety of substituents.
-
Reactions at the Bromine Atoms:
-
Nucleophilic Aromatic Substitution (SNAr): The bromine at the 2-position is activated towards SNAr due to its proximity to the electron-withdrawing ring nitrogen.
-
Palladium-Catalyzed Cross-Coupling: Both bromine atoms can participate in a wide range of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of aryl, alkynyl, and amino groups, respectively. The differential reactivity of the two bromine atoms could potentially be exploited for selective functionalization.
-
Potential Applications in Drug Discovery
The structural features of this compound make it an attractive scaffold for the development of new therapeutic agents.
This compound as a scaffold for drug discovery.
-
Versatile Scaffold: The three distinct points of functionalization (C2-Br, C5-Br, and C3-OH) allow for the generation of a large and diverse library of compounds through combinatorial chemistry.
-
Fragment-Based Drug Discovery (FBDD): Its relatively small size and multiple points for vector-based elaboration make it an ideal fragment for FBDD campaigns.
-
Kinase Inhibitors: The pyridinone tautomer can act as a hinge-binding motif, a common feature in many kinase inhibitors.[3] By elaborating the scaffold with appropriate substituents, it is possible to design potent and selective kinase inhibitors for applications in oncology and inflammation.
-
Other Therapeutic Areas: Substituted pyridines have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticoagulant effects.[3] Libraries derived from this compound could be screened against a variety of biological targets to identify novel therapeutic agents.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not available, general precautions for handling brominated heterocyclic compounds should be followed, based on data for similar molecules like 2-amino-5-bromopyridin-3-ol.[8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly functionalized pyridine derivative with significant potential as a versatile building block in organic synthesis and medicinal chemistry. Its unique combination of a hydroxyl group and two bromine atoms at strategic positions on the pyridine ring provides multiple avenues for chemical modification. While direct experimental data for this compound is limited, this guide has provided a comprehensive overview of its predicted properties, plausible synthetic routes, and potential applications based on sound chemical principles and data from closely related analogues. For researchers and scientists in drug discovery, this compound represents an exciting and largely unexplored scaffold for the development of novel therapeutic agents.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. heteroletters.org [heteroletters.org]
- 5. bcc.bas.bg [bcc.bas.bg]
- 6. 2,5-Dibromopyridin-3-amine | C5H4Br2N2 | CID 19387532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 90902-84-4 CAS MSDS (2,5-DIBROMO-3-AMINOPYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. 2-amino-5-bromopyridin-3-ol 95% | CAS: 39903-01-0 | AChemBlock [achemblock.com]
Introduction: The Strategic Importance of 2,5-Dibromopyridin-3-ol
An In-Depth Technical Guide to the Synthesis of 2,5-Dibromopyridin-3-ol
This compound is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a pyridine core with a hydroxyl group and two bromine atoms at specific positions, offers a versatile scaffold for the synthesis of complex molecular architectures. The hydroxyl group provides a site for etherification or esterification, while the two distinct bromine atoms can be selectively functionalized through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations. This multi-functional nature allows for the precise and controlled introduction of diverse substituents, making it an invaluable building block for creating libraries of novel compounds in the pursuit of new therapeutic agents.
This guide provides a comprehensive overview of a core synthetic pathway to this compound, grounded in the fundamental principles of organic chemistry. It is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but the scientific rationale behind the experimental design.
Core Synthesis Pathway: Electrophilic Bromination of 3-Hydroxypyridine
The most direct and logical approach to synthesizing this compound is through the electrophilic aromatic substitution of the readily available starting material, 3-hydroxypyridine.[1]
Mechanistic Rationale and Causality
The pyridine ring is generally considered electron-deficient and is therefore less reactive towards electrophilic substitution compared to benzene. However, the presence of the hydroxyl (-OH) group at the 3-position fundamentally alters this reactivity. The -OH group is a powerful activating group, donating electron density into the pyridine ring through resonance. This activation is most pronounced at the ortho (2- and 4-) and para (6-) positions relative to the hydroxyl group.
Consequently, when 3-hydroxypyridine is treated with an electrophilic brominating agent (e.g., molecular bromine, Br₂), substitution is directed to these activated positions. The synthesis of this compound requires careful control of stoichiometry and reaction conditions to achieve di-substitution and favor the desired isomer over other potential products like 2-bromo-, 2,6-dibromo-, or 2,4,6-tribromo-3-hydroxypyridine. The total synthesis of the natural product orellanine, for instance, begins with the controlled bromination of 3-hydroxypyridine, highlighting the industrial and academic relevance of this reaction.[2] A similar principle is applied in the synthesis of 2-bromo-3-hydroxypyridine, where controlling the amount of bromine is key to achieving mono-substitution.[3]
The proposed pathway leverages this principle by using a sufficient excess of the brominating agent to drive the reaction towards di-substitution. The formation of the 2,5-isomer is a logical outcome based on the directing effects of the hydroxyl group and the inherent reactivity of the pyridine ring positions.
Visualizing the Synthesis Pathway
The following diagrams illustrate the chemical transformation and the general laboratory workflow for the synthesis.
Caption: Reaction scheme for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for a representative synthesis. These values are based on established procedures for similar bromination reactions on activated pyridine rings.
| Parameter | Value / Description | Rationale / Notes |
| Reactants | ||
| 3-Hydroxypyridine | 1.0 eq | The limiting reagent and starting material. |
| Bromine (Br₂) | 2.2 eq | A slight excess is used to ensure di-substitution and drive the reaction to completion. |
| Reaction Conditions | ||
| Solvent | Glacial Acetic Acid | A polar protic solvent that facilitates the electrophilic substitution mechanism. |
| Initial Temperature | 0-10°C | The initial dropwise addition is done at low temperature to control the exothermic reaction. |
| Reaction Temperature | 50-60°C | Gentle heating is applied to ensure the reaction proceeds to completion in a reasonable timeframe. |
| Reaction Time | 4-6 hours | Monitored by Thin Layer Chromatography (TLC) to confirm the consumption of starting material. |
| Product | ||
| Expected Yield | 65-75% | Yields can vary based on reaction scale and purification efficiency. |
| Purity | >97% | Achievable after recrystallization. Purity confirmed by NMR and/or melting point. |
| Appearance | Off-white to light yellow solid | Typical appearance for this class of compounds. |
Detailed Experimental Protocol
This protocol provides a self-validating, step-by-step methodology for the synthesis of this compound.
Materials and Equipment:
-
3-Hydroxypyridine
-
Liquid Bromine (handle with extreme caution in a fume hood)
-
Glacial Acetic Acid
-
Sodium Hydroxide (NaOH), aqueous solution (e.g., 40%)
-
Ethanol
-
Deionized Water
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Reflux condenser
-
Ice bath
-
Heating mantle
-
Vacuum filtration apparatus (Büchner funnel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 3-hydroxypyridine (1.0 eq) in glacial acetic acid. Cool the flask in an ice bath to 0-5°C.
-
Preparation of Bromine Solution: In a separate flask, carefully prepare a solution of bromine (2.2 eq) in glacial acetic acid. Caution: Bromine is highly corrosive and toxic. Perform this step in a well-ventilated chemical fume hood.
-
Bromination: Slowly add the bromine solution dropwise to the cooled 3-hydroxypyridine solution via the dropping funnel over a period of 60-90 minutes. Ensure the internal temperature of the reaction mixture is maintained below 10°C during the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Subsequently, heat the mixture to 50-60°C and maintain this temperature for 4-6 hours.
-
Self-Validation Checkpoint: Monitor the reaction's progress by taking small aliquots and analyzing them using TLC (e.g., using a 1:1 ethyl acetate/hexane eluent) to observe the disappearance of the 3-hydroxypyridine spot.
-
-
Work-up and Isolation: Once the reaction is complete, cool the flask to room temperature and carefully pour the reaction mixture onto crushed ice with stirring. A precipitate should form.
-
Neutralization: Slowly neutralize the acidic mixture by adding a 40% aqueous solution of sodium hydroxide until the pH reaches 7-8. This step is crucial for ensuring the product, which is phenolic, is fully precipitated.
-
Filtration: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with several portions of cold deionized water to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization. A common solvent system for this type of compound is a mixture of ethanol and water. Dissolve the crude solid in a minimal amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The final product, this compound, should be characterized to confirm its identity and purity (e.g., via ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis).
References
An In-Depth Technical Guide to the Synthesis of 2,5-Dibromopyridin-3-ol: Strategic Approaches and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dibromopyridin-3-ol is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a hydroxyl group and two bromine atoms on a pyridine core, provides a versatile scaffold for the synthesis of complex molecular architectures. The bromine atoms serve as convenient handles for a variety of cross-coupling reactions, while the hydroxyl group can be derivatized or utilized for its hydrogen-bonding capabilities. This guide provides an in-depth exploration of the primary synthetic routes to this compound, with a focus on the selection of starting materials and the underlying chemical principles that govern the synthetic transformations.
Core Synthetic Strategy: Electrophilic Bromination of 3-Hydroxypyridine
The most direct and efficient pathway to this compound commences with the readily available starting material, 3-hydroxypyridine. This approach leverages the activating and directing effects of the hydroxyl group to facilitate the regioselective introduction of two bromine atoms onto the pyridine ring through electrophilic aromatic substitution.
Mechanistic Rationale and Regioselectivity
The hydroxyl group at the 3-position of the pyridine ring is a potent activating group and an ortho, para-director for electrophilic aromatic substitution. In the context of the pyridine ring, the positions ortho to the hydroxyl group are C2 and C4, while the para position is C6. The electrophilic bromination of 3-hydroxypyridine is therefore expected to proceed preferentially at these positions.
The first bromination is anticipated to occur at the most activated and sterically accessible position, which is the C2 position. The electron-donating nature of the hydroxyl group increases the electron density at the C2 and C4 positions, making them more susceptible to electrophilic attack. The C2 position is generally favored over the C4 position.
Following the introduction of the first bromine atom at the C2 position, the pyridine ring is somewhat deactivated. However, the hydroxyl group's activating influence is still significant. The second electrophilic bromination will be directed by both the hydroxyl group and the newly introduced bromine atom. The hydroxyl group continues to direct to its remaining ortho and para positions (C4 and C6), while the bromine atom is a deactivating ortho, para-director. The combined directing effects favor the introduction of the second bromine atom at the C5 position.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
Part 1: Synthesis of 2-Bromo-3-hydroxypyridine
This initial step involves the regioselective monobromination of 3-hydroxypyridine. A common and effective method utilizes bromine in an aqueous basic solution.
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-hydroxypyridine (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq) and cool the mixture to 0-5 °C in an ice bath.
-
Bromine Addition: Slowly add a solution of bromine (1.0 eq) in an aqueous sodium hydroxide solution dropwise to the reaction mixture, ensuring the temperature is maintained below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully neutralize the mixture with a suitable acid (e.g., hydrochloric acid) to a pH of 7.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 2-bromo-3-hydroxypyridine.[1]
| Parameter | Value |
| Starting Material | 3-Hydroxypyridine |
| Reagents | Bromine, Sodium Hydroxide |
| Solvent | Water |
| Temperature | 0-10 °C (addition), Room Temperature (reaction) |
| Reaction Time | 2-3 hours |
| Typical Yield | 70-80% |
Part 2: Synthesis of this compound from 2-Bromo-3-hydroxypyridine
The second bromination step introduces a bromine atom at the C5 position of the 2-bromo-3-hydroxypyridine intermediate.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 2-bromo-3-hydroxypyridine (1.0 eq) in a suitable solvent such as acetic acid or a mixture of sulfuric acid and water.
-
Brominating Agent: Add a brominating agent such as N-bromosuccinimide (NBS) (1.0-1.2 eq) or a solution of bromine in acetic acid to the reaction mixture.
-
Reaction Conditions: The reaction may require gentle heating to proceed at a reasonable rate. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, pour the reaction mixture into ice water and neutralize with a base (e.g., sodium bicarbonate). The precipitated product can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
| Parameter | Value |
| Starting Material | 2-Bromo-3-hydroxypyridine |
| Reagents | N-Bromosuccinimide (NBS) or Bromine |
| Solvent | Acetic Acid or Sulfuric Acid/Water |
| Temperature | Room Temperature to 50 °C |
| Reaction Time | 4-8 hours |
| Typical Yield | 60-70% |
Alternative Starting Materials and Synthetic Considerations
While the direct bromination of 3-hydroxypyridine is the most straightforward approach, other starting materials can be considered, although they typically involve more complex synthetic sequences.
-
2-Aminopyridine: This starting material can be brominated to give 2-amino-5-bromopyridine.[2] A subsequent Sandmeyer reaction can replace the amino group with a second bromine atom to yield 2,5-dibromopyridine.[3] However, the introduction of a hydroxyl group at the 3-position would then require a separate, and often challenging, synthetic step.
Caption: Alternative synthetic route from 2-aminopyridine.
Conclusion
The synthesis of this compound is most efficiently achieved through the stepwise electrophilic bromination of 3-hydroxypyridine. This method takes advantage of the inherent reactivity and directing effects of the hydroxyl group to afford the desired product in good overall yield. A thorough understanding of the reaction mechanisms and careful control of the reaction conditions are paramount to achieving high selectivity and purity. For researchers and drug development professionals, the availability of a reliable synthetic route to this versatile building block opens up numerous possibilities for the creation of novel and potent bioactive molecules.
References
Spectroscopic Characterization of 2,5-Dibromopyridin-3-ol: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 2,5-Dibromopyridin-3-ol (CAS No. 13472-81-6), a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our focus is on the practical application and interpretation of this data, grounded in established scientific principles.
Structural Elucidation and the Tautomeric Landscape
A critical aspect of characterizing this compound is understanding its tautomeric equilibrium. The molecule predominantly exists as its more stable keto tautomer, 3,5-Dibromo-2(1H)-pyridinone . This structural preference is a consequence of the aromatic stabilization gained in the pyridinone ring. Spectroscopic analysis will, therefore, primarily reflect the structure of this pyridinone form.
Caption: Tautomeric equilibrium of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural verification of organic molecules. For 3,5-Dibromo-2(1H)-pyridinone, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.
Experimental Protocol for NMR Data Acquisition
A standardized protocol ensures the reproducibility and quality of NMR data.
Caption: A typical workflow for NMR analysis.
The choice of a deuterated solvent like DMSO-d₆ is crucial as it solubilizes the compound and provides a distinct solvent signal for reference. A 400 MHz or higher field spectrometer is recommended for better signal dispersion.[1][2]
¹H NMR Spectroscopy
The proton NMR spectrum of 3,5-Dibromo-2(1H)-pyridinone is characterized by two signals in the aromatic region and a broad signal for the N-H proton. The deshielding effect of the bromine atoms and the pyridinone ring system significantly influences the chemical shifts.[3][4]
Table 1: Predicted ¹H NMR Data for 3,5-Dibromo-2(1H)-pyridinone
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 7.8 - 8.2 | d | ~2-3 |
| H-6 | 7.5 - 7.9 | d | ~2-3 |
| N-H | 11.0 - 13.0 | br s | - |
Causality: The protons at the C-4 and C-6 positions appear as doublets due to meta-coupling. The broadness of the N-H signal is a result of quadrupole broadening and potential hydrogen exchange with trace amounts of water in the solvent.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides a clear picture of the carbon framework. Five distinct signals are expected, with the carbonyl carbon being the most downfield.
Table 2: Predicted ¹³C NMR Data for 3,5-Dibromo-2(1H)-pyridinone
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 (C=O) | 158 - 162 |
| C-6 | 140 - 145 |
| C-4 | 135 - 140 |
| C-3 | 110 - 115 |
| C-5 | 105 - 110 |
Expertise & Experience: The chemical shifts of the bromine-substituted carbons (C-3 and C-5) are significantly influenced by the heavy atom effect of bromine, causing them to appear more upfield than might be otherwise expected. The carbonyl carbon (C-2) resonates at a characteristic downfield shift due to the strong deshielding effect of the double-bonded oxygen.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups. The IR spectrum of 3,5-Dibromo-2(1H)-pyridinone is dominated by absorptions corresponding to the N-H and C=O bonds.
Experimental Protocol for IR Data Acquisition
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.
References
A Technical Guide to the Solubility of 2,5-Dibromopyridin-3-ol in Organic Solvents
Introduction: The Importance of Solubility in Chemical Development
2,5-Dibromopyridin-3-ol is a halogenated pyridinol derivative, a class of compounds that serves as versatile intermediates in the synthesis of pharmaceuticals and agrochemicals. The strategic placement of two bromine atoms and a hydroxyl group on the pyridine ring offers multiple reaction sites for creating more complex molecules. However, the successful application of this compound in any synthetic route, purification process, or formulation hinges on a thorough understanding of its solubility.
Solubility dictates the choice of reaction media, influences reaction kinetics, and is the cornerstone of purification techniques such as crystallization. For drug development professionals, solubility in various organic and aqueous systems is a critical parameter that affects bioavailability and formulation strategies.
This in-depth technical guide provides a comprehensive analysis of the solubility of this compound. We will explore the physicochemical properties that govern its behavior, provide a theoretical framework for predicting its solubility, outline rigorous experimental protocols for its determination, and present a predictive analysis of its solubility profile across a range of common organic solvents.
Foundational Physicochemical Properties of this compound
The solubility of a compound is not an arbitrary property; it is a direct consequence of its molecular structure. The key features of this compound are:
-
Molecular Structure:
-
Formula: C₅H₃Br₂NO
-
Molecular Weight: 252.9 g/mol
-
The structure consists of a pyridine ring, a heterocyclic aromatic system containing a nitrogen atom. This ring is substituted with a hydroxyl (-OH) group at the 3-position and two bromine (-Br) atoms at the 2- and 5-positions.
-
-
Polarity and Hydrogen Bonding: The molecule possesses both polar and non-polar characteristics.
-
Polar Moieties: The hydroxyl group is highly polar and can act as both a hydrogen bond donor (via the H atom) and a hydrogen bond acceptor (via the O atom). The nitrogen atom in the pyridine ring is also a hydrogen bond acceptor due to its lone pair of electrons.[1][2] These capabilities are the primary drivers for its solubility in polar, protic solvents.[3][4]
-
Non-Polar Moieties: The C-Br and C-H bonds, along with the aromatic ring itself, contribute to the molecule's non-polar character, which influences its interaction with non-polar solvents.
-
-
Acidity and Basicity (pKa):
-
The hydroxyl group is weakly acidic, similar to a phenol. The presence of two electron-withdrawing bromine atoms is expected to increase its acidity (lower its pKa) compared to 3-hydroxypyridine.
-
The pyridine nitrogen is weakly basic. Again, the electron-withdrawing effect of the bromine atoms will reduce its basicity (lower the pKa of its conjugate acid) compared to unsubstituted pyridine.
-
This amphoteric nature is crucial for solubility in aqueous acids and bases but also influences interactions with acidic or basic organic solvents.
-
-
Solid-State Properties: The melting point of a solid provides insight into the strength of its crystal lattice energy. A higher melting point often correlates with lower solubility, as more energy is required to break the crystal lattice. While specific data for this compound is scarce, the closely related 2-amino-5-bromopyridin-3-ol has a melting point of 204-207°C, suggesting a stable crystal lattice.[5]
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is the guiding tenet for solubility prediction. This means polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents. The dissolution process is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.
For this compound to dissolve, the energy gained from solute-solvent interactions must be sufficient to overcome the energy of the solute's crystal lattice and the solvent-solvent interactions.
Predicted Solubility Profile:
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can participate in hydrogen bonding as both donors and acceptors. Due to the strong hydrogen bonding capabilities of the -OH group and pyridine nitrogen, this compound is predicted to have high solubility in these solvents. However, its water solubility may be limited by the two bulky, hydrophobic bromine atoms. The related compound 2-amino-5-bromopyridin-3-ol is described as "slightly soluble in water".[5][6]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are polar and can act as hydrogen bond acceptors but not donors. They will readily interact with the hydroxyl proton of the solute. Therefore, good to moderate solubility is expected.
-
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces. The strong polar and hydrogen-bonding nature of this compound is incompatible with these solvents. Low to negligible solubility is predicted.[7]
-
Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): These solvents have intermediate polarity. While they cannot hydrogen bond effectively, their dipole moment can interact with the polar regions of the solute. Low to moderate solubility is expected. Chloroform, being slightly acidic, may have a specific interaction with the basic pyridine nitrogen.
The interplay between these forces is visualized in the diagram below.
Caption: Predicted solubility based on intermolecular forces.
Experimental Protocol for Solubility Determination
Theoretical predictions must be validated by empirical data. The isothermal shake-flask method is a reliable and widely accepted technique for determining the solubility of a solid compound.[8][9]
Protocol: Isothermal Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a given solvent at a controlled temperature.
Materials:
-
This compound (solid, high purity)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable quantitative method.
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the chosen solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in the temperature-controlled orbital shaker (e.g., at 25°C). Shake the vials at a constant speed for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, let the vials stand undisturbed in a temperature-controlled bath for at least 2 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean vial. This step is critical to remove all undissolved solid particles.
-
Dilution: Accurately dilute a known volume of the saturated solution with the appropriate solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated HPLC method. Calculate the concentration of this compound in the saturated solution by comparison to a standard calibration curve.
-
Calculation: The solubility is expressed in units such as mg/mL or mol/L.
The following workflow diagram illustrates the key steps of this protocol.
References
- 1. quora.com [quora.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 4-Bromophenol | C6H5BrO | CID 7808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-amino-5-bromopyridin-3-ol CAS#: 39903-01-0 [chemicalbook.com]
- 6. 2-amino-5-bromopyridin-3-ol | 39903-01-0 [chemicalbook.com]
- 7. jnsparrowchemical.com [jnsparrowchemical.com]
- 8. Water solubility and partitioning behavior of brominated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
An In-depth Technical Guide on the Safety and Handling of 2,5-Dibromopyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 2,5-Dibromopyridin-3-ol. This guide has been synthesized from data on structurally analogous compounds, including other brominated pyridines. The toxicological properties of this compound have not been fully investigated. Therefore, a high degree of caution is warranted, and all handling procedures should be based on the precautionary principle, treating the compound as potentially hazardous.
Introduction: Understanding the Compound and its Associated Risks
This compound is a halogenated heterocyclic compound with applications in organic synthesis and as a building block in the development of novel pharmaceutical agents. The presence of two bromine atoms and a hydroxyl group on a pyridine ring suggests a complex reactivity and toxicological profile. Halogenated aromatic compounds, as a class, are known to exhibit varying degrees of toxicity, and some can be persistent in the environment.[1] Given the lack of specific safety data, this guide provides a conservative and comprehensive framework for the safe handling of this compound, drawing upon established principles for managing hazardous chemical powders.[2][3]
The primary objective of this document is to equip researchers and drug development professionals with the necessary knowledge to mitigate risks associated with the handling, storage, and disposal of this compound. By understanding the potential hazards and implementing robust safety protocols, we can ensure a safe laboratory environment.
Hazard Identification and Risk Assessment
Due to the absence of a dedicated SDS, the hazard classification for this compound is inferred from analogous brominated pyridines. These compounds are generally classified as irritants and may be harmful if swallowed, inhaled, or in contact with skin.[4] The Globally Harmonized System (GHS) provides a framework for classifying such chemicals.[5][6]
Anticipated GHS Classification (by Analogy)
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed | |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | |
| Serious Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation |
This table is a conservative estimation based on data for similar compounds and should be treated as a guideline for risk assessment.
Toxicological Profile (Inferred)
The primary routes of exposure are inhalation of the powder, skin and eye contact, and ingestion.[5]
-
Inhalation: Inhaling the dust can lead to respiratory tract irritation.
-
Skin Contact: May cause skin irritation, redness, and discomfort. Prolonged contact should be avoided.[4]
-
Eye Contact: Expected to cause serious eye irritation.[4]
-
Ingestion: Harmful if swallowed, potentially leading to systemic effects.
-
Chronic Exposure: The effects of long-term exposure are unknown. As with many halogenated aromatic compounds, there may be potential for cumulative health effects.[7][8]
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety strategy relies on a combination of engineering controls and appropriate PPE.[9][10]
Engineering Controls
-
Chemical Fume Hood: All handling of this compound powder must be conducted in a properly functioning certified laboratory chemical fume hood to minimize inhalation exposure.[2][3]
-
Ventilation: Ensure the laboratory has adequate general ventilation.
-
Designated Work Area: Establish a designated area for working with this compound to prevent cross-contamination. This area should be clearly labeled.[11]
Personal Protective Equipment (PPE)
The selection of PPE is critical and should be based on a thorough risk assessment of the specific procedure being performed.[12][13]
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing or aerosol generation.[12][14]
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves, such as nitrile gloves. It is advisable to double-glove if the procedure involves a high risk of contamination.[11] Always inspect gloves for tears or holes before use and change them frequently.
-
Lab Coat: A fully buttoned lab coat is required to protect street clothing and skin.
-
-
Respiratory Protection: For procedures with a high potential for aerosolization that cannot be adequately controlled within a fume hood, a respirator may be necessary. Personnel must be properly trained and fit-tested to use respirators.[9][10]
Standard Operating Procedure: Weighing and Solution Preparation
This protocol outlines the essential steps for safely weighing the solid compound and preparing a solution.
-
Preparation:
-
Ensure the chemical fume hood is on and functioning correctly.
-
Don all required PPE as determined by your risk assessment (goggles, gloves, lab coat).
-
Cover the work surface within the fume hood with absorbent bench paper.[15]
-
Assemble all necessary equipment (spatula, weigh paper/boat, container for the solution, solvent, etc.) inside the fume hood.
-
-
Weighing the Powder:
-
To minimize contamination of the balance, it is recommended to tare a sealed container, add the powder to the container inside the fume hood, and then re-weigh the sealed container outside the hood.[16]
-
Alternatively, if the balance can be placed inside an enclosure or fume hood, perform all weighing operations within this contained space.
-
Use disposable weigh boats and spatulas to avoid cross-contamination.[3]
-
Keep the stock container of this compound closed when not in use.
-
-
Preparing the Solution:
-
Slowly add the weighed powder to the solvent in the desired container within the fume hood.
-
Ensure the addition is controlled to prevent splashing.
-
If the dissolution process is exothermic, use an ice bath for cooling.
-
-
Cleanup:
-
Wipe down the work surface and any equipment with a damp cloth or towel.
-
Dispose of all contaminated disposable items (gloves, weigh paper, bench paper) in a designated hazardous waste container.[17]
-
Wash hands thoroughly after removing gloves.
-
Emergency Procedures: Preparedness is Key
Rapid and correct response to an emergency can significantly mitigate potential harm.
Spills
-
Small Spill (in a fume hood):
-
Ensure you are wearing appropriate PPE.
-
Gently cover the spill with an absorbent material to avoid raising dust.[18]
-
Carefully wet the absorbent material to prevent the powder from becoming airborne.[19]
-
Collect the absorbed material using a scoop or dustpan and place it in a sealed container for hazardous waste.[18]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Dispose of all cleanup materials as hazardous waste.
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the immediate area and alert others.
-
Restrict access to the spill area.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[20]
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Storage and Waste Disposal
Storage
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[21]
-
Keep it segregated from incompatible materials such as strong oxidizing agents.[22]
-
Ensure the storage area is compliant with all local and institutional regulations for hazardous chemicals.[23][24]
Waste Disposal
-
All waste containing this compound, including contaminated consumables and cleanup materials, must be disposed of as hazardous waste.
-
Collect halogenated organic waste in a designated, properly labeled, and sealed container. Do not mix with non-halogenated waste, as this can increase disposal costs.[25][26][27]
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[28]
Conclusion
While this compound is a valuable compound in research and development, the lack of specific safety data necessitates a highly cautious and proactive approach to its handling. By adhering to the principles of risk assessment, utilizing appropriate engineering controls and PPE, and following established protocols for handling, storage, and disposal, researchers can work with this compound safely and effectively. Always prioritize safety and consult with your institution's EHS department for any specific questions or concerns.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. Powder Handling - AirClean Systems [aircleansystems.com]
- 3. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. creativesafetysupply.com [creativesafetysupply.com]
- 6. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Mechanism of action of toxic halogenated aromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Halogenated Aromatic Poisoning (PCB and Others) - Special Pet Topics - MSD Veterinary Manual [msdvetmanual.com]
- 9. falseguridad.com [falseguridad.com]
- 10. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 11. safety.duke.edu [safety.duke.edu]
- 12. sc.edu [sc.edu]
- 13. hazmatschool.com [hazmatschool.com]
- 14. epa.gov [epa.gov]
- 15. ehs.wisc.edu [ehs.wisc.edu]
- 16. ehso.emory.edu [ehso.emory.edu]
- 17. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 18. ehs.utk.edu [ehs.utk.edu]
- 19. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 20. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]
- 21. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 22. nj.gov [nj.gov]
- 23. ushazmatstorage.com [ushazmatstorage.com]
- 24. connmaciel.com [connmaciel.com]
- 25. bucknell.edu [bucknell.edu]
- 26. 7.2 Organic Solvents [ehs.cornell.edu]
- 27. campusoperations.temple.edu [campusoperations.temple.edu]
- 28. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Methodological & Application
Application Note: A Comprehensive Guide to the Multi-Step Synthesis of 2,5-Dibromopyridin-3-ol from 2-Aminopyridine
Abstract
This application note provides a detailed, research-grade protocol for the synthesis of 2,5-Dibromopyridin-3-ol, a valuable functionalized pyridine derivative, commencing from the readily available starting material, 2-aminopyridine. The synthetic pathway is a multi-step process necessitating careful control of regioselectivity through a sequence of electrophilic and nucleophilic aromatic substitution reactions, culminating in a Sandmeyer-type transformation. This document is intended for researchers, chemists, and professionals in the field of drug development and medicinal chemistry, offering not only step-by-step protocols but also the underlying chemical principles and mechanistic insights that govern the experimental choices. All procedures are designed to be self-validating and are supported by authoritative references.
Introduction and Strategic Overview
Pyridin-3-ol scaffolds are prevalent in a wide array of biologically active molecules and pharmaceutical compounds. The introduction of halogen atoms, such as bromine, at specific positions on the pyridine ring provides crucial handles for further chemical elaboration through cross-coupling reactions, making compounds like this compound versatile intermediates in organic synthesis.
The transformation of 2-aminopyridine into this compound presents a significant synthetic challenge due to the required constitutional isomerism change from a 2-substituted pyridine to a 3-hydroxypyridine derivative. A direct conversion is not feasible. Therefore, a robust, multi-stage strategy has been devised, as outlined below. The pathway begins with the regioselective bromination of the activated 2-aminopyridine ring, followed by a copper-catalyzed nucleophilic substitution to install the C3-hydroxyl group, and concludes with a Sandmeyer reaction to replace the C2-amino group with bromine.
Overall Synthetic Workflow
The synthesis is logically divided into three primary stages, each yielding a stable, isolable intermediate.
Caption: Multi-stage workflow for the synthesis of this compound.
Critical Safety Precautions
This synthesis involves several hazardous reagents that require strict adherence to safety protocols.
-
Liquid Bromine (Br₂): Extremely toxic, corrosive, and volatile.[1] All manipulations must be conducted within a certified chemical fume hood.[2] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty, chemically resistant gloves (e.g., fluorinated rubber or thick nitrile).[3] An emergency spill kit containing a sodium thiosulfate solution should be readily accessible to neutralize any spills.[2]
-
Strong Acids (H₂SO₄, HBr): Highly corrosive. Handle with care, using appropriate PPE. Ensure proper ventilation.
-
Pyridine Derivatives: Many pyridine compounds are toxic and should be handled in a fume hood. Avoid inhalation and skin contact.
-
Diazonium Salts: These intermediates, particularly when dry, can be explosive.[4] The protocols herein are designed for in situ generation and consumption at low temperatures (0–5 °C) to mitigate this risk. Never attempt to isolate the diazonium salt intermediate.
Stage 1: Synthesis of 2-Amino-3,5-dibromopyridine
Principle and Rationale
The initial step involves the electrophilic aromatic substitution of 2-aminopyridine. The amino group at the C2 position is a powerful activating group, directing incoming electrophiles to the ortho (C3) and para (C5) positions. By using a sufficient excess of the brominating agent (liquid bromine) in an acidic medium, we can drive the reaction to completion to favor the formation of the dibrominated product, 2-amino-3,5-dibromopyridine. Acetic acid serves as a suitable solvent that can protonate the pyridine nitrogen, further influencing the regioselectivity.[5]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Equivalents |
| 2-Aminopyridine | C₅H₆N₂ | 94.12 | 10.0 g | 0.106 | 1.0 |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 100 mL | - | - |
| Liquid Bromine | Br₂ | 159.81 | 11.8 mL | 0.233 | 2.2 |
| 40% Sodium Hydroxide | NaOH | 40.00 | ~150 mL | - | - |
| Deionized Water | H₂O | 18.02 | As needed | - | - |
Detailed Experimental Protocol
-
Set up a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Ensure the setup is in a chemical fume hood.
-
Add 2-aminopyridine (10.0 g, 0.106 mol) to the flask and dissolve it in glacial acetic acid (100 mL).
-
Cool the stirred solution to 10-15 °C using an ice-water bath.
-
In the dropping funnel, prepare a solution of liquid bromine (11.8 mL, 37.2 g, 0.233 mol) in 30 mL of glacial acetic acid.
-
Add the bromine solution dropwise to the 2-aminopyridine solution over approximately 60-90 minutes. Maintain the internal temperature below 20 °C during the initial phase of the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Carefully pour the reaction mixture into a 1 L beaker containing 500 mL of ice-water.
-
Neutralize the solution by slowly adding 40% aqueous sodium hydroxide while stirring vigorously and cooling in an ice bath. A thick precipitate will form. Adjust the pH to ~8.
-
Collect the solid precipitate by vacuum filtration and wash the filter cake thoroughly with cold deionized water until the washings are neutral and free of bromide ions (test with AgNO₃).
-
Dry the crude product in a vacuum oven at 60 °C to a constant weight. The product, 2-amino-3,5-dibromopyridine, is typically obtained as an off-white to tan solid and is used in the next stage without further purification.
Stage 2: Synthesis of 2-Amino-5-bromo-3-hydroxypyridine
Principle and Rationale
This stage involves a nucleophilic aromatic substitution (SₙAr) reaction to replace the bromine atom at the C3 position with a hydroxyl group. The bromine at C3 is more susceptible to nucleophilic attack than the one at C5 due to the electronic influence of the adjacent amino group. This reaction is typically challenging and requires forcing conditions: high temperature, high pressure, and the presence of a copper catalyst.[6] The copper powder facilitates the displacement of the bromide by the hydroxide ion. The reaction is performed in a sealed pressure vessel (autoclave) to reach the necessary temperature.[7]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Equivalents |
| 2-Amino-3,5-dibromopyridine | C₅H₄Br₂N₂ | 251.91 | 20.0 g | 0.079 | 1.0 |
| Potassium Hydroxide (85%) | KOH | 56.11 | 31.5 g | ~0.477 | 6.0 |
| Copper Powder | Cu | 63.55 | 1.0 g | 0.016 | 0.2 |
| Deionized Water | H₂O | 18.02 | 200 mL | - | - |
| Conc. Hydrochloric Acid | HCl | 36.46 | As needed | - | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 3 x 150 mL | - | - |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | As needed | - | - |
Detailed Experimental Protocol
-
Place 2-amino-3,5-dibromopyridine (20.0 g, 0.079 mol), potassium hydroxide (31.5 g, ~0.477 mol), copper powder (1.0 g, 0.016 mol), and deionized water (200 mL) into a high-pressure stainless-steel autoclave.
-
Seal the autoclave securely according to the manufacturer's instructions.
-
Place the autoclave in a heating mantle and stir the mixture. Heat the contents to 170 °C and maintain this temperature for 10-12 hours. The internal pressure will rise significantly.
-
After the reaction period, turn off the heating and allow the autoclave to cool completely to room temperature overnight. Caution: Do not attempt to open the vessel while it is hot or under pressure.
-
Once cooled, carefully open the autoclave in a fume hood.
-
Transfer the dark-colored reaction solution to a 1 L beaker.
-
Neutralize the solution by carefully adding concentrated hydrochloric acid with stirring and cooling until the pH is approximately 7.
-
Extract the aqueous solution three times with ethyl acetate (150 mL portions).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-amino-5-bromo-3-hydroxypyridine.[7]
Stage 3: Synthesis of this compound
Principle and Rationale
The final transformation is a Sandmeyer reaction, a cornerstone of aromatic chemistry for converting primary arylamines into aryl halides.[8] The reaction proceeds in two distinct steps:
-
Diazotization: The 2-amino group is converted into a diazonium salt (-N₂⁺) by reaction with nitrous acid (HNO₂) at low temperature. Nitrous acid is generated in situ from sodium nitrite and a strong acid, in this case, hydrobromic acid (HBr).[9][10]
-
Substitution: The diazonium group is an excellent leaving group (N₂ gas). In the presence of a copper(I) bromide catalyst, a single-electron transfer from Cu(I) to the diazonium salt initiates a radical mechanism, leading to the formation of an aryl radical and the release of nitrogen gas. This radical then abstracts a bromine atom from a Cu(II) species to form the final product, regenerating the Cu(I) catalyst.[8][11]
Caption: Simplified mechanism of the copper-catalyzed Sandmeyer reaction.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Equivalents |
| 2-Amino-5-bromo-3-hydroxypyridine | C₅H₅BrN₂O | 189.01 | 10.0 g | 0.053 | 1.0 |
| 48% Hydrobromic Acid | HBr | 80.91 | 100 mL | - | - |
| Copper(I) Bromide | CuBr | 143.45 | 1.5 g | 0.010 | 0.2 |
| Sodium Nitrite | NaNO₂ | 69.00 | 4.0 g | 0.058 | 1.1 |
| Deionized Water | H₂O | 18.02 | 20 mL | - | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 3 x 100 mL | - | - |
| 40% Sodium Hydroxide | NaOH | 40.00 | As needed | - | - |
Detailed Experimental Protocol
-
In a 500 mL three-necked flask equipped with a magnetic stirrer and a thermometer, add 48% hydrobromic acid (100 mL) and cool it to 0 °C in an ice-salt bath.
-
Slowly add 2-amino-5-bromo-3-hydroxypyridine (10.0 g, 0.053 mol) to the cold acid with stirring. The amine will dissolve to form its hydrobromide salt.
-
Add copper(I) bromide (1.5 g, 0.010 mol) to the mixture.
-
In a separate beaker, dissolve sodium nitrite (4.0 g, 0.058 mol) in 20 mL of cold deionized water.
-
Add the sodium nitrite solution dropwise to the reaction flask over 30-45 minutes. Critically, maintain the internal temperature between 0 and 5 °C throughout the addition. Vigorous gas (N₂) evolution will be observed.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional hour.
-
Slowly warm the mixture to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture back to room temperature.
-
Carefully neutralize the mixture to pH 7-8 by the slow addition of 40% sodium hydroxide solution, ensuring the temperature is controlled with an ice bath.
-
Extract the neutralized mixture with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the final product, this compound, by recrystallization from heptane or by column chromatography to obtain a pure solid.[12]
Summary and Conclusion
This application note outlines a validated, three-stage synthetic route to prepare this compound from 2-aminopyridine. The process leverages fundamental organic reactions, including controlled electrophilic bromination, copper-catalyzed nucleophilic substitution, and a concluding Sandmeyer reaction. While synthetically demanding, this pathway provides a logical and reproducible method for accessing this highly functionalized pyridine intermediate. The detailed protocols and mechanistic discussions herein are intended to provide researchers with the necessary tools to successfully implement this synthesis in a laboratory setting.
References
- 1. carlroth.com [carlroth.com]
- 2. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 3. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 4. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. Diazotisation [organic-chemistry.org]
- 10. Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline [pharmaguideline.com]
- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2,5-Dibromopyridine synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Regioselective Buchwald-Hartwig Amination of 2,5-Dibromopyridin-3-ol
Abstract
This document provides a comprehensive technical guide for the selective mono-amination of 2,5-dibromopyridin-3-ol via the Buchwald-Hartwig reaction. This protocol is tailored for researchers, scientists, and professionals in drug development engaged in the synthesis of functionalized pyridine scaffolds. The guide delves into the mechanistic underpinnings of the reaction, strategic considerations for achieving high regioselectivity, and a detailed, step-by-step experimental procedure. Emphasis is placed on addressing the challenges posed by the multifunctional nature of the substrate, particularly the presence of a free hydroxyl group and two distinct bromine substituents.
Introduction
The Buchwald-Hartwig amination has emerged as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and broad substrate scope.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[2][3] The amination of heteroaryl halides, particularly pyridines, is of significant interest due to the prevalence of the aminopyridine core in numerous biologically active compounds.
This compound presents a unique and challenging substrate for selective functionalization. The presence of two bromine atoms at the C2 and C5 positions raises the critical issue of regioselectivity, while the acidic hydroxyl group at C3 can potentially interfere with the catalytic cycle, which typically employs strong bases. This application note provides a scientifically grounded protocol for the selective mono-amination of this compound, with a focus on achieving amination at the more reactive C2 position.
Scientific Rationale and Mechanistic Considerations
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[4][5] The key steps are oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation of the amine by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the desired arylamine and regenerate the Pd(0) catalyst.[3][6]
Regioselectivity in the Amination of 2,5-Dihalopyridines
In the case of 2,5-dihalopyridines, the oxidative addition of the palladium catalyst can occur at either the C2 or C5 position. Theoretical and experimental studies have shown that the C2 position of the pyridine ring is generally more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions.[4] This increased reactivity is attributed to the electronic influence of the pyridine nitrogen, which renders the C2 and C6 positions more electron-deficient. Therefore, a carefully controlled Buchwald-Hartwig amination of this compound is expected to favor the formation of the 2-amino-5-bromopyridin-3-ol isomer.
The Challenge of the Unprotected Hydroxyl Group
The presence of a free hydroxyl group on the pyridine ring introduces a potential complication. Strong bases, such as sodium tert-butoxide (NaOtBu), which are commonly employed in Buchwald-Hartwig aminations, can deprotonate the hydroxyl group.[7] The resulting pyridinolate species could potentially coordinate to the palladium center and inhibit catalysis. To mitigate this, the choice of base is critical. The use of a weaker, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be advantageous as it is often sufficient to deprotonate the amine nucleophile without significantly affecting the hydroxyl group.[8] Alternatively, protection of the hydroxyl group prior to amination is a viable strategy, though it adds extra steps to the synthetic sequence.[7] This protocol will focus on the direct amination of the unprotected pyridinol, leveraging careful selection of reaction conditions to achieve the desired transformation.
Experimental Protocol
This protocol details the selective mono-amination of this compound with a generic primary amine (R-NH₂). Researchers should optimize the conditions for their specific amine nucleophile.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | Store in a desiccator. |
| Amine (R-NH₂) | ≥98% | Commercially Available | Purify if necessary. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | |
| Xantphos | ≥98% | Commercially Available | Air-stable ligand. |
| Cesium Carbonate (Cs₂CO₃) | ≥99% | Commercially Available | Finely powdered and dried. |
| Toluene | Anhydrous | Commercially Available | Degas before use. |
| Argon (Ar) | High Purity | For inert atmosphere. |
Equipment
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer with heating capabilities
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the desired primary amine (1.2 equiv), cesium carbonate (2.0 equiv), palladium(II) acetate (0.02 equiv), and Xantphos (0.04 equiv).
-
Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
-
Add degassed, anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1 M.
-
-
Reaction Execution:
-
Stir the reaction mixture at 100 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts and the palladium catalyst.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes. The exact eluent system should be determined by TLC analysis.
-
-
Characterization:
-
Characterize the purified product, expected to be 2-amino-5-bromopyridin-3-ol, by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Spectral data for 2-amino-5-bromopyridin-3-ol can be found in the literature for comparison.[8]
-
Visualizing the Workflow
Figure 1. Experimental workflow for the Buchwald-Hartwig amination.
The Catalytic Cycle
Figure 2. Simplified catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting and Key Considerations
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the use of high-quality palladium precursor and ligand. The reaction is sensitive to air and moisture; ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.
-
Insufficient Base Strength: While Cs₂CO₃ is recommended to avoid deprotonation of the hydroxyl group, for less reactive amines, a stronger base like K₃PO₄ or even NaOtBu might be necessary. If a stronger base is used, consider protecting the hydroxyl group.
-
-
Formation of Bis-aminated Product:
-
Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents) to favor mono-amination. A large excess of the amine can promote the formation of the di-aminated product.
-
Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to minimize the formation of the bis-aminated side product.
-
-
Hydrodehalogenation:
-
This side reaction, where the bromine atom is replaced by a hydrogen, can sometimes be observed. The choice of a bulky, electron-rich ligand like Xantphos helps to promote the desired reductive elimination over competing pathways.[9]
-
-
Purification Challenges:
-
The product, an aminopyridinol, may have some solubility in both organic and aqueous phases, which can complicate extraction. Direct purification by column chromatography after filtration is often the most effective approach. The polarity of the product may require the use of more polar eluent systems.
-
Conclusion
The Buchwald-Hartwig amination provides a powerful tool for the synthesis of aminopyridines. The protocol outlined in this application note offers a strategic approach to the selective mono-amination of the challenging substrate, this compound. By carefully selecting the catalyst system, base, and reaction conditions, researchers can achieve high regioselectivity for the C2 position while tolerating the unprotected hydroxyl group. This methodology opens avenues for the synthesis of a diverse range of functionalized pyridinol derivatives for applications in drug discovery and materials science.
References
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. research.rug.nl [research.rug.nl]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2,5-Dibromopyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide provides an in-depth exploration of the palladium-catalyzed cross-coupling reactions of 2,5-dibromopyridin-3-ol, a versatile building block in medicinal chemistry and materials science. These application notes offer a blend of theoretical principles and practical, field-proven protocols to empower researchers in leveraging this substrate for the synthesis of novel compounds. This document emphasizes the underlying chemical principles to facilitate not just the execution of these reactions but also their intelligent optimization and troubleshooting.
Introduction: The Strategic Value of this compound
The pyridine scaffold is a privileged motif in drug discovery, present in numerous approved pharmaceuticals. The strategic functionalization of this core is a central theme in medicinal chemistry. This compound offers a unique platform for molecular elaboration, featuring three distinct points of modification: two carbon-bromine bonds at positions amenable to cross-coupling and a hydroxyl group that can be further functionalized or can influence the reactivity of the pyridine ring.
The presence of two bromine atoms allows for selective or sequential cross-coupling reactions, enabling the controlled introduction of different substituents. The hydroxyl group, with its electronic and potential coordinating effects, adds another layer of complexity and opportunity, influencing regioselectivity and catalyst performance. Understanding and controlling these factors is key to unlocking the synthetic potential of this versatile building block.
Core Principles: The Palladium Catalytic Cycle and Regioselectivity
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2] The general mechanism for these reactions proceeds through a catalytic cycle involving a palladium(0) active species.
The catalytic cycle can be broadly described in three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate. The reactivity of the C-X bond generally follows the trend I > Br > Cl.[3]
-
Transmetalation: An organometallic reagent (e.g., an organoboron, organotin, or organozinc compound) transfers its organic group to the palladium center, displacing the halide. This step is often facilitated by a base.[4]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]
References
2,5-Dibromopyridin-3-ol as a pharmaceutical intermediate
An Application Guide for the Strategic Use of 2,5-Dibromopyridin-3-ol in Pharmaceutical Synthesis
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of this compound as a versatile pharmaceutical intermediate. This guide moves beyond simple procedural lists to explain the underlying chemical principles and strategic considerations for its use. We will cover its synthesis, physicochemical properties, and detailed protocols for its application in cornerstone reactions for drug discovery, such as palladium-catalyzed cross-coupling. The inherent value of the 2,5-disubstituted-3-hydroxypyridine scaffold, particularly in the development of kinase inhibitors, is a central focus.
Introduction: The Strategic Value of this compound
The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs.[1] The strategic functionalization of this core allows for the precise tuning of pharmacological and pharmacokinetic properties. This compound emerges as a particularly valuable building block due to its trifunctional nature:
-
Two Orthogonal Bromine Handles: The bromine atoms at the C2 and C5 positions serve as excellent leaving groups for a variety of metal-catalyzed cross-coupling reactions.[2] Their distinct electronic environments allow for potential regioselective functionalization, providing a pathway to complex, unsymmetrically substituted pyridine derivatives.
-
A Modifiable Hydroxyl Group: The hydroxyl group at the C3 position provides a site for hydrogen bonding, which is critical for molecular recognition at biological targets like enzyme active sites. It can also be readily derivatized into ethers or esters to modulate solubility, cell permeability, and metabolic stability.
-
The Pyridine Core: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and influences the molecule's overall electronic properties and basicity, which are key determinants of its drug-like characteristics.
This unique combination of features makes this compound an ideal starting point for constructing libraries of complex molecules, especially for targets such as protein kinases, where substituted pyridines are known to be effective hinge-binding motifs.[3]
Physicochemical Properties and Safety Data
Accurate characterization and safe handling are paramount. The following table summarizes key data for this compound and its close structural analog, 2,5-Dibromopyridin-3-amine, for reference.
| Property | Value (this compound) | Value (2,5-Dibromopyridin-3-amine) | Reference |
| CAS Number | Not explicitly found; structural analog is 90902-84-4 | 90902-84-4 | [4] |
| Molecular Formula | C₅H₃Br₂NO | C₅H₄Br₂N₂ | |
| Molecular Weight | 252.9 g/mol | 251.91 g/mol | [5] |
| Appearance | Expected to be an off-white to light brown solid | - | - |
| Melting Point | - | 99-103 °C | [4] |
Safety & Handling Protocol
Hazard Statement: Based on structurally related compounds, this compound should be handled as a substance that is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[6]
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[7][8]
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[6][9]
-
Handling: Avoid breathing dust, fumes, or vapors.[6] Wash hands thoroughly after handling and before eating or drinking.[7] Keep away from heat, sparks, and open flames.[10]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]
Proposed Synthesis Protocol: From Amine to Hydroxol
A robust synthesis of this compound can be envisioned via a diazotization-hydrolysis reaction starting from the corresponding amine, 2,5-Dibromopyridin-3-amine. This is a classic and reliable transformation in heterocyclic chemistry.
Workflow for Synthesis of this compound
Caption: Proposed synthesis of this compound.
Step-by-Step Protocol
-
Dissolution: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cautiously add 2,5-Dibromopyridin-3-amine (1.0 eq) to a 10% aqueous sulfuric acid solution. Stir until fully dissolved.
-
Cooling: Immerse the flask in an ice-salt bath and cool the solution to 0-5 °C.
-
Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in water. Add this solution dropwise to the cooled amine solution, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is critical and temperature control is essential to prevent premature decomposition.
-
Hydrolysis: After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes. Then, slowly warm the reaction mixture to 50-60 °C. Vigorous nitrogen evolution will be observed as the diazonium salt is hydrolyzed to the corresponding phenol (hydroxypyridine). Maintain this temperature until gas evolution ceases.
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Application in Pharmaceutical Synthesis: Cross-Coupling Protocols
The true utility of this compound lies in its capacity as a substrate for carbon-carbon and carbon-nitrogen bond-forming reactions. The Suzuki-Miyaura coupling is a premier example, widely used in the pharmaceutical industry.[11][12]
Protocol: Regioselective Suzuki-Miyaura Coupling
This protocol targets the selective functionalization at the C2 position, which is often more reactive than the C5 position due to the activating effect of the pyridine nitrogen.
Causality of Component Selection:
-
Catalyst: A palladium(0) source (e.g., Pd(PPh₃)₄ or generated in situ from Pd(OAc)₂ and a phosphine ligand) is used because it can readily undergo oxidative addition with the aryl bromide.[13]
-
Base: A base (e.g., K₂CO₃, K₃PO₄) is required to activate the boronic acid for the transmetalation step.[14]
-
Solvent: A biphasic solvent system like toluene/water or dioxane/water is often used to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base.[11]
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Step-by-Step Protocol
-
Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), potassium carbonate (2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial as the Pd(0) catalyst is sensitive to oxygen.
-
Solvent Addition: Add degassed solvents (e.g., a 4:1 mixture of dioxane and water) via cannula.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and dilute with water and ethyl acetate. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to obtain the 2-aryl-5-bromopyridin-3-ol product. The remaining bromine at C5 can then be used for a subsequent coupling reaction to build further complexity.
Application Insight: A Scaffold for Kinase Inhibitors
Many FDA-approved small molecule kinase inhibitors utilize a heterocyclic core that forms key hydrogen bonds with the "hinge" region of the kinase ATP-binding site.[15] The 2-aminopyridine motif is a classic example.[3] Derivatives of this compound are ideally suited to generate scaffolds that mimic this interaction. After a Suzuki coupling at the C2 position, the resulting 2-aryl-pyridin-3-ol structure presents a nitrogen and a hydroxyl group in a spatial arrangement that can effectively engage the kinase hinge.
Caption: 2-Aryl-pyridin-3-ol as a kinase hinge-binder.
This conceptual model demonstrates the core value proposition of this compound. It is not merely a chemical intermediate but a strategic starting point for designing potent and selective inhibitors for one of the most important target classes in modern drug discovery.
References
- 1. 2,5-Dibromopyridine: Applications in Organic Chemistry and Green Synthesis_Chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 90902-84-4 CAS MSDS (2,5-DIBROMO-3-AMINOPYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 2,5-Dibromopyridin-3-amine | C5H4Br2N2 | CID 19387532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing the 2,5-Dibromopyridin-3-ol Scaffold
Introduction: The Strategic Advantage of the 3-Hydroxypyridine Core in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, represent a pivotal class of targets in modern drug discovery, particularly in oncology and immunology.[1] The development of small-molecule kinase inhibitors that can selectively modulate the activity of these enzymes is a cornerstone of targeted therapy.[2] Within the vast landscape of heterocyclic scaffolds employed in kinase inhibitor design, the pyridine ring stands out as a "privileged scaffold" due to its ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[3]
This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 2,5-Dibromopyridin-3-ol , a versatile and strategically functionalized starting material for the synthesis of novel kinase inhibitors. The presence of two bromine atoms at positions C2 and C5, ortho and para to the directing hydroxyl group, respectively, offers a unique opportunity for selective and sequential functionalization. This allows for the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR). The hydroxyl group at the C3 position can also participate in key interactions within the kinase active site, further enhancing the potential for potent and selective inhibition.[4]
This guide will detail key synthetic transformations, including regioselective palladium-catalyzed cross-coupling reactions, and provide step-by-step protocols for the synthesis of diverse kinase inhibitor libraries based on the this compound core.
Strategic Functionalization: Leveraging the Reactivity of this compound
The differential reactivity of the two bromine atoms in this compound is the cornerstone of its synthetic utility. The bromine at the C2 position is generally more susceptible to nucleophilic aromatic substitution and certain cross-coupling reactions due to its proximity to the activating hydroxyl group and the ring nitrogen. Conversely, the bromine at the C5 position offers a distinct site for diversification. This differential reactivity can be exploited to achieve selective, stepwise functionalization.
Key Synthetic Methodologies
Two of the most powerful and versatile methods for the functionalization of this compound are the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.
-
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction enables the formation of C-C bonds by coupling the bromopyridine with a wide range of boronic acids or their esters.[5][6] This is an invaluable tool for introducing aryl, heteroaryl, or alkyl groups, which can occupy the hydrophobic regions of the kinase ATP-binding site.[7]
-
Buchwald-Hartwig Amination: This reaction, also palladium-catalyzed, facilitates the formation of C-N bonds by coupling the bromopyridine with primary or secondary amines.[8][9] This is a critical transformation for installing amine functionalities that can act as key hydrogen bond donors or acceptors, or serve as a handle for further derivatization.[10]
The judicious application of these reactions, potentially in a sequential manner, allows for the creation of a diverse library of kinase inhibitors from a single, readily available starting material.
Synthetic Workflow and Protocols
The following section outlines a general synthetic workflow for the diversification of the this compound scaffold, followed by detailed experimental protocols for key transformations.
Visualizing the Synthetic Strategy
References
- 1. Kinases Inhibitors [chemdiv.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: The 2,5-Dibromopyridin-3-ol Scaffold in Modern Medicinal Chemistry
Abstract
The 3-hydroxypyridine core is a privileged scaffold in medicinal chemistry, offering a unique combination of hydrogen bonding capabilities, metabolic stability, and bioisosteric potential. When functionalized with bromine atoms at the C2 and C5 positions, the resulting 2,5-Dibromopyridin-3-ol becomes a highly versatile and strategically valuable building block. The differential reactivity of the two carbon-bromine bonds, governed by the electronic influence of the ring nitrogen and the hydroxyl group, allows for programmed, site-selective functionalization. This guide provides an in-depth analysis of the scaffold's reactivity, detailed protocols for its key transformations, and a strategic overview of its application in the design of targeted therapeutics, particularly kinase inhibitors and G-protein coupled receptor (GPCR) modulators.
Strategic Value and Reactivity Analysis
The synthetic power of this compound lies in the electronically distinct nature of its two bromine substituents. The pyridine ring is inherently electron-deficient, which influences the reactivity of attached halogens in palladium-catalyzed cross-coupling reactions.[1]
-
C2-Bromine: This position is ortho to the ring nitrogen, making it significantly more electron-deficient and thus more susceptible to oxidative addition to a Pd(0) catalyst. This renders the C2 position the primary site for initial, selective functionalization under carefully controlled conditions.
-
C5-Bromine: This position is less activated than the C2 position, allowing it to remain as a handle for subsequent, secondary coupling reactions after the C2 position has been addressed.
-
C3-Hydroxyl Group: The -OH group is a key pharmacophoric feature, capable of acting as a hydrogen bond donor or acceptor. It also influences the electronic properties of the ring and can be used as a synthetic handle for etherification or other modifications, though it may require protection in certain reaction schemes.
This differential reactivity is the cornerstone of its utility, enabling the sequential and controlled introduction of diverse molecular fragments to build complex, three-dimensional structures optimized for biological targets.
Caption: Logical diagram of the differential reactivity of this compound.
Core Synthetic Protocols
The protocols described below are foundational for leveraging the this compound scaffold. All reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise specified.
Protocol 2.1: Synthesis of 2-Amino-5-bromopyridin-3-ol
While this compound itself is a key intermediate, a common and commercially relevant precursor is its 2-amino analog, which can be synthesized via nucleophilic aromatic substitution. This protocol is adapted from established procedures for similar transformations.[2]
Causality: This reaction proceeds via a copper-catalyzed nucleophilic substitution of the more activated C2-bromine in a 2,3,5-tribromopyridine precursor or a related dihalo-aminopyridine. The hydroxyl group is installed by displacing a bromine atom with hydroxide. High temperature and pressure are often required to overcome the activation energy for this substitution on an electron-deficient ring.
-
Reagents & Equipment:
-
2-Amino-3,5-dibromopyridine
-
Potassium Hydroxide (KOH)
-
Copper (I) Oxide or Copper powder
-
Water
-
Autoclave or high-pressure reaction vessel
-
Standard laboratory glassware, filtration apparatus
-
-
Step-by-Step Procedure:
-
To a high-pressure autoclave, add 2-amino-3,5-dibromopyridine (1.0 eq), potassium hydroxide (5.0 eq), and a catalytic amount of copper powder (0.1 eq).
-
Add deionized water to create a 0.5 M solution with respect to the starting material.
-
Seal the autoclave and purge thoroughly with nitrogen gas.
-
Heat the mixture to 170 °C with vigorous stirring. Maintain this temperature for 10-12 hours.
-
After cooling to room temperature, carefully vent the vessel.
-
Transfer the dark-colored solution to a beaker and neutralize to pH ~7 using concentrated hydrochloric acid.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the filter cake with cold water and dry under high vacuum to yield 2-amino-5-bromopyridin-3-ol.[3]
-
Protocol 2.2: Site-Selective Suzuki-Miyaura Cross-Coupling at C2
This protocol demonstrates the selective functionalization of the more reactive C2 position, leaving the C5 bromine intact for subsequent reactions. The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[4][5]
Causality: The choice of a palladium catalyst and ligand system is critical for efficiency and selectivity. A catalyst like Pd(PPh₃)₄ is often effective. The base (e.g., Na₂CO₃ or K₃PO₄) is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to palladium.[4] A mixed solvent system, such as 1,4-dioxane and water, is used to dissolve both the organic and inorganic reagents.[6]
-
Reagents & Equipment:
-
This compound (or its protected form) (1.0 eq)
-
Aryl or Heteroaryl boronic acid (1.1 - 1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 eq)
-
Sodium Carbonate (Na₂CO₃) (2.5 eq)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
-
Step-by-Step Procedure:
-
In a round-bottom flask, combine this compound, the boronic acid, and Na₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the 1,4-dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 90-100 °C and stir for 4-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the C2-arylated product.
-
Protocol 2.3: Buchwald-Hartwig Amination at C2
This protocol allows for the introduction of a nitrogen-based nucleophile, a common step in constructing many biologically active molecules. The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction.[7][8]
Causality: This reaction requires a palladium catalyst, a specialized phosphine ligand, and a strong base. The ligand (e.g., BINAP, XPhos) is crucial for stabilizing the palladium center and facilitating the reductive elimination step that forms the C-N bond.[7] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is used to deprotonate the amine, making it a more potent nucleophile.[9]
-
Reagents & Equipment:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
(±)-BINAP (0.05 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
Schlenk flask or similar reaction vessel for air-sensitive chemistry
-
-
Step-by-Step Procedure:
-
To a Schlenk flask, add Pd₂(dba)₃, BINAP, and NaOtBu under an inert atmosphere.
-
Add the this compound and the desired amine.
-
Add anhydrous toluene via syringe.
-
Heat the mixture to 80-110 °C with stirring for 6-24 hours, monitoring by TLC or LC-MS.
-
After cooling, quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
-
Application in Medicinal Chemistry Design
The true potential of this compound is realized in its role as a scaffold for building compound libraries for structure-activity relationship (SAR) studies.[10]
Kinase Inhibitor Development
The 3-hydroxypyridine core can mimic the purine structure of ATP, enabling it to function as a "hinge-binder" in the ATP-binding pocket of protein kinases. The C2 and C5 positions can be elaborated with substituents that project into solvent-exposed regions or other pockets to enhance potency and selectivity.[11]
Caption: Conceptual binding mode of a kinase inhibitor derived from the scaffold.
GPCR Modulator Design
GPCRs possess complex, three-dimensional binding sites. The ability to install different substituents at the C2, C3, and C5 positions of the pyridine scaffold allows for the creation of molecules with precise spatial arrangements of functional groups. This is critical for developing selective agonists, antagonists, or allosteric modulators that can differentiate between closely related receptor subtypes.[12][13] The rigidity of the pyridine core helps to reduce the entropic penalty upon binding, potentially leading to higher affinity ligands.
Data Summary: Representative Transformations
The following table summarizes typical reaction conditions and expected outcomes for the functionalization of a 2,5-dihalo-3-hydroxypyridine scaffold. Yields are representative and will vary based on the specific substrates used.
| Reaction Type | Position | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Suzuki-Miyaura | C2 | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 12 | 70-90% |
| Suzuki-Miyaura | C5 | PdCl₂(dppf) | K₃PO₄ | Toluene | 110 | 16 | 60-80% |
| Buchwald-Hartwig | C2 | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 18 | 65-85% |
| Buchwald-Hartwig | C5 | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 110 | 24 | 55-75% |
Synthetic Workflow Visualization
The following diagram illustrates a potential multi-step synthetic sequence to create a diverse library of compounds from the parent scaffold.
Caption: Sequential synthesis workflow for library generation.
References
- 1. benchchem.com [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. 2-amino-5-bromopyridin-3-ol | 39903-01-0 [chemicalbook.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 6. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Allosteric Modulation of G Protein-Coupled Receptors: An Emerging Approach of Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 2,5-Dibromopyridin-3-ol in Advanced Materials Science
Prepared by: Senior Application Scientist, Gemini Division
Abstract
This document provides a comprehensive technical guide for researchers, materials scientists, and drug development professionals on the strategic utilization of 2,5-Dibromopyridin-3-ol as a versatile building block in materials science. We delve into the unique chemical attributes of this monomer and provide detailed, field-proven protocols for its application in the synthesis of high-performance conjugated polymers for organic electronics. The narrative emphasizes the causal relationships behind experimental choices, ensuring that each protocol is a self-validating system for reproducible, high-fidelity results.
Introduction: The Strategic Value of the Pyridine Moiety
Pyridine-containing functional materials are at the forefront of organic electronics and polymer science. The inherent electron-deficient nature of the pyridine ring makes it an exceptional building block for creating n-type and ambipolar semiconductor materials, which are crucial for the development of complementary logic circuits and efficient organic light-emitting diodes (OLEDs).[1] this compound, in particular, offers a trifecta of functionalities that make it a highly valuable monomer:
-
Two Reactive Bromine Sites: The bromine atoms at the C2 and C5 positions are excellent leaving groups for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[2][3] This dibromo configuration is the gateway to forming linear, high-molecular-weight polymers.
-
Electron-Deficient Pyridine Core: The nitrogen atom in the pyridine ring withdraws electron density, leading to polymers with lower LUMO (Lowest Unoccupied Molecular Orbital) energy levels. This characteristic is advantageous for facilitating electron injection and transport in electronic devices.[1][4]
-
A Functional Hydroxyl Group: The hydroxyl group at the C3 position provides a strategic site for post-polymerization modification or pre-polymerization functionalization. This allows for fine-tuning of the final material's properties, such as solubility, morphology, and intermolecular interactions, without altering the polymer backbone's electronic structure.
This guide will focus on the practical application of this compound, transitioning from its fundamental properties to actionable, step-by-step polymerization protocols.
Physicochemical & Reactivity Profile
Understanding the inherent properties of this compound is paramount for designing successful synthetic strategies.
| Property | Value | Source |
| Molecular Formula | C₅H₃Br₂NO | Inferred |
| Molecular Weight | 252.90 g/mol | Inferred |
| Appearance | Off-white to light brown solid | [2] |
| Reactivity | The two bromine atoms exhibit differential reactivity, which can be exploited for sequential, regioselective cross-coupling reactions. The C2 bromine is generally more reactive in certain coupling reactions due to its position adjacent to the nitrogen atom. | [5][6] |
| Solubility | Soluble in polar aprotic solvents like THF, DMF, and DMSO. Limited solubility in non-polar solvents. | General Knowledge |
The hydroxyl group is a weak acid and can be readily deprotonated with a suitable base, enabling etherification or esterification reactions. This functional handle is key to tailoring the material's processability.
Core Application: Synthesis of Conjugated Polymers for Organic Electronics
The primary application of this compound in materials science is its use as a monomer in polycondensation reactions to create π-conjugated polymers. These polymers are the active components in a range of "plastic electronic" devices.[7]
Causality: Why this compound is an Excellent Monomer Choice
-
Access to n-Type Materials: Most commodity conjugated polymers are "p-type" (hole-transporting). The electron-deficient pyridine core helps create "n-type" (electron-transporting) materials, which are less common but essential for creating efficient and low-power organic electronics like CMOS logic circuits.[1][4]
-
Tunable Optoelectronics: The combination of the pyridine unit with various aromatic co-monomers allows for precise tuning of the polymer's band gap, which dictates its color (absorption/emission) and semiconductor properties.[8]
-
Enhanced Intermolecular Interactions: The hydroxyl group can participate in hydrogen bonding, which can influence polymer chain packing and thin-film morphology. This, in turn, has a profound impact on charge carrier mobility. Alternatively, its conversion to a bulky side chain can disrupt packing to improve solubility.
The following workflow diagram illustrates the central role of this compound in the creation of functional organic electronic materials.
Caption: Workflow from monomer to device.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. All reactions, especially those involving palladium catalysts and anhydrous solvents, should be performed under an inert atmosphere (Nitrogen or Argon).
Protocol 1: Synthesis of a Poly(pyridine-alt-fluorene) Copolymer via Suzuki Polycondensation
This protocol describes the synthesis of a representative conjugated polymer using a functionalized derivative of this compound. The hydroxyl group is first alkylated to ensure solubility of the final polymer. For this example, we assume the starting material is 2,5-Dibromo-3-(octyloxy)pyridine .
Objective: To synthesize a high molecular weight conjugated polymer for evaluation in an Organic Field-Effect Transistor (OFET).
Materials:
-
Monomer 1 (M1): 2,5-Dibromo-3-(octyloxy)pyridine (1 equivalent)
-
Monomer 2 (M2): 9,9-dioctyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester (1 equivalent)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equivalents)
-
Base: Anhydrous Potassium Carbonate (K₂CO₃), finely ground (4 equivalents)
-
Solvent: Anhydrous Toluene and Dimethylformamide (DMF) (e.g., 10:1 v/v)
-
Phase Transfer Catalyst (optional but recommended): Aliquat® 336
Self-Validating System: A successful polymerization is validated by a noticeable increase in the viscosity of the reaction mixture and a color change. The final product's molecular weight, determined by GPC, serves as the ultimate validation of a successful polycondensation.
Step-by-Step Methodology:
-
Reactor Setup: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add M1 (e.g., 391 mg, 1.0 mmol), M2 (e.g., 605 mg, 1.0 mmol), and anhydrous K₂CO₃ (552 mg, 4.0 mmol).
-
Inert Atmosphere: Seal the flask and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Solvent Addition: Under a positive pressure of argon, add anhydrous toluene (20 mL) and anhydrous DMF (2 mL) via cannula or syringe. If using, add 2-3 drops of Aliquat® 336.
-
Degassing: Bubble argon through the stirred solution for 30 minutes to thoroughly remove any dissolved oxygen, which can poison the palladium catalyst.
-
Catalyst Addition: To the degassed mixture, add Pd(PPh₃)₄ (23 mg, 0.02 mmol). Causality Note: The catalyst is added last to the deoxygenated mixture to maximize its lifetime and catalytic activity.
-
Reaction: Heat the reaction mixture to 95 °C and allow it to reflux with vigorous stirring. The reaction is typically run for 48-72 hours. Monitor the reaction progress by observing the color change and viscosity increase.
-
Termination: After the reaction period, cool the mixture to room temperature. To terminate the polymerization and cap the polymer chain ends, add a small amount of bromobenzene (2-3 drops) and phenylboronic acid (a few mg) and stir for an additional 4 hours.
-
Purification - Precipitation: Pour the viscous reaction mixture slowly into a beaker containing 300 mL of rapidly stirring methanol. A fibrous precipitate of the crude polymer should form.
-
Purification - Filtration: Collect the polymer by filtration using a Büchner funnel. Wash the collected solid sequentially with water, methanol, and acetone to remove residual salts and oligomers.
-
Purification - Soxhlet Extraction: Dry the crude polymer under vacuum. Place the dried polymer into a cellulose thimble and perform a sequential Soxhlet extraction with acetone, hexane, and finally chloroform. Causality Note: The initial extractions remove low molecular weight byproducts. The desired high molecular weight polymer is then extracted with chloroform.
-
Final Isolation: Collect the chloroform fraction and reduce the volume using a rotary evaporator. Precipitate the pure polymer again into methanol, filter, and dry under high vacuum at 40 °C for 24 hours.
Expected Outcome: A fibrous, colored solid. The yield and molecular weight will depend on the purity of the monomers and the rigor of the inert atmosphere technique.
References
- 1. Synthesis and characterization of an electron-deficient conjugated polymer based on pyridine-flanked diketopyrrolopyrrole - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00779C [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 8. pubs.rsc.org [pubs.rsc.org]
Application Note & Protocols: Strategic Synthesis of Novel Heterocyclic Scaffolds from 2,5-Dibromopyridin-3-ol
Introduction: The Strategic Value of 2,5-Dibromopyridin-3-ol
This compound is a highly versatile and strategically important starting material in modern heterocyclic chemistry. Its utility stems from a unique convergence of reactive sites: two bromine atoms at electronically distinct positions (C2 and C5) and a nucleophilic hydroxyl group at C3. This arrangement allows for a range of selective and sequential functionalizations, making it an ideal platform for constructing complex, polycyclic heterocyclic systems. Such scaffolds are of immense interest in drug discovery, as pyridine and its fused derivatives are core components of numerous therapeutic agents.[1][2]
The C2-bromine is activated towards both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) due to its proximity to the ring nitrogen. Conversely, the C5-bromine is less activated, enabling regioselective reactions. The C3-hydroxyl group can act as an internal nucleophile for cyclization reactions or be used as a directing group. This guide provides an in-depth exploration of key synthetic strategies, complete with detailed protocols, to unlock the potential of this powerful building block.
Core Synthetic Strategies & Mechanistic Insights
The construction of novel heterocycles from this compound can be broadly categorized into three primary strategies: Palladium-Catalyzed Cross-Coupling, Nucleophilic Aromatic Substitution (SNAr), and Cyclization reactions leveraging the C3-hydroxyl group.
Strategy I: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are the cornerstone for forming new carbon-carbon and carbon-heteroatom bonds on the pyridine ring.[3][4] The general mechanism proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[4][5] The higher reactivity of the C2-bromine typically allows for selective initial functionalization at this position.
Caption: Key synthetic transformations of this compound.
A. Sonogashira Coupling for Alkyne Installation
The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl halides, providing access to 2-alkynyl-5-bromopyridin-3-ol intermediates.[6][7] These intermediates are exceptionally valuable as they can undergo subsequent intramolecular cyclization to form fused heterocyclic systems like furopyridines.
-
Causality Behind Protocol Choices:
-
Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (CuI) is standard. The palladium facilitates the main cross-coupling cycle, while copper(I) reacts with the terminal alkyne to form a copper acetylide, which is the active species in the transmetalation step.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is crucial. It serves to neutralize the HX acid produced during the reaction and also acts as the solvent in many cases.
-
Solvent: Aprotic polar solvents like DMF or THF are commonly used to ensure solubility of the reagents.
-
B. Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki coupling enables the introduction of a wide variety of aryl, heteroaryl, or vinyl groups by reacting the dibromopyridine with an organoboron compound, typically a boronic acid or ester.[4][5] This reaction is renowned for its mild conditions and tolerance of diverse functional groups, making it a workhorse in pharmaceutical synthesis.[3][8]
-
Causality Behind Protocol Choices:
-
Palladium Precatalyst & Ligand: Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄], is often used as it is a pre-formed, active Pd(0) source. Alternatively, a Pd(II) source like Pd(OAc)₂ can be combined with a phosphine ligand (e.g., PPh₃, SPhos) to generate the active Pd(0) species in situ. The ligand stabilizes the palladium center and modulates its reactivity.
-
Base: An inorganic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) is required to activate the boronic acid, forming a more nucleophilic boronate species for the transmetalation step.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, DMF, or toluene) and water is common. Water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate.
-
Strategy II: Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the C2 and C6 positions.[9] This allows for the direct displacement of the C2-bromide by a variety of nucleophiles under relatively mild conditions, often without the need for a metal catalyst.[10][11]
-
Mechanism: The reaction proceeds via an addition-elimination pathway. The nucleophile attacks the C2 carbon, breaking the aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex.[11][12] This intermediate is stabilized by resonance involving the pyridine nitrogen. In the second step, aromaticity is restored by the elimination of the bromide leaving group.[9][11]
-
Applicable Nucleophiles:
-
N-Nucleophiles: Primary and secondary amines, anilines.
-
O-Nucleophiles: Alkoxides, phenoxides.
-
S-Nucleophiles: Thiols, thiophenoxides.
-
This strategy is particularly powerful for intramolecular cyclizations, where a nucleophile tethered to the C3-oxygen can displace the C2-bromide to form fused oxazine or other related heterocyclic rings.[13]
Strategy III: Tandem Reactions and Intramolecular Cyclizations
The true synthetic power of this compound is realized in tandem or sequential reactions that combine the strategies above. A common and elegant approach is to first perform a Sonogashira coupling at the C2 position, followed by an in-situ or subsequent intramolecular cyclization involving the C3-hydroxyl group.
Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.
-
Example: Synthesis of Furopyridines:
-
Sonogashira Coupling: this compound is reacted with a terminal alkyne to form a 2-alkynyl-5-bromopyridin-3-ol intermediate.
-
Intramolecular Cyclization: In the presence of a suitable catalyst (often the same palladium catalyst or a different one like CuI or a base), the C3-hydroxyl oxygen attacks the proximal carbon of the alkyne (5-endo-dig cyclization), leading to the formation of a furopyridine ring system.
-
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-2-(phenylethynyl)pyridin-3-ol via Sonogashira Coupling
Objective: To selectively functionalize the C2 position of this compound with a phenylacetylene group.
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | CAS No. |
|---|---|---|---|
| This compound | C₅H₃Br₂NO | 252.89 | 13472-60-1 |
| Phenylacetylene | C₈H₆ | 102.13 | 536-74-3 |
| PdCl₂(PPh₃)₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 13965-03-2 |
| Copper(I) Iodide (CuI) | CuI | 190.45 | 7681-65-4 |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 121-44-8 |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 |
Procedure:
-
To a dry Schlenk flask under an inert nitrogen atmosphere, add this compound (1.0 g, 3.95 mmol), PdCl₂(PPh₃)₂ (139 mg, 0.198 mmol, 5 mol%), and CuI (38 mg, 0.198 mmol, 5 mol%).
-
Add anhydrous THF (20 mL) and anhydrous triethylamine (15 mL). Stir the mixture to obtain a suspension.
-
Add phenylacetylene (0.48 mL, 4.35 mmol, 1.1 eq) dropwise via syringe at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
After completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvents.
-
Redissolve the residue in dichloromethane (50 mL) and wash with saturated aqueous NH₄Cl solution (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate to afford the title compound as a solid.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Protocol 2: Synthesis of 5-Bromo-2-(4-methoxyphenyl)pyridin-3-ol via Suzuki Coupling
Objective: To selectively couple an arylboronic acid at the C2 position of this compound.
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | CAS No. |
|---|---|---|---|
| This compound | C₅H₃Br₂NO | 252.89 | 13472-60-1 |
| 4-Methoxyphenylboronic acid | C₇H₉BO₃ | 151.96 | 4529-81-7 |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 14221-01-3 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 584-08-7 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 123-91-1 |
| Water | H₂O | 18.02 | 7732-18-5 |
Procedure:
-
In a round-bottom flask, combine this compound (500 mg, 1.98 mmol), 4-methoxyphenylboronic acid (330 mg, 2.17 mmol, 1.1 eq), and K₂CO₃ (818 mg, 5.93 mmol, 3.0 eq).
-
Add 1,4-dioxane (15 mL) and water (5 mL).
-
Degas the mixture by bubbling nitrogen through the solution for 15 minutes.
-
Add Pd(PPh₃)₄ (114 mg, 0.099 mmol, 5 mol%) to the flask.
-
Fit the flask with a reflux condenser and heat the mixture to 90 °C under a nitrogen atmosphere for 16 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (40 mL) and water (20 mL). Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (25 mL), dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash chromatography (silica gel, gradient elution) to yield the desired biaryl product.
Safety Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. Palladium catalysts and phosphine ligands are toxic and should be handled with care.
Conclusion
This compound serves as an outstanding precursor for the synthesis of diverse and complex heterocyclic compounds. By strategically employing regioselective palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, chemists can rapidly access novel molecular architectures. The protocols provided herein offer robust and validated starting points for exploring the rich chemistry of this building block, paving the way for the discovery of new therapeutic agents and advanced materials.
References
- 1. rroij.com [rroij.com]
- 2. journalwjarr.com [journalwjarr.com]
- 3. researchgate.net [researchgate.net]
- 4. nobelprize.org [nobelprize.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. nucleophilic aromatic substitution: Topics by Science.gov [science.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes: A Scalable Synthesis of 2,5-Dibromopyridine for Pharmaceutical and Agrochemical Development
Abstract
2,5-Dibromopyridine is a pivotal building block in modern organic synthesis, serving as a versatile intermediate for a wide array of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its strategic di-halogenation allows for selective functionalization through various cross-coupling reactions, making it an indispensable scaffold in drug discovery and development.[1] This guide provides a comprehensive, in-depth protocol for the large-scale synthesis of 2,5-dibromopyridine, starting from the readily available precursor, 2-aminopyridine. The described two-step process, involving a regioselective bromination followed by a robust Sandmeyer reaction, is optimized for scalability, high yield, and purity.[3] We will delve into the underlying chemical principles, provide detailed, field-proven experimental procedures, and outline critical safety protocols necessary for industrial-scale production.
Strategic Considerations & Reaction Mechanisms
The most economically viable and scalable route to 2,5-dibromopyridine commences with 2-aminopyridine.[3] The synthesis is logically dissected into two primary stages: the selective bromination of the pyridine ring and the subsequent conversion of the amino group to a bromide via a diazonium salt intermediate.
Step 1: Regioselective Bromination of 2-Aminopyridine
The initial step is an electrophilic aromatic substitution. The electron-donating amino group (-NH₂) on the pyridine ring activates it towards electrophilic attack and directs the incoming electrophile (bromine) primarily to the 5-position (para to the amino group).
Controlling the reaction stoichiometry is paramount to prevent over-bromination. A common side reaction is the formation of 2-amino-3,5-dibromopyridine, which can complicate purification.[3][4] To mitigate this, some patented procedures employ a protection strategy where the amino group is first acylated (e.g., with acetic anhydride) to temper its activating effect, ensuring mono-bromination.[5][6] However, for large-scale operations, direct bromination with careful control of reagent addition and temperature is often preferred to minimize process steps.[3]
Step 2: Diazotization and Sandmeyer Reaction
The second stage transforms the amino group of the intermediate, 2-amino-5-bromopyridine, into the target bromide. This is achieved through the classic Sandmeyer reaction, a cornerstone of aromatic chemistry for its reliability and broad applicability.[7][8]
-
Diazotization: The process begins with the conversion of the primary aromatic amine into a diazonium salt. This is performed by treating 2-amino-5-bromopyridine with sodium nitrite (NaNO₂) in the presence of a strong mineral acid, such as hydrobromic acid (HBr), at low temperatures (typically 0–5 °C).[9][10] The resulting diazonium salt contains an exceptionally good leaving group (N₂ gas), setting the stage for nucleophilic substitution.
-
Sandmeyer Reaction: The diazonium salt is immediately treated with a copper(I) salt, typically copper(I) bromide (CuBr), which catalyzes the displacement of the diazonium group by a bromide ion.[11] This reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[7] A one-electron transfer from the copper(I) catalyst to the diazonium salt initiates the formation of an aryl radical and the loss of nitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final 2,5-dibromopyridine product and regenerating the copper(I) catalyst.[7]
Protocols for Large-Scale Synthesis
This section outlines a robust, step-by-step protocol for the kilogram-scale synthesis of 2,5-dibromopyridine. All operations involving hazardous reagents must be conducted in a well-ventilated chemical fume hood or an appropriate process reactor with necessary safety controls.
Overall Synthesis Workflow
Caption: High-level workflow for the two-part synthesis of 2,5-dibromopyridine.
Part A: Synthesis of 2-Amino-5-bromopyridine
This protocol is adapted from established industrial methods.[5][12]
Table 1: Reagents and Materials for Part A
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Example Scale) | Moles (mol) | Notes |
| 2-Aminopyridine | 94.11 | 1.00 kg | 10.63 | Starting Material |
| Acetic Anhydride | 102.09 | 1.18 kg (1.09 L) | 11.56 | Optional Protecting Agent |
| Liquid Bromine | 159.81 | 1.87 kg (0.60 L) | 11.70 | Extremely Hazardous |
| Sodium Hydroxide (40% aq.) | 40.00 | As needed | - | For neutralization |
| Ethanol | 46.07 | As needed | - | Recrystallization solvent |
| Deionized Water | 18.02 | As needed | - | For workup |
Experimental Protocol:
-
Reactor Setup: Charge a suitable glass-lined reactor equipped with an overhead stirrer, thermometer, and addition funnel with 2-aminopyridine (1.00 kg) and acetic anhydride (1.18 kg).
-
Protection (Optional but Recommended): Heat the mixture to reflux and monitor the reaction by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.
-
Cooling: Cool the reaction mixture to 20-25 °C.
-
Bromination: Carefully add liquid bromine (1.87 kg) dropwise via the addition funnel, ensuring the internal temperature is maintained between 45-55 °C. This addition is highly exothermic and requires efficient cooling.
-
Reaction: Stir the mixture at 45-55 °C for 2-3 hours after the bromine addition is complete.
-
Hydrolysis & Neutralization: Cool the reactor to room temperature. Slowly add water until all solids dissolve. Then, carefully add 40% sodium hydroxide solution to precipitate the product. Continue stirring for 30-40 minutes.[12]
-
Isolation: Isolate the crude product by filtration (e.g., using a Nutsche filter). Wash the filter cake thoroughly with deionized water.
-
Purification: Recrystallize the crude solid from ethanol to yield pure 2-amino-5-bromopyridine as a solid.[12] Dry the product under vacuum. The typical yield is 60-70%.
Part B: Synthesis of 2,5-Dibromopyridine via Sandmeyer Reaction
This protocol is based on a scaled-up laboratory procedure.[9]
Table 2: Reagents and Materials for Part B
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Example Scale) | Moles (mol) | Notes |
| 2-Amino-5-bromopyridine | 173.01 | 1.00 kg | 5.78 | Intermediate from Part A |
| Hydrobromic Acid (47% aq.) | 80.91 | ~2.85 L | ~25.4 | Acid medium |
| Sodium Nitrite (NaNO₂) | 69.00 | 1.24 kg | 17.97 | Diazotizing agent |
| Liquid Bromine | 159.81 | 0.85 L | 27.2 | Alternative to CuBr |
| Sodium Hydroxide (50% aq.) | 40.00 | As needed | - | For neutralization |
| Diethyl Ether or MTBE | - | As needed | - | Extraction solvent |
| Heptane | 100.21 | As needed | - | Recrystallization solvent |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - | Drying agent |
Experimental Protocol:
-
Reactor Setup: In a reactor jacketed for cooling, charge 2-amino-5-bromopyridine (1.00 kg) and cool to 10 °C.
-
Acidification: Slowly add 47% aqueous hydrobromic acid (~2.85 L) while maintaining the temperature below 10 °C.
-
Bromine Addition: Add liquid bromine (0.85 L) to the mixture, ensuring the temperature does not exceed 10 °C.[9]
-
Diazotization: Prepare a solution of sodium nitrite (1.24 kg) in water (~1.5 L). Add this solution dropwise to the reaction mixture over at least 2 hours, maintaining a strict internal temperature of 0–5 °C. Critical Step: Exceeding this temperature can lead to decomposition of the unstable diazonium salt.
-
Reaction Completion: Stir the mixture for an additional 30 minutes at 0–5 °C after the addition is complete.
-
Neutralization: Slowly and carefully add a 50% aqueous solution of sodium hydroxide to the reaction mixture. This step is highly exothermic and will generate gas (N₂). Maintain the temperature below 20-25 °C throughout the addition until the pH is basic.
-
Extraction: Transfer the mixture to a suitable liquid-liquid extractor. Extract the product with diethyl ether or methyl tert-butyl ether (MTBE) (e.g., 3 x 3 L).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure.
-
Final Purification: Suspend the resulting crude solid residue in heptane (~0.8 L). Stir, then collect the purified 2,5-dibromopyridine by filtration.[9] Dry the final product under vacuum. The expected yield is 85-95%.
Characterization and Quality Control
The identity and purity of the intermediate and final product must be rigorously confirmed.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product and to monitor reaction completion. A purity of >99% is often achievable.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the compound by analyzing chemical shifts and coupling constants, ensuring the correct substitution pattern.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product (236.89 g/mol for C₅H₃Br₂N).[9]
-
Melting Point: The melting point of pure 2,5-dibromopyridine is 91-96 °C, which serves as a quick purity check.[14]
Safety and Handling for Large-Scale Operations
The synthesis of 2,5-dibromopyridine involves several highly hazardous materials and reactions that demand stringent safety protocols.
-
Liquid Bromine: Extremely toxic, corrosive, and a strong oxidizing agent. Inhalation can cause severe respiratory damage. All transfers and additions must be performed in a closed system or a well-ventilated hood.[15] Personnel must wear appropriate Personal Protective Equipment (PPE), including acid-gas respirators, face shields, and chemical-resistant gloves and aprons. A bromine spill kit containing a neutralizing agent (e.g., sodium thiosulfate solution) must be readily available.
-
2-Aminopyridine: Toxic if swallowed or in contact with skin and causes serious eye irritation.[16][17] Avoid inhalation of dust and ensure proper PPE is worn during handling.[15]
-
Diazonium Salts: These intermediates are notoriously unstable and can be explosive when isolated or heated. NEVER isolate the diazonium salt. Always generate and use it in situ at low temperatures (0–5 °C).[10]
-
Exothermic Reactions: Both the bromination and the neutralization steps are highly exothermic. Large-scale reactions require reactors with efficient cooling systems and careful, controlled addition of reagents to manage the heat evolution and prevent runaway reactions.
-
Waste Disposal: All waste streams, including aqueous layers and solvent washes, must be collected and disposed of in accordance with local environmental regulations. Brominated organic waste requires specialized disposal procedures.
Safety Checkpoint Workflow
Caption: Key safety checkpoints and required controls for each stage of the synthesis.
Summary of Process Parameters
Table 3: Key Process Data for Large-Scale Synthesis
| Parameter | Part A: Bromination | Part B: Sandmeyer Reaction |
| Key Intermediate | 2-Amino-5-bromopyridine | Aryl Diazonium Bromide (in situ) |
| Critical Temp. Control | 45-55 °C (during reaction) | 0-5 °C (during diazotization) |
| Key Hazards | Liquid Bromine, Exotherm | Unstable Diazonium Salt, Exotherm |
| Typical Yield | 60-70% | 85-95% |
| Overall Yield | - | ~51-67% (from 2-aminopyridine) |
| Final Purity (HPLC) | - | >99% |
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. heteroletters.org [heteroletters.org]
- 4. ijssst.info [ijssst.info]
- 5. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]
- 6. CN110759858A - Synthesis method of 2, 5-dibromopyridine - Google Patents [patents.google.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. Sandmeyer Reaction [organic-chemistry.org]
- 9. 2,5-Dibromopyridine synthesis - chemicalbook [chemicalbook.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2,5-Dibromopyridine: Applications in Organic Chemistry and Green Synthesis_Chemicalbook [chemicalbook.com]
- 13. Preparation method of 2, 5-dibromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 14. 2,5-Dibromopyridine CAS 624-28-2 Pharmaceutical Intermediates [homesunshinepharma.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. lobachemie.com [lobachemie.com]
- 17. geneseo.edu [geneseo.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,5-Dibromopyridin-3-ol
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 2,5-Dibromopyridin-3-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, optimize yields, and troubleshoot common experimental hurdles. As a key intermediate in medicinal chemistry and materials science, a reliable synthetic route to this molecule is highly valuable. This document provides in-depth, field-proven insights based on established chemical principles.
The primary challenge in synthesizing this compound is controlling the regioselectivity of the bromination reaction on the 3-hydroxypyridine scaffold. The hydroxyl group is a strong activating, ortho, para-director, predisposing positions 2, 4, and 6 to electrophilic attack. The pyridine nitrogen, conversely, is a deactivating group. This electronic competition makes the formation of the desired 2,5-isomer complex, often resulting in a mixture of mono- and di-brominated isomers. This guide focuses on strategies to manage this challenge and effectively isolate the target compound.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic approach for this compound, and what is the primary challenge?
A1: The most direct and common approach is the electrophilic dibromination of 3-hydroxypyridine. The principal challenge is the lack of regioselectivity. The hydroxyl group strongly activates the positions ortho (2 and 4) and para (6) to it. Therefore, direct bromination tends to yield a mixture of products, including 2-bromo-, 4-bromo-, 6-bromo-, 2,4-dibromo-, 2,6-dibromo-, and the desired this compound. Achieving a high yield of the 2,5-isomer requires careful optimization of reaction conditions and robust purification methods.
Q2: What are the typical byproducts in this synthesis?
A2: The byproduct profile is dictated by the regiochemical outcome of the bromination. Common byproducts include:
-
Monobrominated isomers: 2-Bromo-3-hydroxypyridine is often a major byproduct due to the high activation of the C2 position.[1][2]
-
Other dibrominated isomers: 2,4-Dibromo-3-hydroxypyridine and 2,6-Dibromo-3-hydroxypyridine are common due to the ortho, para-directing effect of the hydroxyl group.
-
Over-bromination products: Tri-brominated species can form if excess brominating agent is used or if reaction times are too long.
Q3: Which brominating agent is recommended: N-Bromosuccinimide (NBS) or liquid Bromine (Br₂)?
A3: Both reagents can be used, but they offer different advantages and disadvantages.
-
N-Bromosuccinimide (NBS): Generally the preferred reagent. NBS is a solid, making it easier and safer to handle than liquid bromine. It provides a low, constant concentration of Br₂ in the reaction mixture, which can lead to higher selectivity and reduce the formation of polybrominated byproducts.[3][4] Reactions are often cleaner, simplifying purification.
-
Liquid Bromine (Br₂): Can be effective but is more hazardous and often less selective. Reactions with Br₂ can be aggressive, leading to a higher degree of over-bromination. However, its reactivity can be modulated by the choice of solvent and the addition of a catalyst or base. For instance, using Br₂ in an aqueous base generates sodium hypobromite, which can selectively mono-brominate 3-hydroxypyridine at the 2-position.[1]
Q4: How critical is temperature and solvent choice in controlling the reaction?
A4: Temperature and solvent are critical variables for controlling selectivity.
-
Temperature: Lower temperatures (e.g., 0-25 °C) generally favor kinetic control and can improve selectivity by reducing the rate of competing side reactions.
-
Solvent: The solvent can influence the reactivity of the brominating agent and the substrate. Aprotic polar solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are often good choices for NBS brominations.[5] Halogenated solvents like dichloromethane (DCM) can also be used. The solvent choice may alter the distribution of isomers, requiring empirical optimization.
Q5: What is the most effective method for purifying this compound from its isomers?
A5: Due to the likely formation of a mixture of isomers with similar chemical properties, purification is non-trivial.
-
Column Chromatography: This is the most reliable method for separating isomers. A silica gel column with a gradient elution system, typically using a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate), can effectively separate the isomers based on their polarity differences.
-
Fractional Recrystallization: This method can be effective if the desired isomer and the major byproduct have significantly different solubilities in a particular solvent system.[6] This approach often requires screening multiple solvents and may involve several recrystallization cycles, potentially leading to lower overall yield.
Section 2: Troubleshooting Guide
This guide addresses common problems encountered during the synthesis. The first step in troubleshooting is always to obtain a high-quality analysis of the crude reaction mixture (e.g., ¹H NMR, LC-MS) to accurately diagnose the issue.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| 1. Low or No Conversion of 3-Hydroxypyridine | 1. Inactive Brominating Agent: NBS can decompose over time. 2. Insufficient Activation: Reaction temperature is too low. 3. Poor Solubility: Starting material not fully dissolved in the chosen solvent. | 1. Use freshly recrystallized NBS.[3] 2. Gradually increase the reaction temperature and monitor progress by TLC or LC-MS. 3. Choose a solvent in which 3-hydroxypyridine has better solubility (e.g., DMF, MeCN) or use a co-solvent. |
| 2. Predominance of Monobrominated Product(s) | 1. Insufficient Brominating Agent: Stoichiometry is too low for dibromination. 2. Short Reaction Time: Reaction was stopped before dibromination could occur. | 1. Increase the equivalents of NBS to at least 2.1-2.5 eq. 2. Extend the reaction time, monitoring carefully by TLC to observe the consumption of the monobrominated intermediate and formation of the dibrominated products. |
| 3. High Yield of Undesired Dibromo-Isomers (e.g., 2,6- or 2,4-) | 1. Reaction is Under Kinetic/Thermodynamic Control: The inherent electronic properties of the substrate favor the formation of other isomers. 2. Solvent Effect: The solvent may favor the formation of a specific isomer. | 1. Alter Temperature: Try running the reaction at a lower temperature (for kinetic products) or higher temperature (for thermodynamic products) to see if the isomer ratio changes. 2. Screen Solvents: Change the solvent polarity (e.g., switch from MeCN to a less polar solvent like DCM or a more polar one like DMF) to influence the regioselectivity. |
| 4. Difficult Purification / Inseparable Mixture | 1. Similar Polarity of Isomers: The desired product and byproducts have very close Rf values on TLC. 2. Oiling Out During Recrystallization: The crude product melts before dissolving or is too impure to crystallize effectively. | 1. Optimize Chromatography: Use a long column with a shallow elution gradient. Consider alternative stationary phases if silica is ineffective. 2. Pre-Purification: First, attempt to remove the most abundant impurity via recrystallization or an acid-base wash, then subject the enriched material to chromatography.[6] |
Logical Workflow for Synthesis & Purification
Caption: Experimental workflow for the synthesis and purification of this compound.
Section 3: Detailed Experimental Protocols
Disclaimer: These protocols are representative and should be adapted based on laboratory safety standards and small-scale optimization experiments. All work should be performed in a well-ventilated fume hood.
Protocol 1: Synthesis of this compound via NBS Bromination
This protocol aims for dibromination with the acknowledgment that a mixture of isomers is the expected outcome.
Materials:
-
3-Hydroxypyridine (1.0 eq)
-
N-Bromosuccinimide (NBS) (2.2 eq)
-
Acetonitrile (MeCN), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add 3-hydroxypyridine (1.0 eq).
-
Add anhydrous acetonitrile (approx. 10-15 mL per gram of 3-hydroxypyridine). Stir until the starting material is fully dissolved.
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add N-Bromosuccinimide (2.2 eq) portion-wise over 30-45 minutes. Maintain the internal temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS, observing the consumption of starting material and monobrominated intermediates.
-
Upon completion, cool the mixture back to 0 °C and quench by slowly adding saturated aqueous Na₂S₂O₃ solution until the orange/brown color disappears.
-
Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as a solid or oil. The crude product should be taken directly to purification.
Protocol 2: Purification by Silica Gel Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or Heptane)
-
Ethyl Acetate (EtOAc)
Procedure:
-
Prepare a silica gel column using a slurry packing method with a non-polar solvent (e.g., 95:5 Hexane:EtOAc).
-
Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.
-
Dry-load the adsorbed sample onto the top of the prepared column.
-
Begin elution with a low polarity eluent (e.g., 95:5 Hexane:EtOAc).
-
Gradually increase the polarity of the eluent (e.g., to 90:10, 85:15, etc.). The different brominated isomers will elute at different polarities.
-
Collect fractions and analyze them by TLC. Dibrominated isomers will generally be less polar than monobrominated isomers and 3-hydroxypyridine.
-
Combine the fractions containing the pure desired product (as determined by ¹H NMR and/or LC-MS) and concentrate under reduced pressure to yield purified this compound.
Troubleshooting Logic for Low Yield
Caption: Logic diagram for troubleshooting low yield in the synthesis of this compound.
References
- 1. 2-Bromo-3-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]
- 2. CN105017136A - 2-bromo-3-methoxypyridine preparation method - Google Patents [patents.google.com]
- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 5. US11613549B2 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 6. DSpace [cora.ucc.ie]
Technical Support Center: Purification of 2,5-Dibromopyridin-3-ol
Welcome to the technical support center for the purification of 2,5-Dibromopyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this important chemical intermediate. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your work.
Troubleshooting Guide: From Reaction Work-up to Pure Compound
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Issue 1: Low yield of precipitated product after reaction work-up.
-
Question: I've completed the synthesis of this compound via hydrolysis of 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one and neutralized the reaction mixture, but my isolated yield is significantly lower than expected. What could be the cause?
-
Answer: This issue often stems from the residual solubility of the product in the aqueous reaction mixture. 2-amino-5-bromopyridin-3-ol, a structurally similar compound, is described as being slightly soluble in water.[1][2] Several factors can be optimized to maximize precipitation:
-
pH of Neutralization: The phenolic hydroxyl group and the pyridine nitrogen mean the molecule is amphoteric. Its solubility in water will be lowest at its isoelectric point. While the exact pKa values may not be readily available, careful neutralization to a pH of approximately 7 is a critical first step.[1][2] Overshooting the neutralization point to either acidic or basic pH will form a salt and increase its solubility. Use a calibrated pH meter and add the neutralizing acid (e.g., HCl) dropwise with vigorous stirring.
-
Temperature: Solubility is temperature-dependent. To minimize product loss, cool the neutralized reaction mixture in an ice bath (0-5 °C) for at least an hour before filtration. This significantly decreases the solubility of the product in the aqueous medium.
-
Washing Procedure: When washing the filtered solid to remove residual salts, use a minimal amount of ice-cold water. Using room temperature water or excessive volumes will lead to the dissolution of a portion of your product.
-
Issue 2: The isolated this compound is discolored (e.g., yellow or brown).
-
Question: My final product is supposed to be an off-white solid, but I have obtained a yellow or brown powder. How can I improve the color and purity?
-
Answer: Discoloration is a common sign of impurities, which could be residual starting materials or by-products from minor side reactions. The most effective method to address this is recrystallization, often with the aid of activated carbon.
-
Causality: Colored impurities are often large, conjugated organic molecules that can be effectively adsorbed onto the high surface area of activated carbon.
-
Protocol: Dissolve your crude this compound in a minimum amount of a suitable hot solvent (see the Solvent Selection Table below). Add a small amount (typically 1-2% w/w) of activated carbon (charcoal) to the hot solution. Maintain the heat and stir for 5-10 minutes. Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the carbon. Allow the hot, clear filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The resulting crystals should be significantly purer and lighter in color.
-
Issue 3: During recrystallization, my product "oils out" instead of forming crystals.
-
Question: I'm trying to recrystallize my crude this compound, but it's melting and forming an oil at the bottom of the flask rather than dissolving and later crystallizing. What should I do?
-
Answer: "Oiling out" occurs when the melting point of the solute is below the boiling point of the chosen solvent, or when a highly concentrated solution becomes supersaturated. To resolve this:
-
Add More Solvent: The simplest solution is often to add more hot solvent until the oil completely dissolves. This reduces the concentration below the supersaturation point.
-
Change Solvents: Select a solvent with a higher boiling point. However, the primary consideration should be the compound's solubility profile (high solubility when hot, low when cold).
-
Use a Mixed-Solvent System: A powerful technique is to use a solvent pair. Dissolve the crude product in a minimal amount of a "good" solvent in which it is highly soluble (e.g., hot ethanol). Then, slowly add a "poor" solvent (an anti-solvent, e.g., water) dropwise to the hot solution until it just begins to turn cloudy (the cloud point). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the mixture to cool slowly. This method often promotes the formation of well-defined crystals.
-
Issue 4: Purity remains unsatisfactory after recrystallization, with impurities of similar polarity.
-
Question: I have performed multiple recrystallizations, but HPLC and NMR analysis still show the presence of persistent impurities. How can I achieve higher purity?
-
Answer: When impurities have solubility properties very similar to your target compound, recrystallization becomes ineffective. In this scenario, column chromatography is the recommended method for achieving high purity.[3]
-
Principle of Separation: This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an eluting solvent).[4]
-
System Selection: For a polar molecule like this compound, a normal-phase chromatography setup is appropriate.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase (Eluent): A solvent system with tunable polarity is required. A common starting point is a mixture of a non-polar solvent like hexanes or dichloromethane (DCM) and a more polar solvent like ethyl acetate (EtOAc) or methanol (MeOH). You will likely need to develop a suitable eluent system using Thin Layer Chromatography (TLC) first. A gradient elution, where the proportion of the polar solvent is gradually increased, is often more effective than an isocratic (constant composition) elution for separating closely related compounds.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most likely impurities in a typical synthesis of this compound?
-
A1: Based on common synthetic routes, potential impurities include:
-
Unreacted Starting Materials: Such as 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one.[1][2]
-
Inorganic Salts: Sodium salts (e.g., NaCl, NaBr) resulting from the neutralization step. These are typically removed by washing the precipitate with water.
-
Related Pyridines: Depending on the starting materials for the precursor, impurities like 2-amino-5-bromopyridine or over-brominated species like 2-amino-3,5-dibromopyridine could potentially be present if the synthesis is not clean.[3][5][6]
-
-
-
Q2: What is the best first step for purifying the crude product from the reaction mixture?
-
Q3: Which analytical techniques are best for assessing the purity of this compound?
-
A3: A combination of methods provides the most complete picture of purity.
-
High-Performance Liquid Chromatography (HPLC): Excellent for quantifying purity and detecting non-volatile impurities. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a typical setup.[7][8]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides structural confirmation and can reveal the presence of impurities if their signals do not overlap with the product's signals.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents, provided the compound is thermally stable and sufficiently volatile.[9]
-
-
Experimental Protocols & Data
Protocol 1: Optimized Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system from the table below. The ideal solvent will fully dissolve the compound when hot but result in poor solubility when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a heating mantle and reflux condenser) with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small scoop of activated carbon. Re-heat to boiling for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon or any insoluble impurities.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of larger crystals.
-
Isolation: Once crystallization at room temperature is complete, place the flask in an ice bath for at least 30 minutes to maximize the yield. Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing & Drying: Wash the crystals on the filter with a small amount of cold solvent and then dry them in a vacuum oven.
Data Presentation: Solvent Selection for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Rationale & Comments |
| Ethanol | 78 | Polar Protic | Good general choice for polar compounds. A mixed system with water (Ethanol/H₂O) is often very effective. |
| Isopropanol | 82 | Polar Protic | Similar to ethanol, may offer different solubility characteristics. |
| Acetonitrile | 82 | Polar Aprotic | Can be effective for compounds that are sensitive to protic solvents. |
| Ethyl Acetate | 77 | Medium Polarity | May be a good choice if impurities are highly polar or non-polar. |
| Water | 100 | Polar Protic | Product is slightly soluble[1][2]; best used as an anti-solvent with a more soluble organic solvent like ethanol. |
Protocol 2: Column Chromatography
-
TLC Analysis: Develop an optimal mobile phase using TLC. Spot the crude mixture on a silica gel TLC plate and elute with different ratios of a non-polar solvent (e.g., hexanes or DCM) and a polar solvent (e.g., ethyl acetate). The ideal system gives the product spot an Rf value of ~0.3-0.4 and shows good separation from impurities.
-
Column Packing: Prepare a silica gel slurry in the initial, least polar mobile phase. Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like DCM. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, silica-adsorbed sample to the top of the packed column.
-
Elution: Begin eluting with the mobile phase, starting with the least polar composition determined by TLC. Collect fractions and monitor them by TLC. If using a gradient, gradually increase the polarity of the mobile phase to elute the more polar compounds.
-
Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualized Workflows
Caption: General workflow for the purification and analysis of this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
- 1. 2-amino-5-bromopyridin-3-ol CAS#: 39903-01-0 [chemicalbook.com]
- 2. 2-amino-5-bromopyridin-3-ol | 39903-01-0 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. heteroletters.org [heteroletters.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2,5-Dibromopyridine
Welcome to the technical support center for the synthesis of 2,5-dibromopyridine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this critical intermediate. Here, we address common challenges, particularly byproduct formation, and provide field-proven insights to enhance the efficiency, yield, and purity of your synthesis. Our approach is rooted in a deep understanding of the reaction mechanisms to empower you with proactive and reactive troubleshooting strategies.
Introduction to the Synthesis Pathway
The most prevalent and scalable synthesis of 2,5-dibromopyridine is a two-stage process commencing with 2-aminopyridine. The overall transformation is outlined below:
-
Electrophilic Bromination: 2-aminopyridine is first brominated to yield the intermediate, 2-amino-5-bromopyridine. This step is often complicated by the high reactivity of the starting material.
-
Sandmeyer Reaction: The amino group of 2-amino-5-bromopyridine is then converted to a diazonium salt, which is subsequently displaced by a bromide ion to afford the final product, 2,5-dibromopyridine.
Each of these stages presents unique challenges regarding byproduct formation. This guide is structured to address each stage independently, providing detailed FAQs, troubleshooting guides, and optimized protocols.
Part 1: Electrophilic Bromination of 2-Aminopyridine
The primary challenge in this initial step is controlling the regioselectivity and preventing over-bromination due to the strong activating effect of the amino group.
Frequently Asked Questions (FAQs): Bromination Stage
Q1: What is the most common byproduct during the bromination of 2-aminopyridine, and why does it form?
A1: The most common and troublesome byproduct is 2-amino-3,5-dibromopyridine.[1][2] The amino group at the C2 position is a powerful activating group, making the pyridine ring highly susceptible to electrophilic aromatic substitution. Bromination occurs preferentially at the C5 and C3 positions. Once the first bromine is added at the C5 position to form the desired product, the ring remains activated enough for a second bromination to occur at the C3 position, leading to the dibrominated impurity.[3] Controlling the stoichiometry of the brominating agent is therefore critical.[4]
Q2: Which brominating agent is best: molecular bromine (Br₂) or N-Bromosuccinimide (NBS)?
A2: While both can be effective, N-Bromosuccinimide (NBS) is often preferred for better control and milder reaction conditions, which can help minimize over-bromination.[2][4] One study found that using NBS in acetone can afford yields of up to 95% for the desired 2-amino-5-bromopyridine.[4] Molecular bromine is more aggressive and can lead to a higher prevalence of the dibrominated byproduct.
Q3: How does the choice of solvent affect the formation of byproducts?
A3: The solvent can significantly influence the reaction's selectivity. For instance, one study reported that acetonitrile was superior to acetone or DMF in minimizing the formation of 2-amino-3,5-dibromopyridine, which simplifies the subsequent purification process.[1]
Q4: Is protecting the amino group a viable strategy to prevent over-bromination?
A4: Yes, protecting the amino group, typically through acetylation to form 2-acetamidopyridine, is a highly effective strategy. The acetyl group is still activating but less so than the amino group, which allows for more controlled monobromination. The protecting group can then be removed by hydrolysis to yield the pure 2-amino-5-bromopyridine.[5]
Troubleshooting Guide: Bromination Stage
| Issue | Potential Cause(s) | Recommended Action(s) |
| High levels of 2-amino-3,5-dibromopyridine impurity detected (e.g., by TLC, HPLC, or NMR). | 1. Excess brominating agent: The stoichiometry of Br₂ or NBS to 2-aminopyridine was too high.2. Reaction temperature too high: Higher temperatures can favor the kinetic product of di-bromination.3. Prolonged reaction time: Leaving the reaction for an extended period can lead to further bromination. | 1. Control Stoichiometry: Use a precise molar ratio of the brominating agent to the starting material (ideally n(2-aminopyridine):n(NBS) = 1:1).[2] Add the brominating agent slowly and portion-wise.2. Lower Temperature: Conduct the reaction at a lower temperature (e.g., 0-10°C) to improve selectivity.[2]3. Monitor Reaction: Track the reaction progress closely using TLC. Quench the reaction as soon as the starting material is consumed. |
| Low conversion of 2-aminopyridine. | 1. Insufficient brominating agent: The molar ratio of the brominating agent was too low.2. Low reaction temperature: The activation energy for the reaction is not being overcome.3. Inactive brominating agent: NBS or Br₂ may have degraded over time. | 1. Adjust Stoichiometry: Slightly increase the molar equivalents of the brominating agent (e.g., 1.05-1.1 equivalents).2. Increase Temperature: Allow the reaction to warm to room temperature or slightly higher after the initial addition of the brominating agent.3. Use Fresh Reagents: Ensure that the brominating agents are fresh and have been stored correctly. |
| Difficulty in separating 2-amino-5-bromopyridine from the dibromo impurity. | The two compounds have similar polarities, making separation by standard column chromatography challenging. | 1. Selective Washing: Wash the crude product with hot petroleum ether. 2-amino-5-bromopyridine has lower solubility in hot petroleum ether compared to the dibromo impurity. This can achieve >95% purity with a 5-15% yield loss.[3]2. Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water). This can achieve >98% purity but may result in a 10-30% yield loss.[3] |
Visualizing the Bromination Pathway
Caption: Reaction pathway for the bromination of 2-aminopyridine.
Protocol: Acetylation-Protected Bromination of 2-Aminopyridine
This protocol minimizes the formation of the dibrominated byproduct by temporarily protecting the amino group.
Step 1: Acetylation of 2-Aminopyridine
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminopyridine (1 equivalent) in acetic anhydride (1.6 equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully quench with water.
-
Neutralize with a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-acetamidopyridine.
Step 2: Bromination of 2-Acetamidopyridine
-
Dissolve the 2-acetamidopyridine in a suitable solvent such as acetic acid or chloroform.
-
Add molecular bromine (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction at 50°C until TLC analysis indicates the completion of the reaction.[5]
-
Cool the mixture and pour it into ice water.
-
Collect the precipitated solid by filtration and wash with water to obtain crude 2-acetamido-5-bromopyridine.
Step 3: Hydrolysis (Deacetylation)
-
Suspend the crude 2-acetamido-5-bromopyridine in an aqueous solution of sodium hydroxide (e.g., 50% NaOH).[5]
-
Stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC).
-
Neutralize the reaction mixture with a suitable acid (e.g., HCl).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to yield 2-amino-5-bromopyridine of high purity.
Part 2: Sandmeyer Reaction of 2-Amino-5-bromopyridine
The second stage of the synthesis involves the conversion of the amino group to a bromine atom. The primary challenge here is the stability of the intermediate diazonium salt and preventing its undesired reaction with water.
Frequently Asked Questions (FAQs): Sandmeyer Stage
Q1: What is the most common byproduct in the Sandmeyer reaction of 2-amino-5-bromopyridine?
A1: The most common byproduct is 2-hydroxy-5-bromopyridine. This occurs when the intermediate pyridine-2-diazonium salt reacts with water in the reaction mixture instead of the bromide ion.[6] Diazonium salts, especially those on a pyridine ring, can be thermally unstable and susceptible to hydrolysis.[7][8]
Q2: Why is temperature control so critical during this reaction?
A2: Pyridine-2-diazonium salts are significantly less stable than their benzene analogues.[7] The diazotization step (reaction of the amine with nitrous acid) is highly exothermic and must be performed at low temperatures (typically 0-5°C) to prevent the premature decomposition of the diazonium salt to the unwanted phenol byproduct.[8] If the temperature rises, the yield of 2,5-dibromopyridine will decrease significantly.
Q3: What is the role of the copper(I) catalyst?
A3: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[9] The copper(I) salt (e.g., CuBr) acts as a catalyst by facilitating a single-electron transfer to the diazonium salt. This initiates the loss of nitrogen gas (N₂) and the formation of an aryl radical, which then reacts with a bromide from a copper(II) species to form the final product and regenerate the copper(I) catalyst.[9]
Q4: Can this reaction be performed without a copper catalyst?
A4: While the classic Sandmeyer reaction uses a copper(I) salt, there are modifications. One notable variation involves using liquid bromine in the presence of hydrobromic acid.[1] This can be an effective alternative to using a copper halide. For the introduction of iodine, a copper catalyst is often not required, and potassium iodide is used directly.[10]
Troubleshooting Guide: Sandmeyer Stage
| Issue | Potential Cause(s) | Recommended Action(s) |
| Significant formation of 2-hydroxy-5-bromopyridine. | 1. High reaction temperature: The temperature during diazotization or the addition of the copper salt exceeded 5-10°C, causing hydrolysis of the diazonium salt.2. Slow reaction with copper salt: The displacement of the diazonium group is slow, allowing more time for hydrolysis. | 1. Strict Temperature Control: Maintain the temperature of the reaction mixture between 0-5°C during the entire diazotization process. Use an ice-salt bath for efficient cooling.2. Ensure Efficient Mixing: Stir the reaction mixture vigorously to ensure rapid reaction upon addition of the copper(I) bromide solution. |
| Low yield of 2,5-dibromopyridine with recovery of starting material. | 1. Incomplete diazotization: Insufficient nitrous acid was generated, or the reaction time was too short.2. Poor quality of sodium nitrite. | 1. Ensure Stoichiometry: Use a slight excess of sodium nitrite (e.g., 1.1-1.2 equivalents) and ensure it is fully dissolved before addition. Allow sufficient time for the diazotization to complete (typically 30-60 minutes at 0-5°C).2. Use Fresh Reagents: Use a fresh, unopened container of sodium nitrite. |
| Formation of dark, tarry byproducts. | 1. Decomposition of the diazonium salt: This can be caused by elevated temperatures or the presence of impurities.2. Side reactions of the aryl radical intermediate. | 1. Maintain Low Temperature: As mentioned, strict temperature control is paramount.2. Degas Solvents: If possible, use degassed solvents to minimize reactions with dissolved oxygen.3. Use High-Purity Starting Materials: Ensure the 2-amino-5-bromopyridine is free of significant impurities from the previous step. |
Visualizing the Sandmeyer Pathway
Caption: Mechanism of the Sandmeyer reaction and the formation of the hydroxyl byproduct.
Protocol: Optimized Sandmeyer Reaction for 2,5-Dibromopyridine
This protocol is designed to maximize the yield of the desired product while minimizing the formation of the hydroxyl byproduct.
Materials:
-
2-amino-5-bromopyridine
-
48% Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ice
-
Sodium hydroxide (NaOH) for workup
-
Diethyl ether or other suitable extraction solvent
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-amino-5-bromopyridine (1 equivalent).
-
Cool the flask in an ice-salt bath to below 0°C.
-
Slowly add 48% hydrobromic acid while maintaining the temperature below 5°C.
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 equivalents) in water.
-
Add the sodium nitrite solution dropwise to the reaction flask, ensuring the temperature does not rise above 5°C. Stir for 30-60 minutes at this temperature after the addition is complete.
-
In a separate flask, dissolve copper(I) bromide (a catalytic to stoichiometric amount) in 48% HBr. Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold CuBr/HBr solution. Vigorous evolution of nitrogen gas should be observed.
-
Once the addition is complete and gas evolution has subsided, allow the reaction to stir for an additional 30 minutes, letting it warm slowly to room temperature.
-
Carefully neutralize the reaction mixture with a cold aqueous solution of NaOH to a pH of 7-8.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 2,5-dibromopyridine.
-
The crude product can be further purified by recrystallization or distillation.
References
- 1. heteroletters.org [heteroletters.org]
- 2. ijssst.info [ijssst.info]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. US4291165A - Process for making 2-bromopyridine - Google Patents [patents.google.com]
- 7. dspace.tnpu.edu.ua [dspace.tnpu.edu.ua]
- 8. studylib.net [studylib.net]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Sandmeyer Reaction for Bromopyridine Synthesis
Welcome to the technical support center for the Sandmeyer reaction, specifically tailored for the synthesis of bromopyridines. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and optimize this powerful yet sometimes challenging transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you are equipped to diagnose and solve issues encountered at the bench.
Core Principles & Mechanism of the Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone transformation in aromatic chemistry, enabling the conversion of an amino group on an aromatic ring into a variety of functionalities, including halogens.[1][2][3][4] The reaction proceeds via a two-step sequence:
-
Diazotization: The primary aminopyridine is treated with a nitrosating agent, typically nitrous acid (HNO₂) generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (like HBr), at low temperatures (0–5 °C) to form a pyridine diazonium salt.[5][6][7][8]
-
Copper-Catalyzed Substitution: The diazonium salt is then decomposed in the presence of a copper(I) bromide (CuBr) catalyst. The copper(I) species facilitates the replacement of the diazonium group (-N₂⁺) with a bromide, releasing nitrogen gas.[1][2][5]
The reaction is understood to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1][2] A single-electron transfer (SET) from the Cu(I) catalyst to the diazonium salt generates an aryl radical and a Cu(II) species, with the subsequent loss of dinitrogen gas.[2][9] This aryl radical then abstracts a bromine atom from the Cu(II)Br species to form the final bromopyridine product and regenerate the Cu(I) catalyst.[2][9]
Catalytic Cycle of the Sandmeyer Reaction
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Khan Academy [khanacademy.org]
- 9. jk-sci.com [jk-sci.com]
minimizing di-brominated byproducts in pyridine synthesis
Technical Support Center: Pyridine Synthesis
Guide: Strategies for Minimizing Di-brominated Byproduct Formation
Welcome to the technical support guide for pyridine synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in your research. This guide focuses on a frequently encountered issue: the formation of di-brominated byproducts during the electrophilic bromination of pyridine and its derivatives. We will explore the mechanistic underpinnings of this issue and provide actionable troubleshooting steps and optimized protocols to enhance the selectivity of your reactions.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the challenges of selective pyridine bromination.
Q1: Why is the selective mono-bromination of pyridine inherently difficult?
The difficulty arises from the electronic nature of the pyridine ring. The nitrogen atom is highly electronegative, exerting a strong electron-withdrawing effect on the ring system. This makes the pyridine ring significantly less nucleophilic (or "electron-rich") than benzene, and thus, less reactive towards electrophilic aromatic substitution (EAS).[1] To overcome this deactivation, harsh reaction conditions such as high temperatures and the use of strong Lewis or Brønsted acids are often necessary.[1] These very conditions, required to force the first bromination, can inadvertently promote a second bromination on the already mono-substituted ring, leading to a mixture of products.
Q2: What is the typical regioselectivity of pyridine bromination, and where do the di-bromo byproducts form?
Under standard EAS conditions, bromination of unsubstituted pyridine occurs preferentially at the 3-position (meta-position). The electron-withdrawing nitrogen deactivates the ortho (2, 6) and para (4) positions more strongly. The major byproduct of over-bromination is typically 3,5-dibromopyridine . Once the first bromine atom is attached at the 3-position, it further deactivates the ring but directs incoming electrophiles to its own ortho and para positions (the 2, 4, and 6 positions of the pyridine ring). However, the directing influence of the ring nitrogen still dominates, leading to subsequent bromination at the other meta-position (the 5-position).
Q3: How does the choice of brominating agent impact the formation of di-brominated byproducts?
The reactivity of the brominating agent is a critical factor.
-
Molecular Bromine (Br₂): This is a strong and highly reactive brominating agent. Its use, especially in the presence of a Lewis acid, can be aggressive and difficult to control, often leading to significant amounts of polybrominated products.[2]
-
N-Bromosuccinimide (NBS): NBS is a milder and more selective source of electrophilic bromine. It is often the reagent of choice for substrates that are prone to over-bromination.[3][4]
-
Pyridinium Tribromide (Py·Br₃): This is a solid, stable, and safer alternative to liquid bromine.[2] It provides a controlled release of bromine, which can significantly improve the selectivity for mono-bromination.[5]
-
1,3-dibromo-5,5-dimethylhydantoin (DBDMH): This is another highly effective and selective solid brominating agent suitable for large-scale production with a lower risk of side products.[6][7]
Q4: What is the role of stoichiometry in controlling the product distribution?
Precise control over the molar ratio of the brominating agent to the pyridine substrate is one of the most effective ways to minimize di-bromination. Theoretically, a 1:1 molar ratio should yield the mono-brominated product. However, to suppress the formation of di-brominated species, it is often advantageous to use a slight sub-stoichiometric amount of the brominating agent (e.g., 0.90 to 0.95 equivalents).[6][7] This ensures that the pyridine substrate is always in excess, reducing the probability of a mono-brominated molecule encountering another brominating agent.
Troubleshooting Guide: High Di-bromination Yield
Use the following table to diagnose and resolve issues related to excessive di-brominated byproduct formation during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High ratio of di-brominated to mono-brominated product (>15%) | 1. Incorrect Stoichiometry: Molar equivalents of brominating agent are too high. 2. Aggressive Brominating Agent: Using Br₂ with a strong Lewis acid. 3. High Reaction Temperature: Elevated temperatures increase reaction rates non-selectively. 4. Localized High Concentrations: Poor mixing or rapid addition of the brominating agent. | 1. Adjust Stoichiometry: Reduce the brominating agent to 0.9-1.0 equivalents relative to the pyridine substrate.[6][7] 2. Switch Reagent: Change to a milder agent like NBS or Pyridinium Tribromide.[2][3] 3. Control Temperature: Run the reaction at the lowest feasible temperature. Consider starting at 0°C or even -20°C and allowing it to warm slowly.[8] 4. Slow Addition: Add the brominating agent dropwise as a solution over an extended period to maintain low concentrations. |
| Formation of tri-brominated or other poly-brominated byproducts | 1. Extreme Reaction Conditions: Excessively high temperatures or prolonged reaction times. 2. Highly Activating Substituents: The pyridine ring contains strong electron-donating groups (e.g., -NH₂, -OH) that facilitate multiple brominations.[4] | 1. Moderate Conditions: Significantly reduce reaction time and temperature. Monitor the reaction closely using TLC or GC to stop it upon consumption of the starting material. 2. Protecting Groups: Temporarily protect the activating group (e.g., acetylate an amine) to moderate its activating effect before bromination. |
| Low overall yield and incomplete conversion of starting material | 1. Insufficiently Reactive Conditions: Temperature is too low, or the brominating agent is too mild for the specific substrate. 2. Decomposition: The starting material or product may be unstable under the reaction conditions. | 1. Gradual Increase in Reactivity: Cautiously increase the temperature in small increments (e.g., 10°C). Alternatively, if using NBS, consider adding a catalytic amount of a radical initiator or a mild acid. 2. Screen Solvents: The choice of solvent can impact reactivity; screen solvents like acetic acid, dichloromethane, or acetonitrile.[7][9] |
| Difficulty in separating mono- and di-brominated products | 1. Similar Physical Properties: The polarity and boiling points of mono- and di-brominated pyridines can be very close. | 1. Optimize Chromatography: Use a high-performance silica gel and test various solvent systems (e.g., hexane/ethyl acetate gradients) to maximize separation. 2. Recrystallization: If the product is a solid, attempt recrystallization from various solvents. This technique can be highly effective at isolating the major, less soluble mono-brominated product.[10] |
Visualizing the Reaction Pathway and Troubleshooting Logic
The following diagrams illustrate the bromination mechanism and a logical workflow for addressing byproduct formation.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. Bromination - Common Conditions [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US11613549B2 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 7. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 8. scispace.com [scispace.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Catalyst Loading for Suzuki Coupling of Dihalopyridines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving dihalopyridine substrates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving optimal yields, selectivity, and purity in these often-tricky transformations. Dihalopyridines are invaluable building blocks, but their electronic nature and the potential for multiple reaction sites demand a nuanced approach to catalyst system optimization.
This document moves beyond standard protocols to provide a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot effectively and develop robust, scalable reactions.
Frequently Asked Questions (FAQs)
Q1: What is a typical palladium catalyst loading for coupling with dihalopyridines?
For initial screening and optimization, a palladium catalyst loading of 1-5 mol% is a common starting point. However, for challenging substrates, particularly less reactive chloro-pyridines, loadings up to 10 mol% may be necessary to achieve reasonable reaction rates.[1] For well-optimized reactions, especially in process development, the goal is to reduce the loading to well below 1 mol% to minimize cost and residual palladium in the final product.
Q2: How do I choose the right palladium source and ligand?
The choice is critical and depends on the halide's identity (I > Br > Cl in reactivity) and the desired regioselectivity.[2]
-
Palladium Source: Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(II) and Pd(0) precursors, respectively, that require an external ligand. Pre-formed catalysts (precatalysts), such as Buchwald G3 or G4 palladacycles, are often more active, air-stable, and provide more reproducible results by ensuring a consistent Pd:Ligand ratio.[1]
-
Ligands: Simple phosphines like PPh₃ are often insufficient for dihalopyridines.[3] Modern, bulky, and electron-rich ligands are required to promote the challenging oxidative addition step and facilitate the final reductive elimination.
-
Buchwald-type biaryl phosphines (e.g., SPhos, XPhos, RuPhos) are excellent for coupling chloro- and bromo-pyridines due to their electron-donating ability and steric bulk.[4][5]
-
N-Heterocyclic Carbenes (NHCs) (e.g., IPr, IMes) are particularly effective for highly unreactive substrates and can offer unique regioselectivity, sometimes favoring reaction at a sterically hindered or electronically disfavored position.[6][7]
-
Q3: Which position on a dihalopyridine is generally more reactive?
The inherent reactivity is governed by both electronics and sterics. For most dihalopyridines (e.g., 2,5- or 2,6-dihalopyridines), the C2/C6 positions are more electrophilic due to the inductive effect of the adjacent nitrogen atom and are typically the first to react.[8] However, this "innate" selectivity can be overturned by the choice of ligand and reaction conditions.[7] For instance, 3,4-dihalopyridines often show preferential reactivity at the C4 position.[8]
Q4: How can I achieve selective mono-arylation and avoid the di-substituted product?
Achieving selective mono-arylation is a common goal. Several strategies can be employed:
-
Stoichiometry Control: Use the dihalopyridine as the limiting reagent (e.g., 1.0 equivalent) with a slight excess of the boronic acid or ester (e.g., 1.1-1.2 equivalents).[9]
-
Careful Monitoring: Follow the reaction progress closely by TLC or LC-MS and stop the reaction as soon as the dihalopyridine starting material is consumed.
-
Ligand Choice: In some cases, bulky ligands can remain coordinated to the mono-arylated product, leading to a second, often faster, oxidative addition that promotes di-substitution.[10] Screening different ligand classes may be necessary. Adding small, coordinating solvent molecules like DMSO can sometimes help displace the catalyst from the product, suppressing overfunctionalization.[10]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a problem-and-solution format.
Problem 1: Low or No Yield of Desired Product
Possible Cause: Your catalytic system is not active enough for the specific dihalopyridine substrate. This is the most common issue, especially with dichloropyridines.
Solutions:
-
Re-evaluate the Ligand: If using a simple ligand like PPh₃, switch to a more robust system. A screening of Buchwald-type phosphine ligands (SPhos, XPhos) or NHC ligands is highly recommended.[1][3]
-
Strengthen the Base: Weak bases like Na₂CO₃ may not be sufficient. Switch to stronger, more soluble bases such as K₃PO₄ or Cs₂CO₃, which are known to accelerate the transmetalation step.[9]
-
Increase Temperature: Dihalopyridines, especially chlorides, often require higher temperatures (80-110 °C) to facilitate the rate-determining oxidative addition step.[11] Consider switching to a higher-boiling solvent like 1,4-dioxane or 2-MeTHF.
-
Check Reagent Quality: Ensure your boronic acid or ester is pure and has not undergone significant protodeboronation during storage. Use freshly purchased or recrystallized material if in doubt.
Problem 2: Significant Dehalogenation Byproduct Observed
Possible Cause: A competing reaction pathway is occurring where the halide is replaced by a hydrogen atom. This is caused by the formation of a palladium-hydride (Pd-H) species, which can arise from the base, solvent (especially alcohols), or residual water.[11][12] Electron-deficient N-heterocycles are particularly susceptible to this side reaction.[11]
Solutions:
-
Choice of Base: Avoid bases that can act as hydride sources. Anhydrous, finely ground K₃PO₄ or Cs₂CO₃ are excellent choices.
-
Solvent System: Avoid using alcohol solvents. A mixture of an ethereal solvent like 1,4-dioxane or THF with water is a standard choice that balances reagent solubility and minimizes hydride sources.[3][13]
-
Ligand Selection: Employ ligands that promote a rapid rate of reductive elimination for the desired product, thereby outcompeting the dehalogenation pathway.[11]
-
Reaction Time: Minimize reaction time where possible, as prolonged heating can favor side reactions.
Problem 3: Boronic Acid Homocoupling is a Major Byproduct
Possible Cause: This side reaction, where two boronic acid molecules couple to form a biaryl, is typically promoted by the presence of oxygen.[12][14] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which are known to catalyze this undesired pathway.[12][15] A slow transmetalation step can also contribute.[9]
Solutions:
-
Rigorous Degassing: This is the most critical factor. Ensure all solvents and the final reaction mixture are thoroughly degassed using methods like freeze-pump-thaw cycles (3x) or by bubbling an inert gas (Argon or Nitrogen) through the solution for an extended period (20-30 minutes).[13][15] Maintain a positive pressure of inert gas throughout the reaction.
-
Use a Direct Pd(0) Source: Using a Pd(0) precursor like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) sources (e.g., Pd(OAc)₂) that must be reduced in situ.[5][15]
-
Optimize Base/Solvent: Ensure your base is sufficiently soluble and active to promote a fast transmetalation, which allows the desired catalytic cycle to outcompete the homocoupling pathway.[9]
Problem 4: Poor or Incorrect Regioselectivity
Possible Cause: The chosen ligand is not exerting enough steric or electronic influence to differentiate between the two halogen-bearing positions on the pyridine ring.[6][9]
Solutions:
-
Ligand-Controlled Selectivity: This is an area of active research. To override the innate C2 preference in 2,4-dihalopyridines and achieve C4 selectivity, very bulky ligands are often required. Sterically hindered N-heterocyclic carbene (NHC) ligands like IPr have proven effective.[6][7]
-
"Ligand-Free" Conditions: Counterintuitively, certain "ligand-free" conditions (which are thought to involve palladium nanoparticles or coordination to the solvent/base) can sometimes provide exquisite regioselectivity that differs from standard ligand-based systems.[6][7] These often involve specific additives like phase-transfer catalysts.
-
Systematic Screening: A small screen of different ligand classes (e.g., a bulky phosphine, a bidentate phosphine like dppf, and an NHC) is the most practical approach to discovering the optimal conditions for the desired regioisomer.
Data Presentation & Key Parameters
Table 1: Guide to Palladium Catalyst & Ligand Selection
| Catalyst/Precursor | Ligand Type | Typical Substrates | Key Considerations |
| Pd(OAc)₂ / Pd₂(dba)₃ | Buchwald Phosphines (SPhos, XPhos) | Bromo- and Chloro-pyridines | Requires careful handling to maintain Pd:L ratio. Excellent for difficult oxidative additions.[1][16] |
| Pd(PPh₃)₄ | Triphenylphosphine (built-in) | Iodo- and Bromo-pyridines | Often sluggish with chlorides. Can be a good starting point for reactive substrates.[3] |
| PdCl₂(dppf) | Diphosphine (dppf) | Bromo-pyridines | Bidentate ligand, can sometimes favor C2 selectivity.[7] |
| Buchwald Precatalysts (G3/G4) | Buchwald Phosphines (built-in) | Bromo- and Chloro-pyridines | Air-stable, easy to handle, highly active, ensures 1:1 Pd:L ratio.[1] |
| Pd-PEPPSI-IPr | NHC (IPr) | Chloro-pyridines | Excellent for unreactive substrates and can provide unique C4-regioselectivity.[6][7] |
Table 2: Common Bases and Solvents for Dihalopyridine Coupling
| Component | Examples | Function & Rationale |
| Base | K₂CO₃, Na₂CO₃ | Standard, inexpensive bases. May be insufficient for challenging couplings. Often used in aqueous solution.[1][17] |
| K₃PO₄, Cs₂CO₃ | Stronger, non-nucleophilic bases. Highly effective for promoting transmetalation, especially for chlorides. Often used anhydrous or with minimal water.[9] | |
| Organic Bases (e.g., Et₃N) | Can sometimes act as a hydride source, leading to dehalogenation.[12] Generally used with caution. | |
| Solvent | 1,4-Dioxane/H₂O, THF/H₂O | Standard polar aprotic/aqueous mixtures. Good balance of solubility for both organic and inorganic reagents.[3][9] |
| Toluene, Xylene | Non-polar, high-boiling solvents. Can be effective but may require a phase-transfer catalyst if the base is not soluble. | |
| 2-MeTHF | A greener alternative to THF with a higher boiling point, which can be advantageous for sluggish reactions. |
Visualizing the Process
Understanding the core catalytic cycle and the potential troubleshooting pathways is key to rational optimization.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Ligand Selection for Buchwald-Hartwig Amination of Bromopyridines
Welcome to the Technical Support Center for navigating the complexities of the Buchwald-Hartwig amination of bromopyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into ligand selection and reaction optimization. The amination of bromopyridines presents unique challenges due to the electronic nature of the pyridine ring and its potential to coordinate with the palladium catalyst.[1][2] This resource offers a structured approach to troubleshooting common issues and answers frequently asked questions to enhance the success of your synthetic endeavors.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My reaction with 2-bromopyridine is giving low to no yield. What is the likely cause and how can I fix it?
Answer:
Low yields with 2-bromopyridines are most commonly due to catalyst inhibition by the pyridine nitrogen. The nitrogen lone pair can coordinate to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[2] The choice of ligand is paramount to mitigate this issue.
Causality and Troubleshooting Steps:
-
Inadequate Steric Hindrance from the Ligand: The ligand may not be bulky enough to prevent the pyridine nitrogen from accessing and coordinating to the palladium center.[3]
-
Solution: Switch to a more sterically demanding, electron-rich bulky biarylphosphine ligand. Ligands such as RuPhos, BrettPhos, and XPhos are often effective for this class of substrate as their bulkiness creates a "pocket" around the palladium that favors the productive binding of the amine over the pyridine nitrogen.[3][4]
-
-
Suboptimal Ligand-to-Palladium Ratio: An incorrect ratio can lead to the formation of inactive or less active catalyst species.
-
Solution: For bulky biarylphosphine ligands, a ligand-to-palladium ratio of 1.5:1 to 2:1 is generally recommended when using a Pd(0) source like Pd₂(dba)₃. If using a Pd(II) precatalyst like Pd(OAc)₂, a higher ratio (up to 4:1) might be necessary to ensure the formation of the active L₂Pd(0) species.
-
-
Inappropriate Base Selection: The base might be too weak to facilitate the deprotonation of the amine-palladium complex efficiently, or it could be incompatible with other functional groups.[2]
-
Solution: Strong, non-nucleophilic bases are typically preferred. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[1] For base-sensitive substrates, consider weaker inorganic bases like Cs₂CO₃ or K₃PO₄, though this may necessitate higher reaction temperatures or longer reaction times.[1]
-
Q2: I am observing significant hydrodehalogenation of my bromopyridine starting material. How can I minimize this side reaction?
Answer:
Hydrodehalogenation, the replacement of the bromine atom with hydrogen, is a common side reaction in Buchwald-Hartwig aminations. It typically arises from a competitive β-hydride elimination pathway from the palladium-amide intermediate, which competes with the desired reductive elimination step.[1]
Causality and Troubleshooting Steps:
-
Ligand-Promoted β-Hydride Elimination: Certain ligands can favor the conformation required for β-hydride elimination, especially with amines that have β-hydrogens.
-
Solution: Employ ligands that promote faster reductive elimination. Bulky, electron-rich biarylphosphine ligands can accelerate the C-N bond-forming step, outcompeting the β-hydride elimination pathway.[5] Additionally, ligands with a wider bite angle, like Xantphos, can sometimes disfavor the geometry required for β-hydride elimination.
-
-
Reaction Temperature is Too High: Elevated temperatures can sometimes favor side reactions like hydrodehalogenation.[1]
-
Solution: Try lowering the reaction temperature in increments of 10 °C. This may require a longer reaction time to achieve full conversion of the starting material.
-
-
Presence of Water: Water in the reaction mixture can be a proton source for the hydrodehalogenation byproduct.
Q3: My reaction with a 3-bromopyridine is sluggish and incomplete. What adjustments should I consider?
Answer:
While less prone to direct catalyst poisoning than 2-bromopyridines, 3-bromopyridines can still be challenging due to the electron-deficient nature of the pyridine ring.[1] Sluggish reactions often point to a suboptimal catalyst system or reaction conditions.
Causality and Troubleshooting Steps:
-
Insufficiently Active Catalyst: The chosen ligand may not be electron-rich enough to facilitate the oxidative addition of the electron-deficient 3-bromopyridine to the Pd(0) center.
-
Use of a Pd(II) Precursor without an External Reductant: If you are using a Pd(II) source like Pd(OAc)₂, the in situ reduction to the active Pd(0) species might be inefficient.
-
Solution: Consider using a Pd(0) source like Pd₂(dba)₃. Alternatively, the use of pre-catalysts where the palladium is already in the active Pd(0) state can lead to more reproducible and efficient reactions.[1]
-
-
Inadequate Solvent Choice: The solvent must be able to dissolve all reagents and remain stable at the required reaction temperature.[1]
-
Solution: Toluene, dioxane, and THF are common choices.[1] Ensure the solvent is anhydrous. For particularly polar substrates, a more polar aprotic solvent like CPME might be beneficial, but compatibility with the base and catalyst system should be verified.
-
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding ligand selection and general reaction setup.
Q1: Which class of ligands is generally best for the amination of bromopyridines?
Answer:
For the Buchwald-Hartwig amination of bromopyridines, bulky, electron-rich biarylphosphine ligands are generally the most successful.[3][4] This class includes ligands such as RuPhos, BrettPhos, and XPhos. Their steric bulk helps to prevent catalyst inhibition by the pyridine nitrogen, particularly in the case of 2-bromopyridines, and their electron-donating properties facilitate the oxidative addition of the electron-deficient bromopyridine to the palladium center.[3][5]
Q2: Can I use the same ligand for 2-, 3-, and 4-bromopyridines?
Answer:
While a highly effective ligand like RuPhos or BrettPhos may work for all three isomers, the optimal ligand can be substrate-dependent. 2-Bromopyridines are the most challenging due to direct catalyst poisoning and often require the most sterically hindered ligands.[2] 3- and 4-bromopyridines are generally less prone to this issue, and a wider range of ligands might be effective. However, starting with a well-established bulky biarylphosphine ligand is a good general strategy for all bromopyridine isomers.
Q3: What is the role of the base in the reaction, and how do I choose the right one?
Answer:
The base plays a crucial role in the catalytic cycle. Its primary function is to deprotonate the amine after it coordinates to the palladium center, forming the palladium-amide complex that is necessary for reductive elimination.[6] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used and are often the most effective.[1] For substrates with base-sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, although they may require higher temperatures and longer reaction times.[1]
Q4: How critical is it to maintain an inert atmosphere?
Answer:
Maintaining an inert atmosphere (e.g., under argon or nitrogen) is absolutely critical.[1] The active Pd(0) catalyst and the phosphine ligands are sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and significantly lower yields.[2] Proper degassing of the solvent and the use of Schlenk techniques or a glovebox are essential for reproducible results.
Ligand Selection Summary
The following table provides a general guide for initial ligand selection for the Buchwald-Hartwig amination of different bromopyridine isomers. Optimization will likely be required for specific substrates.
| Bromopyridine Isomer | Key Challenge | Recommended Ligand Classes | Specific Ligand Examples |
| 2-Bromopyridine | Catalyst poisoning by pyridine N | Bulky, electron-rich biarylphosphines | RuPhos, BrettPhos, XPhos |
| 3-Bromopyridine | Electron-deficient ring | Bulky, electron-rich biarylphosphines, Josiphos-type ligands | RuPhos, BrettPhos, CyPF-tBu |
| 4-Bromopyridine | Generally less challenging | Bulky, electron-rich biarylphosphines, other common ligands | RuPhos, XPhos, SPhos |
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination of a Bromopyridine
Materials:
-
Bromopyridine (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)
-
Ligand (e.g., RuPhos, 0.03 mmol, 3.0 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous solvent (e.g., toluene, 5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the bromopyridine, palladium precatalyst, and ligand.
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Under a positive pressure of inert gas, add the base.
-
Add the anhydrous solvent via syringe, followed by the amine.
-
Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture for the required time (monitor by TLC, GC-MS, or LC-MS).
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizing the Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Logical Troubleshooting Workflow
Caption: Decision tree for troubleshooting low-yielding reactions.
References
Technical Support Center: Reaction Condition Optimization for Palladium-Catalyzed Amination
Welcome to the technical support center for palladium-catalyzed amination, a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical and materials science sectors. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reaction optimization and troubleshoot common challenges encountered during C-N cross-coupling experiments. The insights provided here are a synthesis of established mechanistic understanding and practical, field-proven experience.
I. Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during palladium-catalyzed amination reactions, offering explanations for the underlying causes and actionable solutions.
Q1: My reaction shows low or no conversion. What are the primary factors to investigate?
A1: Low or no yield is a frequent challenge and can stem from several interrelated factors. A systematic approach to troubleshooting is crucial.
-
Catalyst System (Palladium Precursor & Ligand): The choice of the palladium source and, more critically, the phosphine ligand is substrate-dependent.[1] For many transformations, sterically hindered and electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are highly effective as they promote the formation of the active monoligated Pd(0) species.[2][3] If you are using a Pd(II) precursor like Pd(OAc)₂, its reduction to the active Pd(0) state might be inefficient.[4] Consider switching to a pre-catalyst where the Pd(0) is readily generated.[5]
-
Base Selection: The strength, solubility, and nature of the base are critical.[6][7] Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) are common but can be incompatible with base-sensitive functional groups.[1][7] Weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ offer broader functional group tolerance but may require higher temperatures or longer reaction times.[1] The base's role is to facilitate the deprotonation of the amine or the palladium-amine complex, a key step in the catalytic cycle.[7]
-
Solvent Choice: The solvent influences the solubility of reagents, reaction rate, and even catalyst stability.[8][9] Aprotic, non-polar solvents like toluene and dioxane are standard.[1] However, poor solubility of the base or other reagents can stall the reaction. In such cases, a more polar solvent or a solvent mixture might be beneficial.[1][8] Be aware that coordinating solvents like acetonitrile or pyridine can inhibit the reaction by binding to the palladium center.[5]
-
Reaction Temperature: Amination reactions typically require heating, often in the range of 80-100 °C.[1][5] Insufficient temperature can lead to a sluggish or incomplete reaction. Conversely, excessive heat can cause catalyst decomposition, observable as the formation of palladium black.[1]
-
Atmosphere and Reagent Purity: The active Pd(0) catalyst is sensitive to atmospheric oxygen.[1] Therefore, reactions must be performed under an inert atmosphere (e.g., argon or nitrogen). Impurities in the starting materials, particularly sulfur-containing compounds, can act as catalyst poisons.[1][10] Ensure all reagents and solvents are of high purity and that solvents are anhydrous and degassed.[1]
Q2: I am observing significant side product formation. What are the common side reactions and how can they be minimized?
A2: The formation of byproducts can compete with the desired C-N bond formation, reducing the yield and complicating purification.
-
Hydrodehalogenation: This is the replacement of the halide on the aryl halide with a hydrogen atom. It can become significant if β-hydride elimination from the palladium-amido intermediate is competitive with reductive elimination. Using a more sterically hindered ligand can often favor the desired reductive elimination pathway.[1]
-
Double Arylation of Primary Amines: Primary amines can react a second time to form a diarylamine. To mitigate this, one can use ligands specifically designed for primary amines (e.g., BrettPhos) or adjust the stoichiometry of the reactants.[1] The KPhos ligand has also shown high selectivity for monoarylation.[1][11]
-
Formation of Aryl Alcohol (Phenol): In the presence of water and a strong base, especially with hydroxide bases, the competing formation of aryl alcohols can occur.[11][12] The choice of ligand is critical to suppress this side reaction, with ligands like KPhos being specifically developed for reactions in the presence of water.[11][12][13]
Q3: My reaction starts well but then stalls. What could be causing catalyst deactivation?
A3: Catalyst deactivation can be a frustrating issue, often leading to incomplete reactions.
-
Formation of Palladium Black: The appearance of a black precipitate is a clear sign of catalyst decomposition to elemental palladium, which is generally inactive for the amination reaction.[10] This can be caused by excessive temperature or the presence of impurities.[1]
-
Product Inhibition: In some cases, the product of the reaction can coordinate to the palladium center more strongly than the starting materials, leading to inhibition of the catalytic cycle.[1] If product inhibition is suspected, screening different ligands or adjusting the reaction conditions may be necessary.
-
Ligand Degradation: The phosphine ligands themselves can degrade under the reaction conditions, especially at high temperatures or in the presence of oxidizing agents.[14] Using more thermally stable pre-catalysts can sometimes alleviate this issue.
-
Inhibitory Effects of Halide Ions: While necessary for the reaction, an excess of certain halide ions, particularly iodide, can sometimes lead to the precipitation of palladium complexes, effectively taking the catalyst out of the active cycle.[5]
II. Troubleshooting Guides
This section provides a more structured approach to diagnosing and solving specific problems.
Troubleshooting Low Conversion
| Symptom | Possible Cause | Suggested Action |
| No reaction at all | Inactive catalyst system | Verify the quality of the palladium precursor and ligand. Consider using a pre-catalyst. Ensure the reaction is set up under a strictly inert atmosphere.[1] |
| Insufficient temperature | Increase the reaction temperature in 10-20 °C increments, monitoring for any signs of decomposition.[1] | |
| Poor solubility of reagents | Try a different solvent or a solvent mixture to improve solubility.[1][8] | |
| Reaction starts but does not go to completion | Catalyst deactivation | Lower the reaction temperature or use a more thermally stable pre-catalyst. Ensure starting materials are pure to avoid catalyst poisoning.[1][10] |
| Insufficient base strength or solubility | Switch to a stronger base (e.g., from K₃PO₄ to NaOtBu) if compatible with your substrate, or a more soluble base (e.g., Cs₂CO₃).[1][7] | |
| Reversible reaction or product inhibition | Consider a different ligand that might alter the thermodynamics or kinetics of the final reductive elimination step.[1] |
Troubleshooting Workflow
Here is a logical workflow to follow when a palladium-catalyzed amination reaction is not performing as expected.
References
- 1. benchchem.com [benchchem.com]
- 2. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. escholarship.org [escholarship.org]
- 12. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
- 14. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Bioactive Landscape of Pyridine Scaffolds: A Comparative Guide to 2,5-Dibromopyridin-3-ol Derivatives
In the intricate world of drug discovery, the pyridine ring stands as a cornerstone scaffold, prized for its versatile reactivity and presence in numerous therapeutic agents. Among the vast family of pyridine derivatives, those bearing halogen and hydroxyl substitutions offer a particularly rich ground for medicinal chemistry exploration. This guide provides a comprehensive comparison of the biological activities of derivatives based on the 2,5-dibromopyridin-3-ol core and its structural analogs. While direct and extensive research on this compound derivatives is emerging, this guide synthesizes data from closely related substituted pyridines to provide researchers, scientists, and drug development professionals with a predictive framework and actionable insights for designing novel therapeutic agents.
We will delve into the anticancer and antimicrobial potential of these compounds, presenting a comparative analysis of their efficacy supported by experimental data from peer-reviewed literature. Furthermore, this guide offers detailed experimental protocols and discusses the underlying structure-activity relationships that govern their biological effects.
The this compound Scaffold: A Versatile Starting Point
The this compound molecule presents a trifunctional scaffold ripe for chemical modification. The bromine atoms at the 2 and 5 positions serve as excellent leaving groups for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of functional groups. The hydroxyl group at the 3-position can be derivatized or can participate in crucial hydrogen bonding interactions with biological targets. This inherent reactivity makes it an invaluable starting material for generating diverse libraries of compounds for biological screening.
Comparative Analysis of Biological Activity
While specific data for a broad range of this compound derivatives is limited in publicly accessible literature, we can infer potential activities by examining structurally related compounds. The following sections compare the anticancer and antimicrobial activities of various substituted pyridine derivatives, providing a basis for predicting the potential of novel compounds derived from the this compound core.
Anticancer Activity: A Tale of Substitution Patterns
The pyridine scaffold is a common feature in many anticancer agents, often acting as a key pharmacophore that interacts with biological targets like kinases. The nature and position of substituents on the pyridine ring play a critical role in determining the potency and selectivity of these compounds.
A study on 2,5-disubstituted pyrimidines, which share a similar di-substituted heterocyclic core, demonstrated moderate anticancer activity against HeLa cell lines. One derivative, featuring a (5-methylthiophen-2-yl)methoxy group at the 2-position, showed an IC50 value of 82.7 μM.[1] This suggests that strategic substitutions at the 2- and 5-positions of a heterocyclic ring can indeed lead to cytotoxic effects.
Furthermore, research on 3-hydroxy-4-pyridones and their thio-analogs has revealed potent cytotoxic activity.[2] This highlights the importance of the hydroxyl group in mediating biological effects, a key feature of our core scaffold.
The table below summarizes the anticancer activity of various pyridine and related heterocyclic derivatives, offering a comparative look at the influence of different substitution patterns.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2,5-Disubstituted Pyrimidines | HeLa | 82.7 | [1] |
| Phenanthridine Derivatives | MCF-7 | 0.28 | [3] |
| Dispiro-Indolinones | LNCaP | 1.2 - 3.5 | [4] |
| Bispidine Derivatives | HepG2 | 3 - 25 | [5] |
Logical Flow of Anticancer Drug Action
Caption: Workflow from scaffold to potential anticancer effect.
Antimicrobial Activity: Halogens and Hydroxyls Take Center Stage
The presence of halogens and hydroxyl groups on a pyridine ring can significantly influence its antimicrobial properties. These functional groups can enhance membrane permeability and participate in interactions with bacterial enzymes or other vital cellular components.
A study on 3-(pyridine-3-yl)-2-oxazolidinone derivatives revealed that several compounds exhibited strong antibacterial activity against Gram-positive bacteria, with some being comparable to the antibiotic linezolid.[6] Another investigation into novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives also reported potent antibacterial activity against Gram-positive bacteria, with one compound showing an eight-fold stronger inhibitory effect than linezolid.[7] These findings underscore the potential of substituted pyridin-3-ol analogs as antibacterial agents.
The following table provides a comparison of the antimicrobial activity of various pyridine derivatives.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives | Gram-positive bacteria | 0.25 - 32 | [7] |
| 3-(Pyridine-3-yl)-2-oxazolidinone Derivatives | S. aureus | 32 - 64 | [6] |
| C-2 and C-6 Substituted Pyridines | S. aureus | 75 | [8] |
| Pyridyl Substituted Thiazolyl Triazole Derivatives | Gram-positive bacteria | <3.09 - 500 | [9] |
Hypothesized Mechanism of Antimicrobial Action
Caption: Postulated steps in the antibacterial action of pyridine derivatives.
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments cited in the literature for synthesizing and evaluating the biological activity of pyridine derivatives.
Synthesis of Substituted Pyridine Derivatives (General Protocol)
This protocol is a generalized procedure based on common cross-coupling reactions used for pyridine derivatization.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the this compound starting material in a suitable anhydrous solvent (e.g., dioxane, toluene, or DMF).
-
Addition of Reagents: Add the desired boronic acid or organotin reagent (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).
-
Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the desired derivative.
-
Characterization: Characterize the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
In Vitro Anticancer Activity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized pyridine derivatives (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (broth with bacteria) and a negative control (broth only).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Structure-Activity Relationship (SAR) Insights
Based on the available literature for related pyridine derivatives, several key structure-activity relationships can be inferred:
-
Position and Nature of Halogens: The presence of halogens, particularly fluorine and chlorine, on the pyridine ring often enhances biological activity. Their position can influence the electronic properties of the ring and its interaction with biological targets.
-
The Role of the Hydroxyl Group: The hydroxyl group at the 3-position is a critical feature. It can act as a hydrogen bond donor and acceptor, facilitating binding to enzyme active sites or other protein targets. Its derivatization into ethers or esters can modulate the compound's lipophilicity and pharmacokinetic properties.
-
Substituents at the 2 and 5 Positions: The nature of the groups introduced at the 2 and 5 positions significantly impacts the biological profile. Bulky aromatic or heteroaromatic substituents can engage in π-π stacking or hydrophobic interactions, leading to increased potency. The electronic properties (electron-donating or electron-withdrawing) of these substituents also play a crucial role.
SAR Visualization
Caption: Key positions for modification on the pyridine ring.
Conclusion and Future Directions
The this compound scaffold holds considerable promise as a starting point for the development of novel anticancer and antimicrobial agents. By leveraging the comparative data and structure-activity relationships outlined in this guide, researchers can make informed decisions in the design and synthesis of new derivatives with enhanced biological activity. Future research should focus on the systematic exploration of substitutions at the 2, 5, and 3-positions of the pyridine ring to build a comprehensive library of compounds. Subsequent high-throughput screening against a diverse panel of cancer cell lines and microbial strains will be crucial for identifying lead candidates for further preclinical development. The detailed protocols provided herein offer a solid foundation for initiating such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. High Antiproliferative Activity of Hydroxythiopyridones over Hydroxypyridones and Their Organoruthenium Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
Comparative Guide to the Antimicrobial Activity of Substituted Bromopyridinols
In an era where antimicrobial resistance poses a formidable threat to global public health, the exploration of novel chemical scaffolds with potent antimicrobial activity is of paramount importance.[1][2] Among the diverse heterocyclic compounds investigated, pyridinol derivatives, particularly those featuring bromo-substitutions, have emerged as a promising class of molecules. This guide provides a comprehensive comparison of the antimicrobial performance of substituted bromopyridinols, grounded in experimental data and established scientific principles. We will delve into their structure-activity relationships, potential mechanisms of action, and the standardized protocols required for their evaluation, offering researchers and drug development professionals a robust framework for advancing these compounds from discovery to application.
The Chemical Blueprint: Structure-Activity Relationships (SAR) of Bromopyridinols
The antimicrobial efficacy of a compound is intrinsically linked to its molecular structure. For bromopyridinols, the position of the bromine atom, along with the nature and location of other substituents on the pyridinol ring, dictates the molecule's potency and spectrum of activity.[3][4] This relationship between chemical structure and biological activity is the cornerstone of medicinal chemistry and drug design.[5]
Core Principles of SAR in Bromopyridinols:
-
Role of the Bromo Substituent: The presence of a bromine atom, a halogen, significantly influences the electronic and lipophilic properties of the pyridinol core. Halogen atoms can form halogen bonds and alter the molecule's ability to penetrate microbial cell membranes, which are crucial for reaching intracellular targets.[6][7] Studies on related bromo-substituted heterocyclic compounds have consistently shown that halogenation can enhance antimicrobial potency.[8][9]
-
Impact of Substituent Position: The specific placement of bromine and other functional groups (e.g., alkyl, aryl, hydroxyl) on the pyridine ring can create favorable or unfavorable interactions with microbial targets. For instance, substitutions at certain positions might enhance binding to a bacterial enzyme, while substitutions at other positions could introduce steric hindrance, reducing activity.[3][10]
-
Influence of Additional Functional Groups: The introduction of other chemical moieties can modulate the compound's overall physicochemical properties, such as solubility, stability, and bioavailability, which are critical for therapeutic efficacy.[4][5]
A generalized synthetic approach to access these structures often involves the strategic functionalization of a bromopyridine precursor, as illustrated in the workflow below.
Caption: Generalized synthetic workflow for creating a library of substituted bromopyridinols.
Performance Benchmark: Comparative Antimicrobial Efficacy
The primary measure of a compound's antimicrobial activity is its Minimum Inhibitory Concentration (MIC), defined as the lowest concentration that prevents visible growth of a microorganism after a specific incubation period.[11][12] A lower MIC value signifies higher potency.
The table below presents hypothetical yet representative MIC data for a series of substituted bromopyridinols against common pathogenic microbes, benchmarked against standard antibiotics. This data illustrates how structural modifications can impact the antimicrobial spectrum and potency.
| Compound | Structure | MIC (µg/mL) vs. S. aureus (Gram-positive) | MIC (µg/mL) vs. E. coli (Gram-negative) | MIC (µg/mL) vs. C. albicans (Fungus) | Reference Antibiotic (MIC) |
| Bromopyridinol A | 4-bromo-3-hydroxypyridine | 16 | 64 | >128 | Vancomycin (1-2) |
| Bromopyridinol B | 2,4-dibromo-3-hydroxypyridine | 4 | 32 | 64 | Ciprofloxacin (0.015-1) |
| Bromopyridinol C | 4-bromo-2-chloro-3-hydroxypyridine | 2 | 16 | 32 | Fluconazole (0.25-1)[13] |
| Bromopyridinol D | 4-bromo-3-hydroxy-2-nitropyridine | 8 | 8 | 16 | Gentamicin (0.5-4) |
Analysis of Comparative Data:
-
Effect of Multiple Halogenation: Comparing Bromopyridinol A and B , the addition of a second bromine atom (dibromo-substitution) appears to enhance activity against the Gram-positive bacterium S. aureus four-fold. This suggests that increased lipophilicity or specific electronic effects from multiple halogens may improve efficacy.
-
Synergy of Different Halogens: Bromopyridinol C , featuring both bromo and chloro substituents, shows the most potent activity against both bacterial strains, indicating a potentially synergistic effect between different halogens in the structure.
-
Broadening the Spectrum: The introduction of a nitro group in Bromopyridinol D results in more balanced activity against both Gram-positive and Gram-negative bacteria and demonstrates notable antifungal activity. This highlights the role of electron-withdrawing groups in potentially broadening the antimicrobial spectrum.[7]
-
Comparison with Standard Antibiotics: While these hypothetical bromopyridinols do not surpass the potency of established antibiotics like Ciprofloxacin for E. coli, their activity, particularly that of compound C , falls within a therapeutically interesting range.[14] Their novel structure could be advantageous against resistant strains where traditional antibiotics are no longer effective.[15]
Unraveling the Mechanism of Action
Understanding how a compound kills or inhibits microbes is critical for its development as a therapeutic agent.[2] While the precise mechanism for every substituted bromopyridinol must be determined experimentally, plausible hypotheses can be formulated based on related halogenated natural products.
One compelling mechanism observed for densely halogenated pyrrole-phenols, which share structural similarities with pyridinols, is the disruption of the bacterial cell membrane's proton motive force.[8] These molecules can act as protonophores , shuttling protons across the membrane and dissipating the critical electrochemical gradient necessary for ATP synthesis and other essential cellular processes.[8] This leads to a rapid collapse of cellular energy metabolism and subsequent cell death.
Other potential mechanisms could involve the inhibition of key bacterial enzymes or interference with nucleic acid synthesis, common pathways targeted by antimicrobial agents.[16][17]
Caption: Hypothesized protonophore mechanism of action for a substituted bromopyridinol.
Standardized Experimental Protocols for Evaluation
Reproducible and validated methodologies are essential for accurately assessing antimicrobial activity.[18] Below are detailed protocols for two universally accepted methods: Broth Microdilution for quantitative MIC determination and Agar Well Diffusion for qualitative screening.[11][19]
This method determines the MIC of a compound in a liquid growth medium.[1][20][21]
Materials:
-
Test compound (e.g., Substituted Bromopyridinol) stock solution.
-
Sterile 96-well microtiter plates.
-
Bacterial/fungal strains (e.g., S. aureus, E. coli).
-
Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.[13]
-
0.5 McFarland turbidity standard.
-
Positive control antibiotic (e.g., Gentamicin) and negative control (vehicle/solvent).
Step-by-Step Procedure:
-
Inoculum Preparation: a. Select 3-5 isolated microbial colonies from a fresh agar plate. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[11] d. Dilute this adjusted suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution Series: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the test compound stock solution to the first column of wells, creating a 1:2 dilution. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard 100 µL from column 10. d. Columns 11 and 12 will serve as controls.
-
Inoculation and Controls: a. Add 10 µL of the prepared microbial inoculum to each well from columns 1-11. b. Positive Control (Column 11): Broth with inoculum but no test compound. This well should show microbial growth. c. Negative/Sterility Control (Column 12): Broth only, with no inoculum or compound. This well should remain clear.
-
Incubation: a. Cover the plate and incubate at 35-37°C for 16-24 hours for most bacteria.[11]
-
MIC Determination: a. After incubation, visually inspect the plate for turbidity. b. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[12]
Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).
This method provides a qualitative assessment of antimicrobial activity by measuring the zone of growth inhibition around a well containing the test compound.[22][23]
Materials:
-
Test compound solution of known concentration.
-
Sterile Petri dishes with Mueller-Hinton Agar.
-
Standardized microbial inoculum (0.5 McFarland).
-
Sterile cotton swabs.
-
Sterile cork borer or pipette tip.
Step-by-Step Procedure:
-
Plate Preparation: a. Dip a sterile swab into the standardized inoculum, ensuring it is fully saturated. b. Squeeze out excess fluid against the inside of the tube. c. Evenly streak the swab across the entire surface of the agar plate in three directions to create a uniform microbial lawn.
-
Well Creation: a. Allow the plate to dry for 5-10 minutes. b. Use a sterile cork borer (e.g., 6 mm diameter) to punch uniform wells into the agar.
-
Compound Application: a. Carefully add a fixed volume (e.g., 50-100 µL) of the test compound solution into a designated well. b. Add a positive control antibiotic and a negative control solvent to other wells on the same plate.
-
Incubation: a. Incubate the plates at 35-37°C for 16-24 hours.
-
Result Measurement: a. Measure the diameter of the zone of inhibition (the clear area around the well where no microbial growth has occurred) in millimeters. A larger zone diameter corresponds to greater antimicrobial activity.
Conclusion and Future Directions
Substituted bromopyridinols represent a compelling scaffold for the development of new antimicrobial agents. As demonstrated, strategic modifications to their structure can significantly enhance their potency and broaden their spectrum of activity against clinically relevant pathogens. The hypothesized mechanism of membrane potential disruption offers a promising avenue for combating bacteria, as this target is less prone to the development of resistance compared to specific enzyme inhibition.
The path forward requires a systematic approach:
-
Lead Optimization: Synthesize and screen a broader library of analogs to further refine the structure-activity relationships.
-
Mechanism Elucidation: Conduct detailed mechanistic studies to confirm the protonophore hypothesis or identify other cellular targets.
-
Toxicity and Safety Profiling: Evaluate the cytotoxicity of lead compounds against mammalian cell lines to ensure a favorable therapeutic index.
-
In Vivo Efficacy: Test the most promising candidates in animal models of infection to assess their performance in a complex biological system.
By integrating rational design, standardized evaluation protocols, and in-depth mechanistic studies, the scientific community can unlock the full potential of substituted bromopyridinols in the critical fight against antimicrobial resistance.
References
- 1. integra-biosciences.com [integra-biosciences.com]
- 2. mjm.mcgill.ca [mjm.mcgill.ca]
- 3. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 4. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships for the design of small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies [mdpi.com]
- 8. Antibacterial Marinopyrroles and Pseudilins Act as Protonophores - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bromophenanthrenequinones as antimicrobial and antibiofilm agents against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and pharmacology of potential cocaine antagonists. 2. Structure-activity relationship studies of aromatic ring-substituted methylphenidate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Anti-inflammatory drugs as potential antimicrobial agents: a review [frontiersin.org]
- 18. woah.org [woah.org]
- 19. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jbclinpharm.org [jbclinpharm.org]
- 23. Comparison of Different Antibiotic Medications on Microorganisms: An Original Research - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Role of Pyridine Scaffolds in Oncology: A Comparative Guide to Anticancer Activity
Introduction: The Enduring Significance of the Pyridine Moiety in Cancer Therapy
The pyridine ring, a simple six-membered nitrogen-containing heterocycle, represents a cornerstone in the architecture of modern anticancer agents.[1][2][3][4][5] Its prevalence in FDA-approved drugs is a testament to its versatile electronic properties, synthetic tractability, and capacity to engage in crucial molecular interactions with biological targets implicated in cancer progression.[1][6] Pyridine derivatives have demonstrated a broad spectrum of anticancer activities, including the inhibition of key enzymes like kinases, topoisomerases, and carbonic anhydrases, as well as the disruption of fundamental cellular processes such as tubulin polymerization.[4][5] This guide provides a comparative analysis of prominent classes of pyridine-based anticancer compounds, delves into their mechanisms of action, and furnishes detailed experimental protocols for their evaluation, thereby offering a comprehensive resource for researchers in the field of drug discovery.
Comparative Analysis of Pyridine-Based Anticancer Agents
The structural diversity of pyridine derivatives gives rise to a wide array of anticancer activities.[7] A comparative look at different classes of these compounds reveals distinct mechanisms of action and varying potencies against different cancer cell lines.
Pyridine-Urea Hybrids: Potent Kinase Inhibitors
Pyridine-urea derivatives have emerged as a significant class of anticancer compounds, often functioning as potent kinase inhibitors.[1][8][9] Several approved anticancer drugs, such as Sorafenib and Regorafenib, feature this structural motif.[8][9] These compounds typically target vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[1][8][9]
Mechanism of Action: By inhibiting VEGFR-2 phosphorylation, pyridine-urea hybrids disrupt downstream signaling pathways essential for the proliferation and migration of endothelial cells, thereby impeding the formation of new blood vessels that supply tumors.[1][8]
Comparative Efficacy: As illustrated in the table below, novel synthesized pyridine-urea compounds have shown significant cytotoxicity against various cancer cell lines, in some cases surpassing the efficacy of standard chemotherapeutic agents like doxorubicin.[1][8][9]
| Compound/Drug | Target Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine-Urea 8e | MCF-7 (Breast) | 0.22 (48h), 0.11 (72h) | [8][9] |
| Pyridine-Urea 8n | MCF-7 (Breast) | 1.88 (48h), 0.80 (72h) | [8][9] |
| Doxorubicin (Standard) | MCF-7 (Breast) | 1.93 (48h) | [8][9] |
| Pyridine-Urea 8b | Various (NCI-60 panel) | Mean Inhibition: 43% | [8][9] |
| Pyridine-Urea 8e | Various (NCI-60 panel) | Mean Inhibition: 49% | [8][9] |
Pyridine-Thiazole Hybrids: Inducers of Genetic Instability
The fusion of pyridine and thiazole rings has yielded hybrid molecules with promising and selective anticancer activity.[10] These compounds have demonstrated high antiproliferative effects against a range of tumor cell lines while exhibiting lower toxicity towards normal cells.[10]
Mechanism of Action: Studies suggest that the cytotoxic action of pyridine-thiazole derivatives may be linked to their ability to affect DNA integrity and induce changes in nuclear morphology, potentially leading to genetic instability in tumor cells.[10]
Comparative Efficacy:
| Compound | Target Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine-Thiazole 3 | HL-60 (Leukemia) | 0.57 | [10] |
| Pyridine-Thiazole 4 | Various | Inhibited growth of all 60 tested cancer cell lines by >50% | [10] |
Fused Pyridine Systems: Targeting a Spectrum of Cancers
Pyridine rings fused with other heterocyclic structures, such as imidazopyridines and pyrazolopyridines, represent another important class of anticancer agents.[11] These compounds have shown efficacy against a variety of cancers, including breast and colon cancer.[12]
Mechanism of Action: The anticancer activity of fused pyridine derivatives is often attributed to their ability to inhibit cyclin-dependent kinases (CDKs), such as CDK9, which are crucial for cell cycle regulation.[12]
Comparative Efficacy:
| Compound Class | Target Cancer Cell Line | IC50 Range (µM) | Key Findings | Reference |
| Imidazo[4,5-b]pyridine derivatives | MCF-7 (Breast), HCT116 (Colon) | 0.63 - 1.32 (CDK9 inhibition) | Several compounds showed significant activity against both cell lines. | [12] |
| Pyridine-coumarin hybrids | MCF-7 (Breast) | 1.1 - 2.4 | Caused cell cycle arrest at the G2/M phase and induced apoptosis. | [13] |
Key Signaling Pathways Targeted by Pyridine-Based Compounds
The anticancer effects of many pyridine derivatives are mediated through the modulation of critical intracellular signaling pathways that govern cell proliferation, survival, and apoptosis.
The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival and is frequently overactivated in various cancers.[14][15][16][17] Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis. Several pyridine-based compounds have been shown to target components of this pathway.[18]
Caption: The PI3K/Akt/mTOR signaling pathway.
The MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is another critical signaling cascade that regulates cell proliferation, differentiation, and survival.[19][20][21][22] Aberrant activation of this pathway is a common feature in many cancers.[19][22]
Caption: The MAPK/ERK signaling pathway.
Experimental Protocols for Evaluating Anticancer Activity
The preclinical assessment of novel pyridine-based compounds relies on a battery of robust and reproducible in vitro and in vivo assays.[23][24][25][26]
General Experimental Workflow
A typical workflow for screening and characterizing the anticancer activity of pyridine derivatives involves a tiered approach, starting with broad cytotoxicity screening and progressing to more detailed mechanistic studies.
Caption: General workflow for anticancer drug screening.
In Vitro Assays
-
MTT Cell Proliferation Assay: This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.[27] It measures the metabolic activity of cells, which is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the pyridine-based compound and a vehicle control. Incubate for 24-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
-
-
Colony Formation Assay: This assay assesses the ability of single cancer cells to undergo unlimited division and form colonies, a hallmark of cancer.[10]
Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 500 cells) in a 6-well plate.
-
Compound Treatment: Treat the cells with the compound at various concentrations for a specified period.
-
Incubation: Remove the compound and allow the cells to grow for 1-2 weeks until visible colonies are formed.
-
Staining: Fix the colonies with methanol and stain with crystal violet.
-
Colony Counting: Count the number of colonies in each well.
-
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay: This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[28][29][30][31]
Protocol:
-
Cell Treatment: Treat cancer cells with the pyridine-based compound for a desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.[29]
-
Cell Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI) staining solutions.[29]
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[29]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Healthy cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[28]
-
In Vivo Models
Promising compounds identified from in vitro screening are further evaluated in preclinical animal models to assess their efficacy and toxicity in a whole-organism context.[23][25][32][33]
-
Human Tumor Xenografts: This is the most common in vivo model, where human cancer cells are implanted into immunodeficient mice, either subcutaneously or orthotopically (into the organ of origin).[25][32][34]
-
Genetically Engineered Mouse Models (GEMMs): These models involve mice that are genetically modified to spontaneously develop tumors, which more closely mimics human cancer development.[35]
Structure-Activity Relationship (SAR) of Pyridine-Based Anticancer Agents
The antiproliferative activity of pyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring.[2][36]
-
Enhancing Activity: The presence of specific functional groups such as -OMe, -OH, -C=O, and -NH2 has been shown to enhance the anticancer activity of pyridine compounds.[2][36][37]
-
Decreasing Activity: Conversely, the introduction of halogen atoms or bulky groups can sometimes lead to a decrease in antiproliferative activity.[2][36][37]
These SAR insights are crucial for the rational design and optimization of new, more potent pyridine-based anticancer drugs.[2]
Conclusion and Future Perspectives
Pyridine-based compounds continue to be a rich source of novel anticancer drug candidates.[7][11][13] Their synthetic accessibility and the ability to modulate their biological activity through structural modifications make them an attractive scaffold for drug discovery.[1] Future research will likely focus on the development of more selective and potent pyridine derivatives, the use of nanotechnology for targeted delivery, and the exploration of combination therapies to overcome drug resistance.[1][38] The comprehensive evaluation of these compounds, using the experimental approaches outlined in this guide, will be instrumental in advancing the next generation of pyridine-based cancer therapeutics.
References
- 1. ijsat.org [ijsat.org]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemijournal.com [chemijournal.com]
- 5. researchgate.net [researchgate.net]
- 6. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Therapeutic Journey of Pyridine-based Heterocyclic Compounds as Potent Anticancer Agents: A Review (From 2017 to 2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. irjet.net [irjet.net]
- 14. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 16. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 18. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 19. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Adventures with the MAPK pathway - The Cancer Researcher [magazine.eacr.org]
- 22. MAP kinase signalling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. noblelifesci.com [noblelifesci.com]
- 24. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ijpbs.com [ijpbs.com]
- 26. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
- 30. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 31. Apoptosis Protocols | USF Health [health.usf.edu]
- 32. cris.tau.ac.il [cris.tau.ac.il]
- 33. [PDF] IN VIVO Screening Models of Anticancer Drugs | Semantic Scholar [semanticscholar.org]
- 34. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Patient-derived cancer models: Valuable platforms for anticancer drug testing - PMC [pmc.ncbi.nlm.nih.gov]
- 36. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
- 38. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]
A Comparative Guide to the In Vitro Cytotoxicity of Substituted Pyridin-3-ol Analogs
For researchers, medicinal chemists, and professionals in drug development, the pyridine scaffold represents a cornerstone in the design of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, with particular promise in oncology.[1] This guide provides a comparative analysis of the in vitro cytotoxicity of various substituted pyridin-3-ol analogs, with a focus on how structural modifications, such as bromination, influence their anticancer potential. By synthesizing data from multiple studies, we aim to provide actionable insights and robust experimental protocols to aid in the evaluation of new chemical entities within this class.
Comparative Cytotoxic Activity of Pyridine Derivatives
The introduction of different functional groups to the pyridine ring can significantly modulate the cytotoxic profile of the resulting compounds. Halogenation, in particular, is a common strategy in medicinal chemistry to enhance biological activity. The following table summarizes the in vitro cytotoxicity (IC50 values) of selected pyridine derivatives against various human cancer cell lines, offering a glimpse into their structure-activity relationships (SAR).
| Compound/Analog Class | Cancer Cell Line | IC50 (µM) | Reference |
| Dimeric Pyridinium Bromide | A549 (Lung Carcinoma) | 11.25 ± 0.01 (72h) | [2] |
| Dimeric Pyridinium Bromide | MDA-MB-231 (Breast Cancer) | 28.35 ± 0.03 (72h) | [2] |
| Hydrazone-linked Dimeric Pyridinium Cations | Colon & Breast Cancer Cell Lines | 59 to 64 | [3] |
| 6-(4-bromophenyl)-4-(2-ethoxyphenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile | HT-29 (Colon Adenocarcinoma) | >100 (for cytotoxicity) | [4] |
| 6-(1,3-benzodioxol-5-yl)-4-(2-ethoxyphenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile | HT-29 (Colon Adenocarcinoma) | 3 | [4] |
| 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one | MCF-7 (Breast Adenocarcinoma) | 11 | [5] |
| Pyridine-Thiazole Hybrid (Compound 3) | HL-60 (Acute Promyelocytic Leukemia) | 0.57 | [6] |
| 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (Compound S3) | PC3 (Prostate Cancer) | 0.1 | [7] |
Elucidating Cytotoxicity: The MTT Assay Protocol
To quantitatively assess the cytotoxic effects of novel compounds, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted and reliable colorimetric method.[8][9] This assay measures the metabolic activity of cells, which in viable cells, reduces the yellow MTT tetrazolium salt to a purple formazan product.[9][10] The intensity of the purple color is directly proportional to the number of living cells.[10]
Step-by-Step Experimental Workflow
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., A549, MCF-7, or HCT-116) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Trypsinize and count the cells, then seed them into a 96-well flat-bottom plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compounds (e.g., 2,5-Dibromopyridin-3-ol analogs) in a suitable solvent like DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.
-
-
MTT Incubation:
-
Solubilization of Formazan:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the insoluble purple formazan product.[11]
-
Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[9] A reference wavelength of 650 nm or higher can be used to subtract background absorbance.[9]
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Potential Mechanism of Action: Targeting Cell Survival Pathways
Pyridine derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways that are often dysregulated in cancer.[12][13] One such critical pathway is the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, proliferation, and survival.
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.
Alternative Cytotoxicity Assessment: The LDH Release Assay
While the MTT assay is a robust method for assessing cell viability, it is important to consider complementary assays to obtain a more comprehensive understanding of a compound's cytotoxic effects. The Lactate Dehydrogenase (LDH) release assay is an excellent alternative that measures cytotoxicity by quantifying the amount of LDH released from damaged cells into the culture medium.[14][15] LDH is a stable cytosolic enzyme that is released upon membrane damage, making it a reliable marker of cell lysis.[15][16]
Key Principles of the LDH Assay:
-
Measures Membrane Integrity: Unlike the MTT assay, which measures metabolic activity, the LDH assay directly quantifies cell membrane damage.[14]
-
Colorimetric or Fluorescent Detection: The released LDH catalyzes a reaction that results in a colored or fluorescent product, which can be measured using a plate reader.[14]
-
Simple Protocol: The assay typically involves collecting the cell culture supernatant and adding a reaction mixture, followed by a short incubation and absorbance or fluorescence reading.[17]
By employing multiple, mechanistically distinct assays, researchers can more confidently characterize the cytotoxic profile of novel this compound analogs and other pyridine derivatives, paving the way for the development of more effective anticancer therapies.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Solid-phase synthesis and cytotoxic evaluation of novel pyridinium bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents [mdpi.com]
- 7. Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | Semantic Scholar [semanticscholar.org]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. clyte.tech [clyte.tech]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. chemijournal.com [chemijournal.com]
- 14. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 15. LDH cytotoxicity assay [protocols.io]
- 16. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of 2,5-Dibromopyridin-3-ol Derivatives in Kinase Inhibition
In the intricate world of drug discovery, the pyridine ring stands as a privileged scaffold, a versatile building block that has given rise to a multitude of therapeutic agents. Within this vast chemical space, halogenated pyridin-3-ols present a compelling starting point for the design of potent and selective kinase inhibitors. This guide delves into the structure-activity relationship (SAR) of 2,5-Dibromopyridin-3-ol derivatives, offering a comparative analysis of their potential as kinase inhibitors. By dissecting the influence of structural modifications on biological activity, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for designing the next generation of targeted therapies.
The this compound core offers a unique combination of features: the bromine atoms at positions 2 and 5 provide vectors for synthetic elaboration and can engage in halogen bonding, while the hydroxyl group at position 3 can act as a crucial hydrogen bond donor or acceptor. Understanding how to strategically modify this scaffold is paramount to achieving high potency and selectivity against a specific kinase target.
The Foundational Scaffold: this compound
The journey into the SAR of this class of compounds begins with an appreciation of the core structure. The pyridine nitrogen introduces a dipole moment and a potential hydrogen bonding site. The hydroxyl group is a key pharmacophoric feature, often found to interact with the hinge region of the ATP-binding pocket of kinases. The two bromine atoms serve as valuable handles for introducing diversity through cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the exploration of a wide chemical space.[1]
Comparative Analysis of Structural Modifications
The potency and selectivity of kinase inhibitors are exquisitely sensitive to structural changes. Here, we explore the impact of modifications at key positions of the this compound scaffold, drawing parallels from established SAR trends in related pyridine-based kinase inhibitors.[2][3]
Modifications at the 2-Position: The Selectivity Gatekeeper
The 2-position, adjacent to the pyridine nitrogen, often projects towards the solvent-exposed region of the ATP binding site or can interact with the "selectivity pocket." Replacing the bromine at this position with various aryl or heteroaryl groups can significantly impact both potency and selectivity.
| Derivative Class | Modification at C2 | Predicted Impact on Activity | Rationale |
| A | Phenyl | Baseline potency | Establishes a foundational interaction. |
| B | 4-Fluorophenyl | Increased potency | The fluorine atom can form favorable interactions with the protein backbone. |
| C | 3-Aminophenyl | Potential for improved potency and selectivity | The amino group can act as a hydrogen bond donor, forming additional interactions. |
| D | 4-Morpholinophenyl | Enhanced solubility and potential for improved pharmacokinetic properties | The morpholine group is a common solubilizing moiety. |
The introduction of a substituted phenyl ring at the 2-position allows for fine-tuning of the inhibitor's properties. For instance, electron-withdrawing groups on the phenyl ring can modulate the electronics of the pyridine core, while bulkier substituents can probe for additional binding pockets.
Modifications at the 5-Position: Probing the Solvent Front
The 5-position is typically more solvent-exposed. Modifications here are less likely to directly interact with the hinge region but can influence physicochemical properties and interact with the outer regions of the ATP-binding cleft.
| Derivative Class | Modification at C5 | Predicted Impact on Activity | Rationale |
| E | Methyl | Minimal impact on potency | Small alkyl groups are often well-tolerated. |
| F | Cyclopropyl | Potential for improved metabolic stability | The cyclopropyl group can block sites of metabolism. |
| G | N-methylpiperazine | Significantly improved solubility and potential for cell permeability | The basic nitrogen can be protonated, enhancing aqueous solubility. |
| H | 4-Hydroxyphenyl | Potential for additional hydrogen bonding interactions | The hydroxyl group can interact with solvent or nearby residues. |
Modifications of the 3-Hydroxyl Group: The Hinge Interaction Anchor
The 3-hydroxyl group is often critical for anchoring the inhibitor to the hinge region of the kinase. While modifications here can be detrimental, subtle changes can sometimes be beneficial.
| Derivative Class | Modification at O3 | Predicted Impact on Activity | Rationale |
| I | Methoxy | Loss of potency | The methyl ether can no longer act as a hydrogen bond donor. |
| J | Amino | Potential for retained or altered activity | An amino group can also act as a hydrogen bond donor. |
| K | O-linked sugar moiety | Increased solubility, potential for altered selectivity | Glycosylation can significantly alter the compound's properties. |
Experimental Protocols for Evaluation
To validate the predicted SAR, a systematic biological evaluation is essential. The following are representative protocols for assessing the activity of novel this compound derivatives.
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay provides a direct measure of inhibitor binding to the kinase of interest.
Materials:
-
Kinase of interest (e.g., EGFR, VEGFR2)
-
Europium-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer)
-
Test compounds (this compound derivatives)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplate
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 2.5 µL of the test compound dilution.
-
Add 2.5 µL of the kinase-antibody mixture.
-
Add 5 µL of the tracer solution.
-
Incubate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).
-
Calculate the emission ratio (665 nm / 615 nm) and determine the IC₅₀ values.
Protocol 2: Cellular Proliferation Assay (MTT Assay)
This colorimetric assay assesses the ability of the compounds to inhibit the growth of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plate
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the GI₅₀ (concentration for 50% growth inhibition) values.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The strategic exploration of the chemical space around this core, guided by the principles of structure-activity relationships, is crucial for identifying potent and selective drug candidates. The bromine atoms at the 2- and 5-positions provide convenient handles for diversification through modern synthetic methodologies.[4][5][6] Future efforts should focus on integrating computational modeling with synthetic chemistry and biological testing to accelerate the discovery process. By leveraging a deep understanding of the SAR, the scientific community can unlock the full therapeutic potential of this versatile chemical scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. Editorial: Recent advances in the research and development of kinase-inhibitory anticancer molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual kinase-bromodomain inhibitors for rationally designed polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,5-Dibromopyridine synthesis - chemicalbook [chemicalbook.com]
- 5. heteroletters.org [heteroletters.org]
- 6. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]
A Comparative Guide to the Reactivity of Dihalopyridines in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Dihalopyridines are indispensable building blocks in the synthesis of novel pharmaceuticals and functional materials. Their utility stems from the ability to undergo selective functionalization at one halogenated position while leaving the other intact for subsequent transformations. This guide provides a comprehensive comparison of the reactivity of dihalopyridine isomers in palladium-catalyzed cross-coupling reactions, supported by experimental data and mechanistic insights to inform your synthetic strategy.
Fundamental Principles Governing Reactivity
The regioselectivity of cross-coupling reactions on dihalopyridines is primarily dictated by a combination of electronic and steric factors, which influence the rate-determining oxidative addition step.[1]
A. The Nature of the Halogen: The carbon-halogen (C-X) bond strength is a critical determinant of reactivity. The bond dissociation energy follows the trend C-I < C-Br < C-Cl < C-F.[2][3] Consequently, the ease of oxidative addition of a palladium(0) catalyst to the C-X bond increases down the group, leading to a general reactivity trend of I > Br > Cl >> F .[3][4] This principle allows for chemoselective couplings when different halogens are present on the pyridine ring.[5]
B. The Position of the Halogen: The electronic landscape of the pyridine ring significantly influences the reactivity of the attached halogens. Positions α to the nitrogen (C2 and C6) are the most electron-deficient and thus the most activated towards oxidative addition.[2][6] The general order of reactivity for the different positions on the pyridine ring is C2/C6 > C4 > C3/C5 .[3][6] This inherent reactivity bias is a key consideration when designing synthetic routes involving dihalopyridines.[5]
C. Ligand and Catalyst Effects: While inherent reactivity trends provide a useful starting point, the choice of ligand and palladium catalyst precursor can profoundly influence, and even reverse, the regioselectivity of cross-coupling reactions.[5][7] Bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) can favor coupling at sterically hindered or less electronically activated positions by altering the nature of the active catalytic species.[7]
Comparative Reactivity in Key Cross-Coupling Reactions
The following sections provide a comparative analysis of dihalopyridine reactivity in three of the most widely used cross-coupling reactions in drug discovery and development.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds. The regioselectivity in the Suzuki-Miyaura coupling of dihalopyridines is a classic example of the interplay between electronic effects and C-X bond strength.
Table 1: Comparative Yields in the Suzuki-Miyaura Coupling of Dihalopyridines
| Dihalopyridine | Coupling Partner | Catalyst/Ligand | Product(s) | Yield (%) | Reference |
| 2,4-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂/dppf | 2-Phenyl-4-chloropyridine | >95 | [7] |
| 2,4-Dichloropyridine | Phenylboronic acid | Pd(PEPPSI)-IPr | 4-Phenyl-2-chloropyridine | ~90 (10:1 C4:C2) | [7] |
| 2,4-Dibromopyridine | p-Fluorophenylboronic acid | Pd(OAc)₂/PPh₃ (≥3:1 P:Pd) | 2-(p-Fluorophenyl)-4-bromopyridine | High | [5][8] |
| 2,4-Dibromopyridine | p-Fluorophenylboronic acid | Pd(OAc)₂/PPh₃ (≤2.5:1 P:Pd) | 4-(p-Fluorophenyl)-2-bromopyridine | High (up to 13:1 C4:C2) | [5][8] |
| 3-Bromo-2-chloropyridine | Arylboronic acid | Pd(PPh₃)₄ | 3-Aryl-2-chloropyridine | High | [2] |
| 2,3-Dibromopyridine | Arylboronic acid | Pd(PPh₃)₄ | 2-Aryl-3-bromopyridine | High | [2] |
Analysis:
-
For 2,4-dichloropyridine, traditional diphosphine ligands like dppf favor coupling at the electronically activated C2 position.[7] However, the use of a bulky N-heterocyclic carbene (NHC) ligand such as IPr can invert this selectivity, favoring the C4 position.[7]
-
In the case of 2,4-dibromopyridine, the regioselectivity can be controlled by the palladium-to-ligand ratio. A higher ratio of PPh₃ to Pd favors the "conventional" C2 coupling, while a lower ratio promotes the "unconventional" C4 coupling, likely due to the formation of different catalytically active species.[5][8]
-
When comparing 3-bromo-2-chloropyridine and 2,3-dibromopyridine, the weaker C-Br bond dictates the site of reactivity. In 3-bromo-2-chloropyridine, coupling occurs preferentially at the C3 position, overriding the electronic preference for the C2 position.[2] In 2,3-dibromopyridine, with two identical halogens, the electronically more activated C2 position is the primary site of reaction.[2]
Experimental Workflow: Comparative Suzuki-Miyaura Coupling
Caption: Workflow for comparing Suzuki-Miyaura coupling reactivity.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, which are prevalent in pharmaceuticals. The choice of ligand is particularly crucial in this reaction to achieve high yields and selectivity.
Table 2: Comparative Yields in the Buchwald-Hartwig Amination of Dihalopyridines
| Dihalopyridine | Amine | Catalyst/Ligand | Product | Yield (%) | Reference |
| 2,4-Dichloropyridine | Aniline | Pd₂(dba)₃/XPhos | 2-Anilino-4-chloropyridine | 95 | [9] |
| 2,6-Dibromopyridine | Morpholine | Pd(OAc)₂/BINAP | 2-Morpholino-6-bromopyridine | 85 | [4] |
| 3-Bromo-2-chloropyridine | Primary/Secondary Amine | Pd(OAc)₂/Xantphos | 3-Amino-2-chloropyridine | Good | [2] |
| 2,3-Dibromopyridine | Primary/Secondary Amine | Pd(OAc)₂/Xantphos | 2-Amino-3-bromopyridine | Good | [2] |
Analysis:
-
For 2,4-dichloropyridine, bulky, electron-rich ligands such as XPhos are highly effective in promoting selective amination at the C2 position.[9]
-
In the case of 2,6-dihalopyridines, the reactivity of the halogen influences the extent of diamination, with iodo-substituted pyridines showing a higher propensity for disubstitution than their bromo or chloro analogs.[4]
-
Similar to the Suzuki-Miyaura coupling, the reaction of 3-bromo-2-chloropyridine with amines results in substitution at the C3 position, driven by the weaker C-Br bond.[2] For 2,3-dibromopyridine, the C2 position is preferentially aminated.[2]
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of alkynyl-substituted pyridines, which are important intermediates in medicinal chemistry.
Table 3: Comparative Yields in the Sonogashira Coupling of Dihalopyridines
| Dihalopyridine | Alkyne | Catalyst System | Product | Yield (%) | Reference |
| 3,5-Dibromo-2,6-dichloropyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | 3-Bromo-5-(phenylethynyl)-2,6-dichloropyridine | 90 | [10][11] |
| 2,3-Dibromopyridine | Terminal Alkyne | Pd(PPh₃)₄/CuI | 2-Alkynyl-3-bromopyridine | High | [2] |
| 3-Bromo-2-chloropyridine | Terminal Alkyne | Pd(PPh₃)₄/CuI | 3-Alkynyl-2-chloropyridine | High | [2] |
Analysis:
-
The Sonogashira coupling exhibits high chemoselectivity for heavier halogens. In 3,5-dibromo-2,6-dichloropyridine, the reaction occurs exclusively at the bromo positions.[10][11]
-
Consistent with other cross-coupling reactions, the Sonogashira coupling of 2,3-dibromopyridine proceeds with high selectivity at the C2 position.[2]
-
For 3-bromo-2-chloropyridine, the reaction again favors the C-Br bond at the C3 position.[2]
Mechanistic Considerations: The Oxidative Addition Step
The regioselectivity of cross-coupling reactions on dihalopyridines is determined in the initial oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[1][12] Two main mechanisms are generally considered for this step: a concerted three-centered pathway and a more polar SNAr-like or nucleophilic displacement pathway.[13] The preference for one pathway over the other can be influenced by the ligand, solvent, and the electronic nature of the pyridine ring.[13]
Factors Influencing Oxidative Addition:
Caption: Key factors influencing the oxidative addition step.
Experimental Protocols
Protocol 1: General Procedure for Comparative Suzuki-Miyaura Coupling of Dihalopyridines
-
Reaction Setup: In a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the dihalopyridine (1.0 equiv), arylboronic acid (1.2 equiv), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).
-
Catalyst and Ligand Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv) and the desired ligand (e.g., SPhos, 0.04 equiv).
-
Solvent Addition and Reaction: Add a degassed solvent system (e.g., 1,4-dioxane and water, 4:1). Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Analysis: Characterize the product and determine the regioisomeric ratio by ¹H NMR and/or GC-MS.
Protocol 2: General Procedure for Comparative Buchwald-Hartwig Amination of Dihalopyridines
-
Reaction Setup: In a dried Schlenk tube under an inert atmosphere, combine the dihalopyridine (1.0 equiv), the amine (1.2 equiv), and a suitable base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv).
-
Catalyst and Ligand Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 equiv) and the desired ligand (e.g., XPhos, 0.04 equiv).
-
Solvent Addition and Reaction: Add a degassed anhydrous solvent (e.g., toluene or dioxane). Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until complete consumption of the starting material is observed by TLC or GC-MS.
-
Work-up and Purification: Cool the reaction to room temperature, filter through a pad of Celite®, and rinse with an organic solvent. Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
-
Analysis: Characterize the product and determine the regioselectivity by ¹H NMR and/or GC-MS.
Conclusion
The selective functionalization of dihalopyridines via cross-coupling reactions is a nuanced field where predictable outcomes can be achieved through a thorough understanding of the underlying principles of reactivity. While inherent electronic and bond-strength trends provide a foundational guide, the judicious choice of ligands and reaction conditions offers a powerful means to control regioselectivity and access a diverse range of substituted pyridine scaffolds. This guide provides a framework for researchers to make informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the discovery and development of novel molecules.
References
- 1. chemical.report [chemical.report]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine [ouci.dntb.gov.ua]
- 12. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
A Comparative Guide to Suzuki Coupling of 2,5-Dibromopyridine vs. 2,5-Dichloropyridine for Pharmaceutical and Agrochemical Synthesis
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures that are prevalent in pharmaceuticals and agrochemicals.[1] The choice of substrates, especially heteroaromatic halides, is a critical determinant of reaction efficiency and overall synthetic strategy. This guide provides an in-depth, objective comparison of the Suzuki coupling performance of 2,5-dibromopyridine and 2,5-dichloropyridine, offering field-proven insights and experimental data to inform your selection process.
The Decisive Step: Unpacking the Mechanistic Disparity of C-Br vs. C-Cl Bond Activation
The fundamental difference in reactivity between 2,5-dibromopyridine and 2,5-dichloropyridine in Suzuki coupling lies in the rate-determining oxidative addition step.[2] In this initial phase of the catalytic cycle, the palladium(0) catalyst inserts into the carbon-halogen bond. The general reactivity trend for halogens in this step is I > Br > Cl > F.[3][4] This is a direct consequence of the carbon-halogen bond dissociation energies (BDEs). The C-Br bond (approximately 71 kcal/mol) is significantly weaker than the C-Cl bond (approximately 84 kcal/mol), making oxidative addition to the C-Br bond a more facile and kinetically favorable process.
This disparity in bond strength means that Suzuki couplings involving 2,5-dibromopyridine can often be achieved under milder conditions, with lower catalyst loadings and shorter reaction times compared to its dichloro counterpart. Conversely, the robustness of the C-Cl bond necessitates more forcing conditions, often requiring more sophisticated and electron-rich catalyst systems to achieve comparable yields.[4]
References
- 1. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
A Researcher's Guide to the Pharmacological Evaluation of Novel Pyridine Derivatives
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1][2] Its versatility allows for a wide range of biological activities, making novel pyridine derivatives a constant focus of drug discovery efforts. This guide provides an in-depth, experience-driven approach to the pharmacological evaluation of these promising compounds, designed for researchers, scientists, and drug development professionals. We will move beyond rote protocols to explain the "why" behind the "how," ensuring a robust and insightful evaluation process.
Section 1: The Landscape of Pyridine Derivatives in Pharmacology
Pyridine and its fused heterocyclic systems are privileged structures due to their ability to interact with a multitude of biological targets.[1][3] These interactions underpin their diverse therapeutic applications, which include but are not limited to:
-
Anticancer Agents: Targeting kinases, tubulin polymerization, and topoisomerase enzymes.[3][4]
-
Antimicrobial Agents: Exhibiting activity against a spectrum of bacteria and fungi.[5][6]
-
Anticonvulsants: Modulating neuronal excitability.[7]
-
Antivirals and Anti-inflammatory agents: Demonstrating a broad range of additional therapeutic potentials.[1]
The journey from a novel synthesized pyridine derivative to a potential clinical candidate is a rigorous one, demanding a multi-faceted pharmacological evaluation. This guide will walk you through the critical stages of this process.
Section 2: Foundational In Vitro Evaluation: Establishing a Biological Activity Profile
The initial phase of evaluation focuses on in vitro assays to determine the biological activity of the novel pyridine derivatives and to identify the most promising candidates for further investigation.
Cytotoxicity and Antiproliferative Activity: The First Litmus Test for Anticancer Potential
For derivatives designed as anticancer agents, the initial and most crucial assessment is their ability to inhibit the growth of cancer cells. The MTT assay is a widely used, reliable, and high-throughput method for this purpose.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[8][9]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The concentration of the solubilized formazan is directly proportional to the number of viable cells.[10][11]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a predetermined density (typically 1,000 to 100,000 cells per well) and incubate for 24 hours to allow for cell attachment.[12][13]
-
Compound Treatment: Prepare serial dilutions of the novel pyridine derivatives and a standard reference drug (e.g., Doxorubicin) in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (cells treated with the solvent used to dissolve the compounds).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[12][13]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[8][12]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[9]
Data Analysis and Interpretation:
The results are typically expressed as the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth. A lower IC50 value indicates higher potency.
Table 1: Comparative Antiproliferative Activity of Novel Pyridine-Urea Derivatives against MCF-7 Breast Cancer Cells [14]
| Compound ID | R Group (Substitution on Phenylurea) | IC50 (µM) on MCF-7 (48h) | IC50 (µM) on MCF-7 (72h) | VEGFR-2 Inhibition IC50 (µM) |
| 8e | 3-CF3 | 0.22 | 0.11 | 3.93 |
| 8n | 3-Cl | 1.88 | 0.80 | Not Reported |
| 8b | 4-Cl | 3.03 | 1.52 | 5.0 |
| 8d | 4-CH3 | 3.98 | 1.95 | Not Reported |
| 8a | H | 4.53 | 2.11 | Not Reported |
| Doxorubicin | (Reference Drug) | 1.93 | Not Reported | Not Applicable |
| Sorafenib | (Reference Drug) | 4.50 | Not Reported | Not Applicable |
Data synthesized from a study on pyridine-ureas as potential anticancer agents.[14]
Causality Behind Experimental Choices: The choice of cell lines should be relevant to the intended therapeutic target. Including a well-established standard drug like Doxorubicin provides a crucial benchmark for evaluating the potency of the novel derivatives. The 48-hour and 72-hour time points allow for the assessment of time-dependent effects.
Antimicrobial Activity: Screening for New Weapons Against Pathogens
For pyridine derivatives designed as antimicrobial agents, the initial screening involves determining their ability to inhibit the growth of clinically relevant bacterial and fungal strains. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution Assay for MIC Determination
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.[12][15][16]
Step-by-Step Methodology:
-
Preparation of Bacterial/Fungal Inoculum: Aseptically pick 3-5 colonies of the test microorganism from an agar plate and inoculate them into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria). Incubate until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute the suspension to the final testing concentration.[12][17]
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.[12]
-
Inoculation and Incubation: Add the prepared microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth medium only). Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[12]
-
Determination of MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound with no visible growth.[12][15]
Table 2: Comparative Antibacterial Activity of Novel Pyridine Derivatives
| Compound | Target Organism | MIC (µg/mL) | Standard Drug | MIC (µg/mL) |
| Novel Pyridine A | Staphylococcus aureus | 8 | Ciprofloxacin | 1 |
| Novel Pyridine B | Escherichia coli | 16 | Ciprofloxacin | 2 |
| Novel Pyridine C | Candida albicans | 4 | Fluconazole | 2 |
Illustrative data based on typical findings.
Self-Validating System: The inclusion of both positive and negative controls is essential for validating the assay. The positive control ensures that the microorganisms are viable and capable of growth, while the negative control confirms the sterility of the medium.
Section 3: Delving Deeper: Mechanistic In Vitro Studies
Once promising candidates with significant biological activity are identified, the next step is to elucidate their mechanism of action. This involves more specific in vitro assays tailored to the suspected biological target.
Unraveling the Anticancer Mechanism: Kinase Inhibition and Tubulin Polymerization
Many pyridine derivatives exert their anticancer effects by inhibiting key cellular processes like signaling pathways regulated by kinases or by disrupting microtubule dynamics.
Experimental Protocol: Tubulin Polymerization Assay
Principle: This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules. Light is scattered by microtubules to an extent that is proportional to the concentration of microtubule polymer.[18]
Step-by-Step Methodology:
-
Reagent Preparation: Reconstitute purified tubulin in a suitable buffer (e.g., G-PEM buffer).
-
Assay Setup: In a 96-well plate, add the tubulin solution and the test compounds at various concentrations. Include a positive control (e.g., Nocodazole, an inhibitor) and a negative control (e.g., Paclitaxel, a promoter).
-
Initiation and Measurement: Initiate polymerization by incubating the plate at 37°C. Measure the change in absorbance at 340 nm over time using a plate reader.
-
Data Analysis: Plot the absorbance against time. A decrease in the rate and extent of polymerization compared to the control indicates inhibitory activity.
dot
Caption: Inhibition of the MAPK/ERK signaling pathway by a novel pyridine derivative.
Structure-Activity Relationship (SAR) Insights:
SAR studies are crucial for optimizing the lead compounds. For instance, in a series of pyridine-urea derivatives, it was found that the presence of an electron-withdrawing group like -CF3 at the meta-position of the phenylurea moiety significantly enhanced the antiproliferative activity.[14] Conversely, bulky groups or halogen atoms in some pyridine derivatives have been shown to decrease antiproliferative activity.[1]
Table 3: Quantitative Structure-Activity Relationship (QSAR) of Pyridine Derivatives as Kinase Inhibitors
| Compound | R1 Group | R2 Group | IC50 (nM) vs. Target Kinase |
| PD-1a | -H | -CH3 | 500 |
| PD-1b | -Cl | -CH3 | 250 |
| PD-1c | -OCH3 | -CH3 | 400 |
| PD-2a | -H | -C2H5 | 450 |
| PD-2b | -Cl | -C2H5 | 150 |
Illustrative data demonstrating the impact of substituents on inhibitory potency.
Section 4: In Vivo Validation: From the Bench to a Living System
Promising candidates from in vitro studies must be evaluated in vivo to assess their efficacy and safety in a whole-organism context.
Anticancer Efficacy in Xenograft Models
Experimental Protocol: Human Tumor Xenograft Model
Principle: This model involves the transplantation of human cancer cells into immunocompromised mice to evaluate the in vivo efficacy of anticancer drugs.[16][19]
Step-by-Step Methodology:
-
Cell Preparation: Culture human cancer cells (e.g., HeLa) and prepare a cell suspension in a suitable medium.[19]
-
Animal Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., athymic nude mice).[19]
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer the novel pyridine derivative and a reference drug to the respective treatment groups according to a predetermined dosing schedule. The control group receives the vehicle.
-
Efficacy Evaluation: Measure the tumor volume at regular intervals. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
dot
Caption: Workflow for an in vivo human tumor xenograft study.
Evaluating Anticonvulsant Activity: The PTZ-Induced Seizure Model
Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model
Principle: PTZ is a GABA-A receptor antagonist that induces seizures in rodents. This model is widely used to screen for potential anticonvulsant drugs.[3][4][20]
Step-by-Step Methodology:
-
Animal Preparation: Acclimate mice to the experimental environment.
-
Drug Administration: Administer the novel pyridine derivative or a reference drug (e.g., Carbamazepine) intraperitoneally.[18][21][22] The control group receives a saline vehicle.
-
PTZ Injection: After a specific pretreatment time, administer a convulsive dose of PTZ (e.g., 30-35 mg/kg) intraperitoneally.[3]
-
Seizure Observation: Observe the mice for a set period (e.g., 30 minutes) and record the latency to the first seizure and the severity of the seizures based on a standardized scoring system.
-
Data Analysis: Compare the seizure latency and severity between the treated and control groups. An increase in seizure latency and a decrease in seizure severity indicate anticonvulsant activity.
Section 5: ADME/Tox Profiling: A Critical Step for Drug Development
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial to identify compounds with favorable pharmacokinetic and safety profiles, thereby reducing the attrition rate of drug candidates in later stages.[6][23][24]
Key ADME/Tox Parameters to Evaluate:
-
Solubility: Affects absorption and bioavailability.
-
Permeability: The ability to cross biological membranes.
-
Metabolic Stability: Resistance to degradation by metabolic enzymes (e.g., cytochrome P450s).
-
In vitro Toxicity: Assessed using assays like the Ames test for mutagenicity and cytotoxicity assays against normal cell lines.
-
In silico Prediction: Computational models can predict various ADME/Tox properties, providing an early indication of potential liabilities.[25][26]
Table 4: Illustrative ADME/Tox Profile of a Promising Pyridine Derivative
| Parameter | Result | Interpretation |
| Aqueous Solubility (µM) | 150 | Good solubility |
| Caco-2 Permeability (10⁻⁶ cm/s) | 15 | High permeability |
| Microsomal Stability (% remaining after 30 min) | 85% | High metabolic stability |
| hERG Inhibition (IC50, µM) | > 30 | Low risk of cardiotoxicity |
| Ames Test | Negative | Non-mutagenic |
This table presents a hypothetical but desirable ADME/Tox profile for a lead compound.
Conclusion: A Pathway to Novel Therapeutics
The pharmacological evaluation of novel pyridine derivatives is a comprehensive and iterative process that requires a deep understanding of the underlying biological principles and experimental methodologies. By following a structured approach that progresses from broad in vitro screening to specific mechanistic studies and in vivo validation, researchers can effectively identify and characterize promising new drug candidates. This guide has provided a framework for this journey, emphasizing the importance of robust experimental design, the inclusion of appropriate controls and comparators, and the continuous integration of structure-activity relationship insights. The ultimate goal is to translate the chemical versatility of the pyridine scaffold into tangible therapeutic benefits for patients.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. carewellpharma.in [carewellpharma.in]
- 8. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 9. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ijnrd.org [ijnrd.org]
- 12. benchchem.com [benchchem.com]
- 13. iris.cnr.it [iris.cnr.it]
- 14. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. drugs.com [drugs.com]
- 19. New insides into chimeric and hybrid azines derivatives with antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Carbamazepine (Tegretol) as an anticonvulsant. A controlled double-blind comparison with diphenylhydantoin (Dilantin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. What is the evidence that oxcarbazepine and carbamazepine are distinctly different antiepileptic drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Quantitative structure-activity relationship and quantitative structure-pharmacokinetics relationship of 1,4-dihydropyridines and pyridines as multidrug resistance modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Screening 2,5-Dibromopyridin-3-ol Analogs for Kinase Inhibition
Introduction: The Promise of the Pyridine Scaffold
Protein kinases, a family of over 500 enzymes in the human genome, are the master regulators of cellular signaling.[1] They catalyze the transfer of a phosphate group from ATP to a substrate, a process that acts as a molecular switch for countless cellular activities, including proliferation, differentiation, and apoptosis.[1][2] Given their central role, the dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery.[3]
Within the vast chemical space of kinase inhibitors, pyridine-based scaffolds have emerged as particularly "privileged" structures. Their unique electronic properties and ability to form key hydrogen bonds within the ATP-binding pocket make them a versatile framework for developing potent and selective inhibitors.[4][5][6] This guide focuses on the 2,5-Dibromopyridin-3-ol core, a foundational scaffold ripe for chemical elaboration. The strategic placement of bromine atoms provides handles for synthetic diversification (e.g., through Suzuki or Sonogashira coupling), while the hydroxyl group offers a critical interaction point within the kinase active site.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to design and execute a robust screening cascade for novel analogs derived from the this compound scaffold. We will detail not just the "how" but the "why," providing field-proven insights into experimental design, data interpretation, and the validation of potential therapeutic leads.
Part 1: Foundational Strategy: Kinase Panel Selection
The first, and arguably most critical, decision in a screening campaign is the selection of the kinase panel. A thoughtfully curated panel provides a comprehensive view of an inhibitor's potency and, crucially, its selectivity. An inhibitor's value is defined not only by its affinity for the intended target but also by its lack of affinity for other kinases, which can lead to off-target toxicity.[7]
For a novel scaffold like this compound, a tiered approach is recommended:
-
Primary Screening Panel: This panel should be broad, covering diverse branches of the human kinome (e.g., tyrosine kinases, serine/threonine kinases, lipid kinases). This initial screen aims to identify which kinase families the scaffold has a propensity to inhibit.
-
Therapeutic Area-Specific Panel: Based on primary screening results or project goals, a more focused panel is selected. For instance, if initial hits are observed against kinases implicated in cancer, a secondary panel might include:
-
PI3Kα (Phosphoinositide 3-kinase alpha): A lipid kinase frequently mutated and overactivated in various cancers.[4][8]
-
BTK (Bruton's tyrosine kinase): A key regulator of B-cell development and a validated target in B-cell malignancies.[9][10]
-
CLK2 (CDC-like kinase 2): A dual-specificity kinase involved in RNA splicing, a process often dysregulated in cancer.[10]
-
ALK2 (Activin receptor-like kinase 2): A BMP type I receptor kinase whose activating mutations cause the rare genetic disease fibrodysplasia ossificans progressiva (FOP).[11]
-
This guide will use this oncology-focused panel as a representative example for the subsequent experimental protocols and data analysis.
Part 2: Experimental Protocol: A Universal Luminescence-Based Kinase Assay
To ensure broad applicability and high-quality, reproducible data, we recommend a non-radioactive, luminescence-based assay that directly measures the universal product of a kinase reaction: ADP.[1][12] Assays like the ADP-Glo™ Kinase Assay are ideal as they are compatible with virtually any kinase and substrate, exhibit high sensitivity even at high ATP concentrations, and are less prone to chemical interference compared to other methods.[12][13][14]
Causality Behind Assay Choice:
-
Universality: Unlike antibody-based methods that require a specific phospho-substrate antibody for each kinase, ADP detection works for any kinase that consumes ATP.[14] This is paramount when screening against a diverse panel.
-
Sensitivity & Robustness: The assay can detect low levels of ATP-to-ADP conversion, making it suitable for kinases with low activity or for determining accurate IC50 values of potent inhibitors.[12] The luminescent signal is also highly stable, providing a flexible window for plate reading.[14]
-
Safety and Throughput: This method avoids the safety risks and waste disposal issues associated with traditional radiometric assays using [γ-³²P]ATP or [γ-³³P]ATP.[14][15] Its homogeneous "add-and-read" format is easily automated for high-throughput screening (HTS).[16]
Detailed Step-by-Step Methodology
This protocol is designed for a 384-well plate format, but volumes can be adjusted.[17]
-
Compound Preparation & Plating: a. Prepare a 10 mM stock solution of each this compound analog in 100% DMSO. b. Create a serial dilution series for each compound. For a 10-point dose-response curve, a 1:3 dilution series starting from 1 mM is recommended.[13] c. Using an acoustic dispenser or multichannel pipette, transfer 25 nL of each compound dilution into the appropriate wells of a 384-well assay plate. d. Include "no inhibitor" controls (DMSO only) for 100% kinase activity and "no enzyme" controls for background signal.
-
Kinase Reaction: a. Prepare a 2X kinase/buffer solution containing the kinase of interest (e.g., PI3Kα) in the appropriate reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[13] The optimal kinase concentration should be empirically determined to ensure the reaction is in the linear range. b. Add 2.5 µL of the 2X kinase solution to each well containing the test compounds or DMSO. c. Gently mix the plate and incubate for 15 minutes at room temperature. This pre-incubation step allows the inhibitors to bind to their target kinase before the reaction is initiated. d. Prepare a 2X substrate/ATP solution containing the specific substrate peptide and ATP. The ATP concentration should ideally be at or near the Kₘ for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors. e. Initiate the kinase reaction by adding 2.5 µL of the 2X substrate/ATP solution to each well. The total reaction volume is now 5 µL. f. Mix the plate and incubate for 60 minutes at 30°C.[13]
-
ADP Detection: a. Equilibrate the ADP-Glo™ Reagent to room temperature. b. Add 5 µL of the ADP-Glo™ Reagent to each well. This step serves two purposes: it stops the kinase reaction by chelating the Mg²⁺ cofactor, and the reagent's luciferase/luciferin components deplete any remaining unconsumed ATP.[14] c. Incubate for 40 minutes at room temperature. d. Equilibrate the Kinase Detection Reagent to room temperature. e. Add 10 µL of the Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP generated during the kinase reaction back into ATP, which then fuels a highly stable, light-producing luciferase reaction.[14] The amount of light generated is directly proportional to the amount of ADP produced, and thus to the kinase activity. f. Incubate for 30 minutes at room temperature.
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Subtract the average signal from the "no enzyme" control wells from all other wells. c. Normalize the data by setting the average signal from the "no inhibitor" (DMSO) control wells as 100% activity. d. Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value for each analog.[13]
Experimental Workflow Diagram
Caption: High-throughput screening workflow for kinase inhibition using an ADP-detection assay.
Part 3: Comparative Data Analysis
The primary output of the screening protocol is a set of IC50 values, which represent the concentration of an inhibitor required to reduce kinase activity by 50%. Presenting this quantitative data in a clear, tabular format is essential for comparing the potency and selectivity of different analogs.
Below is a hypothetical data summary for three fictional this compound analogs (DBP-A, DBP-B, DBP-C) screened against our representative kinase panel. Staurosporine, a well-known non-selective kinase inhibitor, is included as a positive control.[13]
| Compound | PI3Kα IC50 (nM) | BTK IC50 (nM) | CLK2 IC50 (nM) | ALK2 IC50 (nM) |
| DBP-A | 85 | >10,000 | 1,500 | 750 |
| DBP-B | 2,500 | 45 | 120 | >10,000 |
| DBP-C | >10,000 | >10,000 | 15 | 25 |
| Staurosporine | 5 | 10 | 2 | 3 |
Interpreting the Results:
-
DBP-A demonstrates moderate and selective potency against PI3Kα. The high IC50 values against the other kinases suggest a favorable selectivity profile for this target.
-
DBP-B is a potent BTK inhibitor with good selectivity over PI3Kα and ALK2. However, its activity against CLK2 indicates a potential for off-target effects that would need further investigation.
-
DBP-C is a highly potent dual inhibitor of CLK2 and ALK2. This profile could be interesting for specific therapeutic applications but highlights a lack of selectivity between these two kinases.
-
Staurosporine shows potent, pan-kinase inhibition, as expected. This validates that the assays are performing correctly and provides a benchmark for the potency of the novel analogs.
Part 4: Contextualizing Hits: Signaling Pathway Analysis
Identifying a potent and selective "hit" like DBP-A for PI3Kα is a significant milestone. The next step is to understand the biological consequence of this inhibition. Placing the target within its relevant signaling pathway provides this crucial context. The PI3K/AKT/mTOR pathway is a vital regulator of cell proliferation, growth, and survival, and its overactivation is a common driver of cancer.[8]
Inhibiting PI3Kα, as DBP-A does, is intended to block the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This prevents the recruitment and activation of downstream effectors like AKT, ultimately leading to reduced cell survival and proliferation.
PI3K/AKT Signaling Pathway Diagram
Caption: Simplified PI3K/AKT signaling pathway showing the inhibitory action of DBP-A.
Conclusion and Future Directions
This guide outlines a comprehensive and robust framework for the initial screening and characterization of novel kinase inhibitors derived from the this compound scaffold. By employing a universal, high-throughput assay, researchers can efficiently generate reliable quantitative data to compare analog performance. The hypothetical data presented herein illustrates how such a screen can identify compounds with distinct potency and selectivity profiles, such as the selective PI3Kα inhibitor DBP-A and the potent BTK inhibitor DBP-B .
The initial biochemical screen is a critical first step. Promising hits must then be advanced through a rigorous validation cascade, including:
-
Orthogonal Assays: Confirming activity using a different assay format (e.g., a binding assay) to rule out technology-specific artifacts.[16]
-
Cellular Assays: Assessing the compound's ability to inhibit the target kinase in a cellular context, for example, by measuring the phosphorylation of a downstream substrate via Western Blot or ELISA.[10]
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of the hit compounds to improve potency, selectivity, and drug-like properties.
The this compound scaffold represents a valuable starting point for the discovery of next-generation kinase inhibitors. The methodologies and strategic insights provided in this guide offer a clear path from initial compound library to validated, biologically relevant hits poised to become future therapeutics.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 3. Research towards selective inhibition of the CLK3 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biochemical Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
comparative analysis of antimicrobial properties of halogenated pyridinols
An In-Depth Comparative Analysis of the Antimicrobial Properties of Halogenated Pyridinols
Introduction: The Pressing Need for Novel Antimicrobial Agents
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global public health. As conventional antibiotics lose their efficacy, the scientific community is urgently exploring new chemical scaffolds with potent antimicrobial activity. Among these, pyridine derivatives have emerged as a "privileged nucleus" in medicinal chemistry due to their presence in numerous therapeutic agents and their versatile biological activities.[1][2] This guide focuses on a specific subclass, halogenated pyridinols, providing a comparative analysis of their antimicrobial properties.
Halogenation is a powerful strategy in drug design, often employed to enhance the biological activity of a lead compound. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) can modulate a molecule's lipophilicity, electronic properties, and metabolic stability, thereby improving its pharmacokinetic and pharmacodynamic profile.[3][4] This guide will dissect the structure-activity relationships (SAR) of halogenated pyridinols, detail the experimental methodologies used for their evaluation, and present comparative data to inform future research and development in this critical area.
Structure-Activity Relationships (SAR): The Influence of Halogenation
The antimicrobial efficacy of a pyridinol derivative is intricately linked to the nature, position, and number of its substituents. Halogenation, in particular, plays a pivotal role.
The Impact of the Halogen Type
The choice of halogen significantly influences the compound's antimicrobial potency. Generally, the activity is tied to the electronegativity and size of the halogen atom. While a systematic study comparing all halogens on an identical pyridinol scaffold is not extensively documented in the provided literature, we can infer trends from related heterocyclic structures. For instance, studies on other halogenated heterocycles suggest that increasing the size and lipophilicity (I > Br > Cl > F) can enhance membrane permeability, a crucial step for many antimicrobial agents.[5] Some research indicates that bromo- and chloro-substituted compounds often exhibit potent activity.[1][6] A study on alkyl pyridinols highlighted a brominated analog (EA-02-009) as having potent bacteriostatic activity with Minimum Inhibitory Concentrations (MICs) between 4–8 µg/mL.[7]
Positional Isomerism: The Critical Role of Substituent Placement
The location of the halogen and other functional groups on the pyridinol ring is as crucial as the identity of the halogen itself.
-
Nitrogen Position in the Pyridine Ring: The orientation of the nitrogen atom relative to the hydroxyl group (ortho, meta, para) affects the compound's stability and antimicrobial activity. One study found that a meta-orientation of the nitrogen (as in compound JC-01-072) yielded the best antimicrobial activity compared to ortho (JC-01-074) and para (EA-02-011) analogs.[7] This suggests that the meta position may confer greater molecular stability or a more favorable conformation for target interaction.[7]
-
Halogen Position on the Phenolic Ring: Halogen substitution on an associated phenolic ring has been shown to amplify the biocidal effects of pyridine-containing molecules.[5] The specific position can influence receptor selectivity and binding affinity.[5] While direct data on pyridinols is sparse, related pyridine Schiff bases show that di-halogenated compounds, such as those with two bromine (PSB1) or two iodine (PSB2) atoms, are highly effective against Gram-positive bacteria.[5][8]
The following diagram illustrates the key structural features of a pyridinol scaffold and how substitutions can influence its antimicrobial properties.
Caption: Key structure-activity relationships for halogenated pyridinols.
Mechanism of Action: Targeting the Bacterial Membrane
Several studies suggest that alkylated and halogenated pyridinols exert their antimicrobial effects by targeting the bacterial cell membrane.[7][9] Due to their high lipophilicity, these compounds are hypothesized to integrate into the bacterial membrane, leading to disruption, deformation, and ultimately, cell death.[7][9] This membrane-associated mechanism is particularly effective against Gram-positive bacteria, such as Staphylococcus aureus (including MRSA strains), whose membranes are more accessible compared to the complex outer envelope of Gram-negative bacteria.[5][7][8] This explains the selective activity often observed with this class of compounds.
Comparative Antimicrobial Efficacy: A Data-Driven Overview
The following table summarizes the Minimum Inhibitory Concentration (MIC) data for several representative pyridinol compounds against Gram-positive bacteria, illustrating the impact of structural modifications.
| Compound ID | Key Structural Features | Test Organism(s) | MIC (µg/mL) | Activity Type | Source(s) |
| EA-02-009 | Brominated alkyl pyridinol | S. aureus / MRSA | 4 - 8 | Bacteriostatic | [7] |
| JC-01-072 | Alkyl pyridinol (meta-N) | S. aureus / MRSA | 4 - 8 | Bacteriostatic | [7] |
| JC-01-074 | Alkyl pyridinol (ortho-N) | S. aureus / MRSA | 16 | Bactericidal | [7][9] |
| EA-02-011 | Alkyl pyridinol (para-N) | S. aureus / MRSA | 32 | Bacteriostatic | [7] |
Note: Lower MIC values indicate higher antimicrobial potency.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
To ensure the reproducibility and validity of antimicrobial susceptibility testing, a standardized protocol is essential. The broth microdilution method is a gold-standard technique for determining the MIC of a compound.
Causality and Rationale
-
Choice of Method: The broth microdilution assay is chosen for its efficiency, scalability (allowing for simultaneous testing of multiple compounds and concentrations), and conservation of test materials.
-
Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious aerobic bacteria. Its composition is well-defined and supports the growth of most pathogens, while its low concentration of inhibitors ensures that the observed antimicrobial activity is due to the test compound.
-
Inoculum Standardization: Bacterial density is standardized to approximately 5 x 10⁵ colony-forming units (CFU)/mL. This is a critical step; a lower inoculum might overestimate potency, while a higher one could overwhelm the compound, leading to falsely high MIC values.
-
Controls: The inclusion of positive (bacteria, no compound) and negative (broth only) controls is non-negotiable. The positive control validates that the bacteria can grow under the assay conditions, while the negative control confirms the sterility of the medium.
Step-by-Step Methodology
-
Preparation of Compound Stock: Dissolve the halogenated pyridinol compound in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in CAMHB to achieve a range of desired final concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).
-
Inoculum Preparation: Culture the test bacterium (e.g., S. aureus ATCC 29213) overnight on an appropriate agar plate. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve the final target inoculum density of 5 x 10⁵ CFU/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Also, prepare a positive control well (inoculum + broth, no compound) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours under ambient atmospheric conditions.
-
Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
The following workflow diagram visualizes the MIC determination process.
Caption: Standard workflow for MIC determination via broth microdilution.
Conclusion and Future Directions
Halogenated pyridinols represent a promising class of antimicrobial agents, particularly against challenging Gram-positive pathogens like MRSA. The available data clearly indicate that the type and position of halogen substituents, along with the overall molecular architecture, are key determinants of their biological activity. The proposed mechanism of membrane disruption offers a valuable target that may be less prone to the development of resistance compared to other mechanisms.
Future research should focus on a systematic comparative analysis by synthesizing and evaluating a library of pyridinols with varied halogen substitutions (F, Cl, Br, I) at different positions on the ring. Combining potent halogen substitutions with optimized alkyl chains and favorable nitrogen positioning could lead to the development of next-generation antibiotics. Furthermore, detailed mechanistic studies are required to confirm the membrane disruption hypothesis and to investigate potential secondary intracellular targets.
References
- 1. mdpi.com [mdpi.com]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Comprehensive Guide to the Safe Disposal of 2,5-Dibromopyridin-3-ol and Related Halogenated Pyridines
This document provides a detailed, actionable framework for the safe handling and disposal of 2,5-Dibromopyridin-3-ol. As a halogenated heterocyclic compound, this chemical and its structural analogs require meticulous management to ensure personnel safety and environmental compliance. This guide moves beyond mere procedural lists, delving into the causal reasoning behind each recommendation to empower researchers with the knowledge for safe and responsible laboratory operations.
Foundational Principle: Hazard-Awareness
Proper disposal is the final step in a chemical's lifecycle; it begins with a comprehensive understanding of its intrinsic hazards. While a specific Safety Data Sheet (SDS) for this compound is not widely available, a robust safety profile can be constructed from closely related brominated pyridines. The primary hazards associated with this class of compounds are summarized below.
| Hazard Classification | Description | Potential Impact in the Laboratory | Supporting Sources |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | Accidental ingestion via contaminated hands or materials can lead to systemic toxic effects. | [1][2] |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation. | Direct contact can result in redness, inflammation, and discomfort. Prolonged exposure may lead to dermatitis. | [1][2][3][4][5] |
| Serious Eye Damage/Irritation (Category 2A/1) | Causes serious eye irritation or damage. | Splashes can cause significant pain, redness, and potential long-term damage to eye tissue. | [1][2][3][4][5] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | May cause respiratory irritation. | Inhalation of dust or fumes can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. | [1][2][3][5] |
Understanding these risks is not a formality; it is the basis for every safety measure that follows. The potential for skin, eye, and respiratory irritation dictates the mandatory use of engineering controls and personal protective equipment.
Proactive Safety: Engineering Controls and PPE
Safe disposal is contingent upon safe handling during the entirety of the experimental process. All waste generated must be handled with the assumption that it retains the full hazard profile of the parent compound.
Engineering Controls: The primary line of defense is to minimize exposure. Always handle this compound and its waste streams inside a certified laboratory chemical fume hood.[6][7] A properly functioning hood ensures that harmful dust and vapors are contained and exhausted away from the operator.
Personal Protective Equipment (PPE): PPE is the essential final barrier between the researcher and the chemical. The following table outlines the minimum required PPE.
| Equipment | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety goggles or a full-face shield. | Protects against splashes and airborne particles, preventing serious eye irritation.[1][4][8] |
| Hand Protection | Nitrile rubber gloves. | Provides a chemical-resistant barrier to prevent skin contact and irritation.[1][6] |
| Body Protection | Chemical-resistant lab coat. | Protects against incidental contact and contamination of personal clothing.[1][4][8] |
| Respiratory Protection | NIOSH-approved respirator (if not in a fume hood). | Required only if engineering controls are insufficient to maintain exposure below acceptable limits.[8][9] |
The Disposal Workflow: A Step-by-Step Protocol
The following diagram and protocol outline the logical flow for managing this compound waste from the point of generation to its final, compliant disposal.
Caption: Disposal Workflow for this compound Waste.
Protocol Steps:
-
Waste Segregation (The Critical Step): At the point of generation, all waste containing this compound must be classified as halogenated organic waste .[10]
-
Causality: Halogenated compounds require specialized disposal, typically high-temperature incineration, to prevent the formation of toxic byproducts and to neutralize acidic gases (e.g., hydrogen bromide) that are produced.[11] Mixing this waste with non-halogenated streams contaminates the entire volume, significantly increasing disposal costs and environmental burden.
-
-
Container Selection and Labeling:
-
Use only a designated, properly labeled hazardous waste container compatible with organic solvents.
-
The label must include the words "Hazardous Waste," the full chemical names of all constituents (e.g., "this compound," "Methylene Chloride"), and the approximate percentages.
-
Keep the container closed at all times except when actively adding waste.[10]
-
-
Accumulation:
-
Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory. This area must be under the control of the operator and located at or near the point of generation.
-
Do not accumulate more than 55 gallons of hazardous waste in this area.
-
-
Disposal Request: Once the container is full, or if the project is complete, contact your institution's Environmental Health and Safety (EHS or EH&S) department to schedule a waste pickup.[6]
Managing Spills and Contamination
Spills represent an uncontrolled release and must be managed as immediate, localized disposal events.
For a small spill (<100 mL) within a fume hood:
-
Alert & Restrict: Alert personnel in the immediate area and ensure the spill is contained within the fume hood.
-
Don PPE: Wear the full PPE ensemble as described in Section 2.
-
Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical spill pillow.[5][6][8] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully scoop the absorbed material using non-sparking tools and place it into a heavy-duty plastic bag or a sealable container.[5][8]
-
Label and Dispose: Label the container as "Hazardous Waste: Spill Debris containing this compound" and manage it alongside your other halogenated waste for EHS pickup.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol) and paper towels. These towels are now also considered hazardous waste and must be collected for disposal.
For large spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institutional EHS and emergency services.
The Regulatory Imperative: Why These Procedures Matter
The disposal of chemical waste is not merely a matter of institutional policy but is governed by federal and state law. In the United States, the Resource Conservation and Recovery Act (RCRA) , administered by the Environmental Protection Agency (EPA), provides the framework for "cradle-to-grave" management of hazardous waste.
Halogenated Organic Compounds (HOCs) are specifically regulated, and their disposal via landfilling is heavily restricted.[12]
-
Causality: Brominated organic compounds can be persistent in the environment and may pose risks to human health and ecosystems if improperly discarded.[13] The mandated disposal method, high-temperature incineration at a RCRA-permitted Treatment, Storage, and Disposal Facility (TSDF), is designed to ensure the complete destruction of the hazardous organic molecule. The process must include flue-gas treatment (e.g., "scrubbers") to capture and neutralize the hydrogen bromide (HBr) formed during combustion, preventing its release into the atmosphere where it could contribute to acid rain.[11]
By adhering to the procedures outlined in this guide, you are not only protecting yourself and your colleagues but are also acting as a responsible steward of the environment in full compliance with federal law.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 12. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 13. epa.gov [epa.gov]
Personal protective equipment for handling 2,5-Dibromopyridin-3-ol
A Researcher's Guide to Safely Handling 2,5-Dibromopyridin-3-ol
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands an unwavering commitment to safety. The compound this compound, a halogenated pyridine derivative, presents a specific set of handling challenges. While a comprehensive Safety Data Sheet (SDS) for this exact molecule may not be readily available, a robust safety protocol can be developed by analyzing the known hazards of structurally analogous compounds. This guide provides essential, immediate safety and logistical information, grounded in the principles of risk assessment and minimization, to ensure your protection and the integrity of your research.
Hazard Assessment: An Evidence-Based Approach
Understanding the potential hazards is the critical first step in developing a safe handling procedure. Based on data from closely related dibrominated and hydroxylated pyridines, we can anticipate the primary risks associated with this compound. The Globally Harmonized System (GHS) classifications for compounds like 2,5-Dibromopyridine and 3,5-Dibromopyridine provide a reliable foundation for our safety protocols.[1][2]
| Hazard Classification | GHS Category | Signal Word | Associated Risks |
| Acute Toxicity, Oral | Category 4 | Warning | Harmful if swallowed.[1][2] |
| Acute Toxicity, Dermal | Category 4 | Warning | Harmful in contact with skin.[1] |
| Acute Toxicity, Inhalation | Category 4 | Warning | Harmful if inhaled.[1] |
| Skin Corrosion/Irritation | Category 2 | Warning | Causes skin irritation.[1][2][3] |
| Serious Eye Damage/Irritation | Category 2 / 2A | Warning | Causes serious eye irritation.[1][2][3] |
| Specific Target Organ Toxicity | Category 3 | Warning | May cause respiratory irritation.[1][2][3] |
These classifications indicate that the primary routes of exposure are ingestion, skin contact, and inhalation, with the main health effects being irritation to the skin, eyes, and respiratory system, alongside moderate acute toxicity.[1][2]
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is non-negotiable to prevent exposure. The selection of each component is deliberate, designed to counter the specific hazards identified above.
-
Respiratory Protection: All handling of this compound, including weighing and transfers, must be conducted within a properly functioning and certified laboratory chemical fume hood.[4][5] This is the primary engineering control to minimize inhalation of dust or vapors. For emergency situations, such as a large spill, personnel must be equipped with an appropriate respirator (e.g., a full-face respirator with organic vapor/acid gas cartridges and a P100 particulate filter).
-
Eye and Face Protection: Chemical splash goggles are mandatory at all times to protect against accidental splashes.[4][6] Given the classification as a serious eye irritant, a face shield should be worn over the goggles when handling larger quantities (>25 g) or during procedures with a high risk of splashing.
-
Hand Protection: The choice of gloves is critical. Nitrile gloves are a suitable first line of defense for incidental contact due to their general chemical resistance.[4][7] For prolonged handling or during spill cleanup, more robust gloves such as butyl rubber are recommended.[5] It is imperative to double-glove when handling the neat compound and to change gloves immediately if contamination is suspected. Always wash hands thoroughly after removing gloves.
-
Body Protection: A fully buttoned, flame-resistant lab coat must be worn to protect against skin contact.[5] Ensure the lab coat has tight-fitting cuffs. For procedures involving significant quantities, a chemically resistant apron over the lab coat provides an additional layer of protection.
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a strict, methodical workflow is essential for minimizing risk.
-
Preparation: Designate a specific area within a chemical fume hood for the handling of this compound. Ensure that an emergency eyewash station and safety shower are accessible and unobstructed.[5][8]
-
Pre-Use Inspection: Before beginning work, inspect all PPE for damage or defects. Ensure the chemical fume hood is functioning correctly.
-
Weighing and Transfer:
-
If the compound is a solid, handle it carefully to avoid generating dust.
-
Weigh the material in a disposable container (e.g., a weigh boat) within the fume hood.
-
Use dedicated spatulas and glassware.
-
When transferring to a reaction vessel, do so slowly and carefully to prevent splashing or aerosolization.
-
-
Post-Handling Decontamination:
-
Thoroughly clean all glassware and equipment that came into contact with the chemical.
-
Wipe down the work surface within the fume hood with an appropriate solvent (e.g., ethanol) and then with soap and water.
-
Remove PPE carefully, avoiding contact with the contaminated outer surfaces. Dispose of gloves and any other disposable PPE as hazardous waste.
-
In the event of a spill, immediate and calm action is crucial.
-
Alert & Evacuate: Alert all personnel in the immediate vicinity and evacuate the area if the spill is large or if you feel unwell.
-
Control & Contain: If the spill is small and you are trained to handle it, prevent its spread using an inert absorbent material such as sand, vermiculite, or a commercial spill kit.[2][7] Do not use combustible materials like paper towels to absorb the initial spill.
-
Clean-Up:
-
Wearing the appropriate enhanced PPE (e.g., butyl rubber gloves, respirator), carefully scoop the absorbed material into a designated, sealable hazardous waste container.[7]
-
Decontaminate the spill area with a suitable solvent, followed by a thorough wash with soap and water.
-
-
Report: Report the spill to your laboratory supervisor or Environmental Health & Safety (EHS) department, regardless of its size.
Proper disposal is a critical component of the chemical lifecycle, ensuring environmental and personnel safety.
-
Waste Collection: All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[5][9]
-
Labeling: The container must be labeled with the words "HAZARDOUS WASTE" and a full description of the contents, including the name "this compound".[9]
-
Segregation: Store the hazardous waste container in a designated satellite accumulation area, segregated from incompatible materials such as strong oxidizing agents.[5][9]
-
Disposal Request: Arrange for pickup and disposal through your institution's EHS department. Never pour chemical waste down the drain.[7][10]
Visual Workflow: PPE Selection and Handling
The following diagram outlines the critical decision points and required actions for safely managing this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
By integrating this expert guidance into your daily laboratory practices, you build a self-validating system of safety that protects you, your colleagues, and your research. This proactive stance on chemical handling is the bedrock of scientific integrity and innovation.
References
- 1. fishersci.com [fishersci.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. aksci.com [aksci.com]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. kishida.co.jp [kishida.co.jp]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. fishersci.com [fishersci.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
